molecular formula C18H19N5OS B15582694 LRRK2-IN-16

LRRK2-IN-16

Cat. No.: B15582694
M. Wt: 353.4 g/mol
InChI Key: DZOKYYJDZNGNCE-UHFFFAOYSA-N
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Description

LRRK2-IN-16 is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-13-4-6-14(7-5-13)18-20-19-15-8-9-16(21-23(15)18)25-12-17(24)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKYYJDZNGNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LRRK2-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document details the quantitative biochemical and cellular activity of LRRK2-IN-1, provides in-depth experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action

LRRK2-IN-1 is an ATP-competitive inhibitor of LRRK2 kinase activity. By binding to the ATP pocket of the LRRK2 kinase domain, it prevents the transfer of phosphate (B84403) from ATP to LRRK2 substrates. This inhibition leads to a cascade of downstream cellular events, most notably the dephosphorylation of LRRK2 at key serine residues (Ser910 and Ser935), which in turn disrupts the interaction of LRRK2 with 14-3-3 proteins. This disruption alters the subcellular localization and conformation of the LRRK2 protein.

Quantitative Data Summary

The inhibitory activity and selectivity of LRRK2-IN-1 have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Assay Target IC50 (nM) Kd (nM) Assay Platform
Kinase AssayLRRK2 (Wild-Type)1320Dundee
Kinase AssayLRRK2 (G2019S)611Dundee
Kinase AssayDCLK24516Invitrogen
Kinase AssayMAPK7160 (EC50)28-

Table 1: Biochemical inhibitory activity of LRRK2-IN-1 against LRRK2 and off-target kinases.

Cellular Assay Cell Line Target IC50 (µM) Effect
LRRK2 PhosphorylationHEK293LRRK2 (WT & G2019S)1-3Dose-dependent inhibition of Ser910/Ser935 phosphorylation
LRRK2 PhosphorylationHuman Lymphoblastoid CellsLRRK21-3Dose-dependent inhibition
LRRK2 PhosphorylationSH-SY5YLRRK21-3Dose-dependent inhibition
MAPK7 AutophosphorylationHeLaMAPK70.16Dose-dependent inhibition

Table 2: Cellular activity of LRRK2-IN-1.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the LRRK2 signaling pathway and the mechanism of inhibition by LRRK2-IN-1. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation is thought to involve dimerization and membrane recruitment. Once active, LRRK2 can autophosphorylate and phosphorylate a number of substrates, including Rab GTPases, which are involved in vesicular trafficking. The phosphorylation of LRRK2 at Ser910 and Ser935 by other kinases facilitates the binding of 14-3-3 proteins, which is thought to maintain LRRK2 in an inactive, cytosolic state. LRRK2-IN-1 inhibits the kinase activity of LRRK2, leading to the dephosphorylation of these sites and the dissociation of 14-3-3.

LRRK2_Signaling_Pathway cluster_activation LRRK2 Activation cluster_kinase_activity Kinase Activity cluster_regulation Regulation by 14-3-3 cluster_inhibition Inhibition by LRRK2-IN-1 Dimerization Dimerization Membrane_Recruitment Membrane Recruitment Dimerization->Membrane_Recruitment Active_LRRK2 Active LRRK2 Membrane_Recruitment->Active_LRRK2 Rab_GTPases Rab GTPases Active_LRRK2->Rab_GTPases phosphorylates Autophosphorylation Autophosphorylation Active_LRRK2->Autophosphorylation Inactive_LRRK2 Inactive LRRK2 ATP ATP ADP ADP pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases pLRRK2_auto pLRRK2 (auto) Autophosphorylation->pLRRK2_auto Other_Kinases Other Kinases LRRK2_S910_S935 LRRK2 (Ser910/Ser935) Other_Kinases->LRRK2_S910_S935 phosphorylates pLRRK2_S910_S935 pLRRK2 (pSer910/pS935) LRRK2_S910_S935->pLRRK2_S910_S935 LRRK2_1433_Complex LRRK2::14-3-3 Complex (Inactive, Cytosolic) pLRRK2_S910_S935->LRRK2_1433_Complex Protein_1433 14-3-3 Protein Protein_1433->LRRK2_1433_Complex Dissociation 14-3-3 Dissociation LRRK2_1433_Complex->Dissociation LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->Active_LRRK2 inhibits (ATP competitive) Dephosphorylation Dephosphorylation Inactive_LRRK2->Dephosphorylation Dephosphorylation->LRRK2_S910_S935 Dissociation->LRRK2_S910_S935 Dissociation->Protein_1433

LRRK2 signaling and inhibition by LRRK2-IN-1.

Experimental Workflow for Inhibitor Characterization

The characterization of a LRRK2 inhibitor like LRRK2-IN-1 typically follows a multi-step workflow, starting from initial screening and progressing to in vivo studies.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Biochemical_Assay Biochemical Kinase Assay (IC50 determination) HTS->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling (e.g., KINOMEscan) Biochemical_Assay->Selectivity_Profiling Cellular_Potency Cellular Potency Assay (pLRRK2 levels) Selectivity_Profiling->Cellular_Potency Target_Engagement Target Engagement Assay (14-3-3 binding) Cellular_Potency->Target_Engagement Off_Target_Effects Cellular Off-Target Profiling Target_Engagement->Off_Target_Effects PK_PD Pharmacokinetics & Pharmacodynamics Off_Target_Effects->PK_PD Efficacy_Models Efficacy in Disease Models PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

Workflow for LRRK2 inhibitor characterization.

Detailed Experimental Protocols

LRRK2 In Vitro Kinase Assay (Radiometric)

This protocol describes a radiometric assay to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like LRRK2-IN-1.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate

  • ATP solution (10 mM stock)

  • MgCl2 (2 M stock)

  • [γ-³²P]ATP

  • 5x Laemmli sample buffer

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the recombinant LRRK2 enzyme in kinase assay buffer.

  • Add the test inhibitor (e.g., LRRK2-IN-1) at various concentrations or DMSO as a vehicle control. Pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of ATP (final concentration, e.g., 100 µM), MgCl2 (final concentration, e.g., 10 mM), MBP (final concentration, e.g., 1 µg/µL), and [γ-³²P]ATP (e.g., 1 µCi per reaction).

  • Incubate the reaction for 30 minutes at 30°C with gentle agitation.

  • Stop the reaction by adding 5x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into MBP using a phosphorimager.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol details the procedure to assess the phosphorylation status of LRRK2 at Ser935 in cultured cells treated with LRRK2-IN-1.[1]

Materials:

  • HEK293 cells (or other suitable cell line)

  • LRRK2-IN-1

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of LRRK2-IN-1 or DMSO for a specified time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 20 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pLRRK2 (Ser935) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total LRRK2 to normalize for protein loading.

  • Quantify the band intensities to determine the dose-dependent effect of LRRK2-IN-1 on LRRK2 phosphorylation.

LRRK2 and 14-3-3 Co-Immunoprecipitation Assay

This protocol is for determining the interaction between LRRK2 and 14-3-3 proteins in cells and how it is affected by LRRK2-IN-1.

Materials:

  • Cells expressing tagged LRRK2 (e.g., FLAG-LRRK2)

  • LRRK2-IN-1

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-FLAG M2 affinity gel (or other antibody-coupled beads)

  • Primary antibodies: anti-14-3-3, anti-FLAG

  • HRP-conjugated secondary antibodies

  • Western blotting equipment

Procedure:

  • Treat cells expressing FLAG-LRRK2 with LRRK2-IN-1 or DMSO for the desired time.

  • Lyse the cells in Co-IP lysis buffer and clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation to immunoprecipitate LRRK2.

  • Wash the beads extensively with Co-IP lysis buffer.

  • Elute the bound proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluates by Western blotting using primary antibodies against 14-3-3 and FLAG (to confirm LRRK2 immunoprecipitation).

  • A decrease in the amount of co-immunoprecipitated 14-3-3 in the LRRK2-IN-1 treated samples indicates that the inhibitor disrupts the LRRK2-14-3-3 interaction.

References

LRRK2-IN-16: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to increased LRRK2 kinase activity.[3][4] This gain-of-function has positioned LRRK2 as a key therapeutic target for the development of kinase inhibitors to treat and potentially slow the progression of Parkinson's disease.

This technical guide provides an in-depth overview of LRRK2-IN-16, a small molecule inhibitor of LRRK2 kinase activity. While specific data for this compound is limited, this guide will leverage available information, including data from the closely related analog LRRK2-IN-1, to provide a comprehensive resource for researchers.

LRRK2 Signaling Pathway and Mechanism of Action of this compound

LRRK2 is a complex protein that sits (B43327) at the crossroads of several critical cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[3][5] A key aspect of its function is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.[6] Pathogenic mutations in LRRK2 enhance this phosphorylation activity, leading to downstream cellular dysfunction.

This compound and related compounds are ATP-competitive inhibitors that bind to the kinase domain of LRRK2, blocking its ability to transfer phosphate (B84403) groups to its substrates.[7] A hallmark of LRRK2 inhibition in a cellular context is the dephosphorylation of LRRK2 at several serine residues, including Ser910 and Ser935.[7][8] This dephosphorylation event is a reliable biomarker for assessing the target engagement and cellular activity of LRRK2 inhibitors.

Below is a diagram illustrating the LRRK2 signaling pathway and the point of inhibition by this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 (Active) Upstream Kinases->LRRK2 Phosphorylation (e.g., pS910, pS935) LRRK2_inactive LRRK2 (Inactive) LRRK2->LRRK2_inactive Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Cellular_Processes Vesicular Trafficking, Autophagy, Inflammation pRab_GTPases->Cellular_Processes Modulation LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibition

LRRK2 signaling pathway and inhibition by this compound.

Quantitative Data

Specific quantitative data for this compound is currently limited. However, data from its analog, LRRK2-IN-1, provides valuable insights into the expected potency and activity.

Compound Assay Type Target IC50
This compound BiochemicalLRRK2 Kinase< 5 µM
LRRK2-IN-1 BiochemicalLRRK2 (Wild-Type)13 nM[4]
LRRK2-IN-1 BiochemicalLRRK2 (G2019S)6 nM[4]
LRRK2-IN-1 Cellular (pS935)LRRK2 (Wild-Type)~100-300 nM
LRRK2-IN-1 Cellular (pS935)LRRK2 (G2019S)~100-300 nM

Table 1: Biochemical and Cellular Activity of this compound and LRRK2-IN-1.

Compound Parameter Species Value
LRRK2-IN-1 Brain PenetrationMousePoor

Table 2: Pharmacokinetic Properties of LRRK2-IN-1.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize LRRK2 inhibitors like this compound. These protocols are based on established methods for similar compounds and can be adapted as needed.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on LRRK2 kinase activity.

In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant LRRK2 - Kinase Buffer - ATP - Substrate (LRRKtide or MBP) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound prepare_reagents->prepare_inhibitor mix_reagents Mix LRRK2 and this compound prepare_inhibitor->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate initiate_reaction Initiate Reaction with ATP and Substrate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., ADP-Glo, Radioactivity) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Workflow for an in vitro LRRK2 kinase assay.

Materials:

  • Recombinant LRRK2 (Wild-Type or G2019S mutant)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • ATP

  • LRRK2 substrate (e.g., LRRKtide peptide or Myelin Basic Protein (MBP))[10][11]

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or ³²P-γ-ATP

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add recombinant LRRK2 enzyme to the kinase assay buffer.

  • Add the this compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.[12]

  • Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60-120 minutes) at 30°C.[9]

  • Stop the reaction according to the detection method (e.g., adding ADP-Glo™ Reagent).

  • Measure the kinase activity by detecting the amount of ADP produced (luminescence) or the incorporation of ³²P into the substrate (autoradiography).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit LRRK2 kinase activity within a cellular environment by measuring the phosphorylation status of LRRK2 at Ser935.

Cellular_Assay_Workflow start Start plate_cells Plate Cells (e.g., HEK293T expressing LRRK2) start->plate_cells treat_cells Treat Cells with Varying Concentrations of this compound plate_cells->treat_cells incubate_cells Incubate for a Defined Time Period treat_cells->incubate_cells lyse_cells Lyse Cells in Buffer with Protease/Phosphatase Inhibitors incubate_cells->lyse_cells quantify_protein Determine Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot Transfer sds_page->western_blot probe_membrane Probe Membrane with Primary Antibodies (anti-pS935-LRRK2, anti-total-LRRK2) western_blot->probe_membrane secondary_ab Incubate with Secondary Antibody probe_membrane->secondary_ab detect_signal Detect Chemiluminescent Signal secondary_ab->detect_signal analyze_blot Analyze Band Intensities and Determine IC50 detect_signal->analyze_blot end End analyze_blot->end

Workflow for a cellular LRRK2 phosphorylation assay.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T cells transiently or stably expressing LRRK2)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-LRRK2 (Ser935) and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells in multi-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of this compound for a specified time (e.g., 90 minutes).

  • Wash the cells with cold PBS and lyse them on ice using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-S935 LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal to determine the dose-dependent inhibition.

Conclusion

This compound is a valuable tool compound for investigating the role of LRRK2 kinase activity in cellular and potentially in vivo models of Parkinson's disease. While comprehensive data for this compound itself is still emerging, the information available for the closely related inhibitor LRRK2-IN-1 provides a strong foundation for its characterization. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate the biochemical and cellular effects of this compound and other novel LRRK2 inhibitors. Further studies are warranted to fully elucidate the specific properties of this compound, including its precise potency, kinase selectivity, and pharmacokinetic profile, which will be crucial for its application in advancing our understanding of LRRK2 biology and its role in disease.

References

LRRK2-IN-16: An In-Depth Technical Guide for Parkinson's Disease Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LRRK2-IN-16, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), for its application in Parkinson's disease (PD) research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to LRRK2 and Parkinson's Disease

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key player in the pathogenesis of both familial and sporadic Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of PD. The G2019S mutation, located within the kinase domain, is the most prevalent and leads to a hyperactive kinase state. This gain-of-function is believed to contribute to the neurodegeneration observed in PD, making LRRK2 an attractive therapeutic target. This compound is a small molecule inhibitor designed to selectively target the kinase activity of LRRK2, thereby providing a valuable tool to investigate the downstream consequences of LRRK2 inhibition and its potential as a disease-modifying therapy for Parkinson's.

Quantitative Data Presentation

The inhibitory activity of this compound has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibition

TargetAssay FormatIC50 (nM)Reference
LRRK2 (WT)Cell-free13[1][2][3][4]
LRRK2 (G2019S)Cell-free6[1][2][3][4]
DCLK2Cell-free45[1]
AURKBCell-free>1000[1]
CHEK2Cell-free>1000[1]
MKNK2Cell-free>1000[1]
MYLKCell-free>1000[1]
NUAK1Cell-free>1000[1]
PLK1Cell-free>1000[1]

Table 2: Cellular Activity

Cell LineLRRK2 VariantAssay TypeReadoutIC50 (µM)Reference
HEK293WTTR-FRETpSer9350.08[1]
HEK293G2019STR-FRETpSer9350.03[1]
HepG2N/ACytotoxicityCell Viability49.3[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a method to determine the IC50 of this compound against purified LRRK2 enzyme using a radiometric assay.

Materials:

  • Purified recombinant LRRK2 (WT or G2019S)

  • This compound

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Assay Buffer (20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)

  • ATP solution (10 mM)

  • MgCl2 solution (20 mM)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, combine the kinase assay buffer, recombinant LRRK2 protein, and the desired concentration of this compound or DMSO (vehicle control). The volume of the inhibitor should not exceed 2.5% of the total reaction volume.

  • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the kinase reaction mix containing ATP, MgCl2, MBP, and [γ-³²P]ATP.

  • Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

TR-FRET Cellular Assay for LRRK2 Phosphorylation

This protocol outlines a high-throughput method to measure the inhibition of LRRK2 autophosphorylation at Ser935 in a cellular context using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • HEK293 cells

  • BacMam LRRK2-GFP (WT or G2019S) expression system

  • This compound

  • Cell culture medium

  • 384-well assay plates

  • Lysis buffer containing a terbium-labeled anti-phospho-Ser935 LRRK2 antibody

  • TR-FRET compatible plate reader

Procedure:

  • Seed HEK293 cells in a 384-well plate.

  • Transduce the cells with BacMam LRRK2-GFP and incubate for 24 hours to allow for protein expression.

  • Treat the cells with a serial dilution of this compound or DMSO for 90 minutes.

  • Lyse the cells by adding the lysis buffer containing the terbium-labeled anti-phospho-Ser935 antibody.

  • Incubate at room temperature for 2 hours to allow for antibody binding.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (GFP).

  • Calculate the emission ratio (520 nm / 495 nm) for each well.

  • Determine the IC50 value of this compound by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key pathways and workflows.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects PD_Mutations PD Mutations (e.g., G2019S) LRRK2 LRRK2 PD_Mutations->LRRK2 Hyperactivation Rab29 Rab29 Rab29->LRRK2 Recruitment & Activation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab_GTPases Phosphorylation LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibition Phospho_Rab Phosphorylated Rab GTPases Rab_GTPases->Phospho_Rab Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dysfunction Phospho_Rab->Cytoskeletal_Dynamics Autophagy Impaired Autophagy Phospho_Rab->Autophagy Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Cytoskeletal_Dynamics->Neurodegeneration Autophagy->Neurodegeneration

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, Neurons) LRRK2_Expression LRRK2 Expression (Endogenous or Transfected) Cell_Culture->LRRK2_Expression Inhibitor_Treatment Incubation with This compound LRRK2_Expression->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Biochemical_Assay Biochemical Assay (e.g., Western Blot, TR-FRET) Cell_Lysis->Biochemical_Assay Data_Acquisition Data Acquisition Biochemical_Assay->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

Caption: General Experimental Workflow for this compound Cellular Assays.

References

An In-depth Technical Guide to the LRRK2 Inhibitor IKK-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKK-16, also known as IKK Inhibitor VII, is a potent and selective inhibitor of the IκB kinase (IKK) complex. While primarily targeting the NF-κB signaling pathway, IKK-16 has also been identified as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This dual activity makes IKK-16 a valuable tool for investigating the interplay between neuroinflammation and LRRK2-mediated pathology. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to IKK-16, with a focus on its role as a LRRK2 inhibitor.

Chemical Structure and Physicochemical Properties

IKK-16 is a synthetic, cell-permeable compound. Its chemical structure and key physicochemical properties are summarized below.

PropertyValue
IUPAC Name N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride
Molecular Formula C₂₈H₂₉N₅OS·HCl
Molecular Weight 520.09 g/mol
CAS Number 1186195-62-9
Appearance Synthetic
Solubility Soluble to 50 mM in water and DMSO
Quantitative Biological Data

IKK-16 demonstrates potent inhibition of both the IKK complex and LRRK2. The following table summarizes its in vitro inhibitory activity.

TargetIC₅₀ (nM)Assay Conditions
IKKβ (IKK-2) 40Cell-free assay[1][2][3]
IKK complex 70Cell-free assay[1][2][3]
IKKα (IKK-1) 200Cell-free assay[1][2][3]
LRRK2 50In vitro kinase assay[2][4]
PKD1 153.9Not Specified[1]
PKD2 115Not Specified[1]
PKD3 99.7Not Specified[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IKK-16's biological effects. Below are protocols for key experiments.

In Vitro LRRK2 Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of IKK-16 against LRRK2 kinase.

Methodology:

  • Reaction Setup: The kinase reaction is typically performed in a 384-well plate format. Each well contains recombinant human LRRK2 enzyme (wild-type or mutant), a specific peptide substrate (e.g., LRRKtide), and ATP.

  • Compound Incubation: IKK-16 is serially diluted in DMSO and added to the reaction wells. A control with no inhibitor (DMSO vehicle) is included. The reaction is incubated at room temperature to allow for ATP consumption by the kinase.

  • ADP Detection: After the kinase reaction, a reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

Objective: To assess the ability of IKK-16 to inhibit LRRK2 phosphorylation at key sites (e.g., Ser935) in a cellular context.

Methodology:

  • Cell Culture and Treatment: A suitable cell line, such as SH-SY5Y neuroblastoma cells, is cultured to confluency. The cells are pre-incubated with various concentrations of IKK-16 or vehicle (DMSO) for a specified time.

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

  • Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

Cellular IκBα Degradation Assay (Western Blot)

Objective: To assess the ability of IKK-16 to inhibit TNF-α-induced IκBα degradation.[5]

Methodology:

  • Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines are cultured. The cells are pre-incubated with various concentrations of IKK-16 or vehicle (DMSO).[5]

  • Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as TNF-α, for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.[5]

  • Cell Lysis and Western Blotting: Cells are lysed, and the protein extracts are subjected to Western blotting using an antibody specific for IκBα.

  • Analysis: The levels of IκBα are quantified to determine the inhibitory effect of IKK-16 on its degradation.

Mechanism of Action and Signaling Pathways

IKK-16 exerts its biological effects by inhibiting the kinase activity of both the IKK complex and LRRK2, thereby modulating two distinct signaling pathways implicated in inflammatory and neurodegenerative diseases.

Inhibition of the IKK/NF-κB Signaling Pathway

The canonical NF-κB pathway is a central regulator of inflammation. IKK-16 inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps the NF-κB dimer (p50/p65) in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFaR TNFα Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFaR->IKK_complex Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα IKK16 IKK-16 IKK16->IKK_complex Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocates Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription TNFa TNFα TNFa->TNFaR

IKK/NF-κB signaling pathway and IKK-16 inhibition.
Inhibition of the LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease, often leading to increased kinase activity. LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[4] Hyperactive LRRK2 can disrupt these pathways, contributing to neuronal dysfunction. IKK-16 can inhibit LRRK2 kinase activity, thereby preventing the hyperphosphorylation of Rab proteins and potentially restoring normal vesicular trafficking.

G cluster_cytoplasm Cytoplasm LRRK2_active LRRK2 (Active Kinase) Rab_GTPase Rab GTPase (e.g., Rab10) LRRK2_active->Rab_GTPase Phosphorylates IKK16 IKK-16 IKK16->LRRK2_active Inhibits p_Rab_GTPase p-Rab GTPase Rab_GTPase->p_Rab_GTPase Vesicular_Trafficking Vesicular Trafficking p_Rab_GTPase->Vesicular_Trafficking Disrupts Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Upstream_Signals Upstream Signals (e.g., G2019S Mutation) Upstream_Signals->LRRK2_active Activates

LRRK2 signaling pathway and IKK-16 inhibition.
Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of compounds like IKK-16 in a biochemical kinase assay.

G Start Start Prepare_Reagents Prepare Reagents: - Kinase (LRRK2 or IKK) - Substrate - ATP - IKK-16 (serial dilutions) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 384-well plate Prepare_Reagents->Dispense_Reagents Incubate Incubate at Room Temperature Dispense_Reagents->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Analyze Data & Calculate IC₅₀ Detect_Signal->Analyze_Data End End Analyze_Data->End

References

LRRK2-IN-16: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for neurodegenerative conditions, most notably Parkinson's disease. The discovery of gain-of-function mutations in the LRRK2 gene, which increase its kinase activity and are linked to both familial and sporadic forms of the disease, has spurred the development of potent and selective inhibitors. This technical guide provides an in-depth overview of the discovery and development history of LRRK2-IN-16, a notable inhibitor from the triazolopyridazine class of compounds.

Discovery and Development History

This compound, also referred to as compound 25, was identified through a focused drug discovery program aimed at developing novel inhibitors of LRRK2 kinase activity. The development of this compound is detailed in the patent WO/2013/166276 A1, which describes a series of triazolopyridazine derivatives. This class of compounds was investigated for its potential to inhibit LRRK2 and thereby offer a therapeutic avenue for neurodegenerative and autoimmune disorders.

The discovery process likely involved a systematic approach, beginning with the identification of a suitable chemical scaffold, the triazolopyridazine core, which was then elaborated through medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. High-throughput screening of a compound library against LRRK2, followed by structure-activity relationship (SAR) studies, would have guided the synthesis of analogs, leading to the identification of this compound as a promising lead compound.

Quantitative Data

The inhibitory activity of this compound against its target kinase has been quantified, providing a measure of its potency.

CompoundTargetAssay TypeIC50
This compoundLRRK2Kinase Assay< 5 µM[1][2][3][4]

Experimental Protocols

The characterization of LRRK2 inhibitors like this compound involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 protein (wild-type and/or mutant variants like G2019S)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., LRRKtide)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 384-well plates)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase buffer, recombinant LRRK2 enzyme, and the peptide substrate.

  • Add the diluted test compound to the wells. A DMSO control (vehicle) is also included.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then a second reagent to convert the ADP produced into a luminescent signal.

  • The luminescent signal is proportional to the kinase activity.

  • Data is analyzed to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Target Engagement Assay (General Protocol)

Objective: To assess the ability of a compound to inhibit LRRK2 activity within a cellular context. A common method is to measure the phosphorylation of a known LRRK2 substrate, such as Serine 935 (pS935) on LRRK2 itself.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer

  • Antibodies: anti-LRRK2 (total) and anti-phospho-LRRK2 (pS935)

  • Western blot or ELISA reagents

Procedure:

  • Seed the LRRK2-expressing cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • Lyse the cells to extract the proteins.

  • Determine the protein concentration in each lysate.

  • Analyze the levels of total LRRK2 and pS935-LRRK2 using either Western blotting or a quantitative ELISA.

  • For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the specific antibodies.

  • For ELISA, the lysate is added to a plate coated with a capture antibody (e.g., anti-total LRRK2), and the captured protein is then detected with an antibody against pS935-LRRK2.

  • The ratio of pS935-LRRK2 to total LRRK2 is calculated for each treatment condition and compared to the vehicle-treated control to determine the cellular potency of the inhibitor.

Signaling Pathways and Experimental Workflows

The development of LRRK2 inhibitors follows a structured workflow, and these inhibitors act on specific cellular signaling pathways.

G cluster_0 Drug Discovery Workflow Target ID Target Identification (LRRK2) HTS High-Throughput Screening Target ID->HTS Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation Hit ID->Lead Gen Lead Opt Lead Optimization (e.g., this compound) Lead Gen->Lead Opt Preclinical Preclinical Development Lead Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of a kinase inhibitor.

G cluster_0 LRRK2 Signaling Pathway LRRK2_active Active LRRK2 (Kinase) Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation LRRK2_inactive Inactive LRRK2 LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active Inhibition pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Modulation Autophagy Autophagy pRab_GTPases->Autophagy Modulation Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents an important tool compound in the ongoing research into the therapeutic potential of LRRK2 inhibition. As a member of the triazolopyridazine class, its discovery has contributed to the broader understanding of the structure-activity relationships for inhibitors of this kinase. While the publicly available data on this compound is somewhat limited, the foundational patent and related publications provide a solid basis for its use in preclinical research aimed at elucidating the role of LRRK2 in disease and evaluating the therapeutic hypothesis of LRRK2 kinase inhibition. Further characterization of its cellular and in vivo properties will be crucial in determining its full potential as a research tool or a starting point for further drug development.

References

Probing Cellular Target Engagement of LRRK2-IN-16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods used to confirm the cellular target engagement of LRRK2-IN-16, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Understanding and verifying that a compound interacts with its intended target within a cellular environment is a critical step in the development of novel therapeutics for diseases such as Parkinson's, where LRRK2 is a key target.[1] This document details the experimental protocols for key assays, presents quantitative data for LRRK2 inhibitors, and provides visual representations of the underlying biological pathways and experimental workflows.

LRRK2 Signaling and Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein with both kinase and GTPase activity, implicated in a variety of cellular processes including vesicular trafficking, autophagy, and mitochondrial function.[2][3][4] Dysregulation of LRRK2's kinase activity, often due to mutations such as G2019S, is strongly associated with an increased risk of Parkinson's disease.[5] LRRK2 inhibitors like this compound are designed to modulate this kinase activity. The engagement of these inhibitors with LRRK2 in a cellular context can be assessed through various direct and indirect methods.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy Modulation pRab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function pRab_GTPases->Mitochondrial_Function LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active Inhibition

A simplified diagram of the LRRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Assessment of LRRK2 Inhibitor Potency

The cellular potency of LRRK2 inhibitors is a key metric for evaluating their potential as therapeutic agents. The following table summarizes data for several LRRK2 inhibitors, including LRRK2-IN-1, which is structurally and functionally analogous to this compound. These values are typically determined using the assays described in the subsequent sections.

CompoundTarget(s)Cellular Assay TypeCell LineIC50 / EC50 (nM)
LRRK2-IN-1 LRRK2 (WT and G2019S)TR-FRET for pSer935 LRRK2U-2 OS (WT LRRK2)170
TR-FRET for pSer935 LRRK2U-2 OS (G2019S LRRK2)40
MLi-2 LRRK2LRRK2 pSer935 dephosphorylationSH-SY5Y1.4
GNE-7915 LRRK2LRRK2 pSer935 dephosphorylationHEK2939
GSK2578215A LRRK2 (WT and G2019S)LRRK2 pSer910/S935 dephosphorylationHEK293100 - 300

Note: Direct comparison of absolute values should be approached with caution as experimental conditions can vary between studies.[1]

Key Experimental Protocols for Cellular Target Engagement

Several robust methods are employed to assess the cellular target engagement of LRRK2 inhibitors. These assays can be broadly categorized into those that measure direct binding of the inhibitor to LRRK2 and those that measure the downstream functional consequences of this binding, such as the inhibition of LRRK2's kinase activity.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies the binding of a test compound to a NanoLuc® luciferase-tagged LRRK2 protein in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-LRRK2 fusion protein and a fluorescently labeled LRRK2 tracer. A test compound that binds to LRRK2 will displace the tracer, leading to a decrease in the BRET signal. This signal is inversely proportional to the amount of the test compound bound to LRRK2.

NanoBRET_Workflow Start Start Seed_Cells Seed HEK293 cells in 96-well plates Start->Seed_Cells Transfect_Cells Transfect cells with LRRK2-NanoLuc® fusion vector Seed_Cells->Transfect_Cells Add_Tracer Add NanoBRET® tracer to cells Transfect_Cells->Add_Tracer Add_Compound Add serially diluted This compound Add_Tracer->Add_Compound Incubate Incubate at 37°C for 2 hours Add_Compound->Incubate Add_Substrate Add NanoBRET® Nano-Glo® Substrate and Inhibitor Incubate->Add_Substrate Measure_Signal Measure BRET signal on a luminometer Add_Substrate->Measure_Signal End End Measure_Signal->End

Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Methodology:

  • Cell Seeding: Seed HEK293 cells into 96-well, white, flat-bottom tissue culture plates.[1]

  • Transfection: Transfect the cells with a plasmid encoding a full-length LRRK2 protein fused to NanoLuc® luciferase.[1][6]

  • Compound and Tracer Addition: On the following day, replace the cell culture medium with Opti-MEM. Add a fluorescently labeled LRRK2 tracer to the cells, followed by the addition of serially diluted this compound.[1]

  • Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.

  • Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Measure the BRET signal on a luminometer.

Western Blotting for LRRK2 Phosphorylation

This method indirectly assesses target engagement by measuring the inhibition of LRRK2's kinase activity in cells. A common readout is the phosphorylation of LRRK2 at specific serine residues, such as Ser935 (pSer935) or the autophosphorylation site Ser1292 (pS1292).[1][7] The binding of an inhibitor like this compound to the kinase domain of LRRK2 prevents the phosphorylation of these sites, leading to a decrease in the pSer935 or pS1292 signal that can be quantified by Western blotting.

Western_Blot_Logic LRRK2_IN_16 This compound Binds_LRRK2 Binds to LRRK2 Kinase Domain LRRK2_IN_16->Binds_LRRK2 Inhibits_Kinase Inhibits LRRK2 Kinase Activity Binds_LRRK2->Inhibits_Kinase Reduced_pLRRK2 Reduced pSer935/ pS1292 LRRK2 Inhibits_Kinase->Reduced_pLRRK2 WB_Detection Detected by Western Blot Reduced_pLRRK2->WB_Detection

Logical flow for assessing target engagement via Western blotting.

Detailed Methodology:

  • Cell Treatment: Treat cells expressing LRRK2 (e.g., primary rodent neurons, SH-SY5Y, or HEK293) with various concentrations of this compound for a specified time.[1]

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.[1]

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for the Western blot.[1]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for pSer935-LRRK2 or pS1292-LRRK2 and total LRRK2.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Cellular Thermal Shift Assay (CETSA™)

CETSA™ measures the thermal stabilization of LRRK2 upon ligand binding in intact cells. The principle of this assay is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates treated with a compound to a range of temperatures and then quantifying the amount of soluble LRRK2 remaining, a melting curve can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[8]

CETSA_Workflow Start Start Treat_Cells Incubate cellular suspension with this compound or vehicle Start->Treat_Cells Heat_Challenge Aliquot and heat cells to a range of temperatures Treat_Cells->Heat_Challenge Lyse_Cells Lyse cells (e.g., freeze-thaw) Heat_Challenge->Lyse_Cells Separate_Fractions Centrifuge to pellet aggregated proteins Lyse_Cells->Separate_Fractions Quantify_Protein Quantify soluble LRRK2 in supernatant (e.g., Western Blot) Separate_Fractions->Quantify_Protein Analyze_Shift Analyze for a shift in the melting curve Quantify_Protein->Analyze_Shift End End Analyze_Shift->End

References

The Impact of LRRK2-IN-1 on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The discovery of LRRK2's role in pathogenesis has spurred the development of potent and selective inhibitors to probe its function and as potential therapeutic agents. Among these, LRRK2-IN-1 has emerged as a critical tool compound. This technical guide provides an in-depth overview of the cellular pathways modulated by LRRK2-IN-1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Cellular Pathways Modulated by LRRK2-IN-1

LRRK2 is a complex, multi-domain protein that acts as a kinase and a GTPase, implicating it in a variety of cellular processes. LRRK2-IN-1, by inhibiting the kinase activity of LRRK2, has been instrumental in elucidating these functions. The primary pathways affected include:

  • Vesicular Trafficking and Rab GTPase Phosphorylation: A central role of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicle transport. LRRK2-IN-1 effectively blocks this phosphorylation event, impacting downstream processes.

  • Autophagy and Lysosomal Function: LRRK2 is implicated in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins. Inhibition of LRRK2 by LRRK2-IN-1 has been shown to modulate autophagic flux and lysosomal homeostasis.

  • Mitochondrial Dynamics and Function: Mitochondrial dysfunction is a hallmark of Parkinson's disease. LRRK2 activity has been linked to mitochondrial fission/fusion events and overall mitochondrial health. LRRK2-IN-1 is a valuable tool to investigate the role of LRRK2 kinase activity in these processes.

Quantitative Data on LRRK2-IN-1 Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of LRRK2-IN-1 on its primary target, LRRK2, and its downstream cellular effects.

Table 1: Biochemical Inhibitory Activity of LRRK2-IN-1

TargetIC50 (nM)Assay ConditionsReference
LRRK2 (Wild-Type)130.1 mM ATP[1]
LRRK2 (G2019S Mutant)60.1 mM ATP[1]
DCLK245Biochemical Assay[1]
MAPK7160 (EC50)Cellular Autophosphorylation Assay[2]

Table 2: Cellular Activity of LRRK2-IN-1

Cellular EffectCell TypeConcentrationObserved EffectReference
Inhibition of LRRK2 Ser910/Ser935 PhosphorylationHEK293 cells (WT LRRK2)1-3 µMSignificant dephosphorylation[1]
Inhibition of LRRK2 Ser910/Ser935 PhosphorylationHEK293 cells (G2019S LRRK2)< 1-3 µMSignificant dephosphorylation[1]
Inhibition of endogenous LRRK2 Ser910/Ser935 PhosphorylationHuman Lymphoblastoid cells (Control)1-3 µMDephosphorylation and loss of 14-3-3 binding[1]
Inhibition of endogenous LRRK2 Ser910/Ser935 PhosphorylationHuman Lymphoblastoid cells (G2019S homozygous)< 1-3 µMDephosphorylation and loss of 14-3-3 binding[1]
Reversal of aberrant lysosomal morphologyLRRK2-PD patient fibroblasts100 nMNormalization of lysosomal appearance[3]
Increase in lysosomal proteolytic activityMacrophages250 nMIncreased DQ-BSA signal[4]
Restoration of mitochondria and lysosome co-localizationLRRK2 mutant patient fibroblastsNot specifiedIncreased co-localization after valinomycin (B1682140) treatment[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of LRRK2-IN-1.

Quantitative Immunoblotting for LRRK2 and Rab10 Phosphorylation

This protocol is adapted from established methods for analyzing the LRRK2 signaling pathway.[1][5][6]

a. Cell Lysis:

  • Culture cells to the desired confluency in 6-well or 10 cm plates.

  • Treat cells with LRRK2-IN-1 at the desired concentrations and for the specified duration. Include a DMSO vehicle control. For a positive control for dephosphorylation, a potent LRRK2 inhibitor like MLi-2 (100 nM for 1 hour) can be used.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 10-15 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. For Rab10 phosphorylation analysis, a Phos-tag™ SDS-PAGE can be used to separate phosphorylated from non-phosphorylated forms.

  • Load equal amounts of protein (typically 10-20 µg) per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-LRRK2 (phospho S935)

    • Mouse anti-LRRK2 (total)

    • Rabbit anti-Rab10 (phospho T73)

    • Mouse anti-Rab10 (total)

    • Loading control: anti-GAPDH or anti-β-actin

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Autophagic Flux Assay using LC3-II Turnover

This protocol is a standard method to measure autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

a. Cell Treatment:

  • Plate cells and allow them to adhere.

  • Treat cells with LRRK2-IN-1 at various concentrations.

  • For each LRRK2-IN-1 concentration, have two sets of wells: one treated with LRRK2-IN-1 alone and the other co-treated with a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the final 2-4 hours of the experiment.

  • Include vehicle controls with and without the lysosomal inhibitor.

b. Western Blot for LC3:

  • Harvest cell lysates as described in the previous protocol.

  • Perform SDS-PAGE and Western blotting as described above. Use a gel percentage that allows for the separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).

  • Probe the membrane with a primary antibody against LC3B.

  • Quantify the band intensities for LC3-II and normalize to a loading control.

  • Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor compared to its absence. An increase in this difference upon treatment with LRRK2-IN-1 would indicate an induction of autophagic flux.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This protocol outlines the use of the Seahorse XF Analyzer to measure key parameters of mitochondrial function.[7][8][9]

a. Cell Seeding and Treatment:

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Allow cells to adhere and grow overnight.

  • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and pre-warmed to 37°C.

  • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Treat the cells with LRRK2-IN-1 or vehicle by injecting the compound into the appropriate wells of the sensor cartridge.

b. Seahorse XF Assay:

  • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Load the injection ports of the sensor cartridge with the following mitochondrial stressors:

    • Port A: Oligomycin (inhibits ATP synthase)

    • Port B: FCCP (a mitochondrial uncoupling agent)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run.

  • The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.

c. Data Analysis:

  • The Seahorse software calculates key parameters of mitochondrial respiration, including:

    • Basal respiration

    • ATP-linked respiration

    • Maximal respiration

    • Spare respiratory capacity

    • Proton leak

  • Compare these parameters between LRRK2-IN-1 treated and control cells to determine the effect of the inhibitor on mitochondrial function.

Lysosomal Morphology and Function Assay

This protocol describes the use of fluorescent dyes to assess lysosomal morphology and pH.

a. Lysosomal Staining with LysoTracker:

  • Grow cells on glass coverslips or in imaging-compatible plates.

  • Treat cells with LRRK2-IN-1 or vehicle for the desired duration.

  • In the final 30-60 minutes of treatment, add LysoTracker Red DND-99 (typically 50-75 nM) to the culture medium.

  • Wash the cells with fresh, pre-warmed medium.

  • Image the live cells using a fluorescence microscope with the appropriate filter set.

  • Analyze images for changes in lysosomal size, number, and distribution.

b. Immunofluorescence for LAMP1:

  • Grow and treat cells on coverslips as described above.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against LAMP1 overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips and acquire images using a fluorescence or confocal microscope.

  • Analyze images for changes in LAMP1-positive structures.

Visualizing the Cellular Impact of LRRK2-IN-1

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by LRRK2-IN-1 and a typical experimental workflow.

LRRK2_Signaling_Pathway cluster_lrrk2 LRRK2 Kinase Activity cluster_inhibitor Inhibition cluster_rab Vesicular Trafficking cluster_autophagy Autophagy/Lysosomal Pathway cluster_mito Mitochondrial Function LRRK2 Active LRRK2 Rab Rab GTPase LRRK2->Rab Phosphorylation Autophagy Modulated Autophagy LRRK2->Autophagy Lysosome Altered Lysosomal Function LRRK2->Lysosome Mitochondria Altered Mitochondrial Dynamics & Function LRRK2->Mitochondria LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2 pRab Phospho-Rab Vesicle_Trafficking Altered Vesicle Trafficking pRab->Vesicle_Trafficking

Caption: LRRK2-IN-1 inhibits LRRK2 kinase activity, affecting key cellular pathways.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: LRRK2-IN-1 vs. Vehicle start->treatment western Western Blot (pLRRK2, pRab10, LC3-II) treatment->western seahorse Seahorse Assay (Mitochondrial Respiration) treatment->seahorse imaging Fluorescence Imaging (Lysosomes, LRRK2 Localization) treatment->imaging analysis Data Analysis & Interpretation western->analysis seahorse->analysis imaging->analysis

Caption: A typical experimental workflow for studying the effects of LRRK2-IN-1.

Conclusion

LRRK2-IN-1 is a powerful pharmacological tool for dissecting the complex cellular functions of LRRK2. By inhibiting LRRK2's kinase activity, this small molecule has been instrumental in confirming the role of LRRK2 in regulating vesicular trafficking through Rab GTPase phosphorylation, modulating the autophagy-lysosomal pathway, and influencing mitochondrial homeostasis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of Parkinson's disease and related neurodegenerative disorders, facilitating further investigation into the intricate biology of LRRK2 and the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Core Effects of LRRK2-IN-1 on Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "LRRK2-IN-16". However, a thorough search of scientific literature did not yield information on a compound with this specific designation. It is presumed that this may be a typographical error and the intended subject was the well-characterized LRRK2 inhibitor, LRRK2-IN-1 . This document will therefore focus on LRRK2-IN-1 as a representative LRRK2 kinase inhibitor and its established effects on lysosomal function.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular consequences of LRRK2 kinase inhibition on the lysosomal system. Leucine-rich repeat kinase 2 (LRRK2) is a key drug target in Parkinson's disease, and understanding its role in fundamental cellular processes such as lysosomal function is critical for therapeutic development.

Core Effects of LRRK2-IN-1 on Lysosomal Function

LRRK2-IN-1 is a potent and specific inhibitor of LRRK2 kinase activity. Its application in various cellular models has revealed that inhibition of LRRK2 has a significant impact on the autophagy-lysosome pathway, primarily by enhancing lysosomal degradative capacity and modulating autophagic flux.

Enhancement of Lysosomal Proteolytic Activity

Treatment with LRRK2-IN-1 has been shown to increase the proteolytic activity of lysosomes in immune cells such as macrophages and microglia.[1] This enhancement of degradative function is a direct consequence of LRRK2 kinase inhibition.

Induction of Autophagy

LRRK2-IN-1 stimulates macroautophagy, the cellular process for degrading and recycling cellular components through the lysosome.[2] This is evidenced by an increase in the levels of lipidated LC3 (LC3-II), a key marker of autophagosome formation.[2][3] The increase in LC3-II is due to an induction of the autophagic flux rather than a blockage of lysosomal degradation.[2][4]

Quantitative Data on the Effects of LRRK2-IN-1

The following tables summarize the key quantitative findings from studies investigating the effects of LRRK2-IN-1 on lysosomal function.

Table 1: Effect of LRRK2-IN-1 on Autophagosome Formation in H4 Neuroglioma Cells
Parameter Observation
LC3-II Levels (1 µM LRRK2-IN-1, overnight)Significant increase compared to vehicle control.[2]
LC3-II Levels (Dose-Response)Dose-dependent increase from 1 to 5 µM.[2]
Cell Viability (1-5 µM LRRK2-IN-1, overnight)No significant cytotoxicity observed.[2]
Table 2: Effect of LRRK2-IN-1 on Lysosomal Proteolytic Activity in Macrophages
Parameter Observation
DQ-BSA Signal (250 nM LRRK2-IN-1, 6 hours)Significant increase in proteolytic activity in wild-type macrophages.[1]
Effect in LRRK2 KO MacrophagesNo further increase in DQ-BSA signal, indicating on-target effect.[1]
Table 3: Effect of LRRK2-IN-1 on Lysosomal Protein Levels in Human iPSC-Derived Macrophages
Protein Observation (250 nM LRRK2-IN-1, 6 hours)
Cathepsin BIncreased levels.[1]
Cathepsin DIncreased levels.[1]
LAMP1Increased levels.[1]

Signaling Pathways Modulated by LRRK2-IN-1

LRRK2-IN-1 impacts lysosomal function through distinct signaling pathways. The primary mechanism involves the transcriptional regulation of lysosomal genes, while a secondary pathway modulates the initiation of autophagy.

LRRK2-MiT/TFE-Lysosomal Gene Expression Axis

LRRK2 kinase activity suppresses the function of the MiT-TFE family of transcription factors (TFE3, TFEB, and MITF), which are master regulators of lysosomal biogenesis and autophagy.[1] By inhibiting LRRK2, LRRK2-IN-1 relieves this suppression, leading to the nuclear translocation of MiT-TFE factors and the subsequent upregulation of genes encoding lysosomal proteins.[1]

LRRK2_MiT_TFE_Pathway LRRK2 LRRK2 Kinase Activity MiT_TFE MiT-TFE Transcription Factors (TFEB, TFE3, MITF) LRRK2->MiT_TFE Suppresses LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2 Inhibits Lysosomal_Genes Lysosomal Gene Expression (e.g., Cathepsins, LAMPs) MiT_TFE->Lysosomal_Genes Activates Lysosomal_Function Enhanced Lysosomal Degradative Capacity Lysosomal_Genes->Lysosomal_Function Leads to

Figure 1. LRRK2-IN-1 enhances lysosomal function via MiT-TFE.

mTOR-Independent Regulation of Autophagy

LRRK2-IN-1 induces autophagy through a non-canonical pathway that is independent of the central autophagy regulator, mTOR.[3] Instead, it relies on the activation of the Beclin-1 complex, which is crucial for the nucleation of the autophagosomal membrane.[4]

LRRK2_Autophagy_Pathway cluster_0 mTOR-Independent Pathway LRRK2_IN_1 LRRK2-IN-1 LRRK2 LRRK2 Kinase Activity LRRK2_IN_1->LRRK2 Inhibits Beclin1_Complex Beclin-1 Complex LRRK2->Beclin1_Complex Inhibits Autophagosome_Formation Autophagosome Formation (LC3-II Increase) Beclin1_Complex->Autophagosome_Formation Initiates mTOR mTOR ULK1 ULK1 Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Plate Cells (e.g., H4, Macrophages) treat Treat with LRRK2-IN-1 (Dose-response / Time-course) start->treat wb Western Blot (LC3-II, Lysosomal Proteins) treat->wb dq_bsa DQ-BSA Assay (Lysosomal Activity) treat->dq_bsa qpcr qPCR (Lysosomal Gene Expression) treat->qpcr quant Quantification and Statistical Analysis wb->quant dq_bsa->quant qpcr->quant

References

Investigating Neurite Outgrowth with LRRK2 Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the investigation of neurite outgrowth using LRRK2 kinase inhibitors. Extensive searches did not yield specific public data for a compound named "LRRK2-IN-16." Therefore, this document provides a comprehensive overview of the methodologies and principles for studying the effects of LRRK2 inhibitors on neurite outgrowth, using publicly available data for representative compounds such as G1023 as a practical example.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of LRRK2 and the therapeutic potential of its inhibition.

Introduction to LRRK2 and Neurite Outgrowth

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease. A growing body of evidence suggests that the kinase activity of LRRK2 is central to its pathogenic effects.

One of the key cellular processes affected by LRRK2 is neurite outgrowth, the process by which developing neurons produce new projections as they grow and form connections.[1][2] Pathogenic mutations in LRRK2, such as the common G2019S mutation which increases kinase activity, have been shown to impair neurite outgrowth and reduce dendritic arborization.[1][3] This has led to the hypothesis that inhibiting LRRK2 kinase activity could be a therapeutic strategy to ameliorate these defects. Consequently, various LRRK2 kinase inhibitors have been developed and are being investigated for their potential to rescue neuronal morphology and function.

Quantitative Data on the Effects of LRRK2 Inhibitors on Neurite Outgrowth

The efficacy of LRRK2 inhibitors in rescuing neurite outgrowth defects is typically quantified by measuring changes in neurite length and complexity. Below is a summary of representative data on the effects of the LRRK2 kinase inhibitor G1023 on primary hippocampal neurons from transgenic mice expressing the pathogenic G2019S mutant LRRK2.

Cell TypeGenotypeTreatmentConcentrationOutcome on Total Neurite LengthReference
Primary Embryonic Hippocampal NeuronsNon-transgenic (NT)DMSO (vehicle)-Baseline[4]
Primary Embryonic Hippocampal NeuronsG2019S LRRK2DMSO (vehicle)-Significant reduction compared to NT[4]
Primary Embryonic Hippocampal NeuronsG2019S LRRK2G1023100 nMReversal of neurite outgrowth defect, length restored to near NT levels[4]

Experimental Protocols

This section details a typical experimental protocol for assessing the effect of a LRRK2 kinase inhibitor on neurite outgrowth in primary neurons.

Primary Embryonic Hippocampal Neuron Culture
  • Animals: Use BAC (Bacterial Artificial Chromosome) transgenic mice expressing the G2019S mutant LRRK2 and their non-transgenic littermates. All animal procedures should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[3][4]

  • Dissection and Dissociation: Isolate hippocampi from embryonic day 18 (E18) mouse pups. Dissect the tissue in a sterile, ice-cold dissection medium. Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., with trypsin) followed by mechanical trituration.

  • Plating: Plate the dissociated neurons onto coverslips pre-coated with a suitable substrate (e.g., poly-D-lysine and laminin) to promote cell attachment and growth. Culture the neurons in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

  • Incubation: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2.

Treatment with LRRK2 Inhibitor
  • Compound Preparation: Prepare a stock solution of the LRRK2 inhibitor (e.g., G1023) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare working dilutions in the culture medium.

  • Treatment: After allowing the neurons to adhere and extend initial processes (e.g., for 24-48 hours), treat the cultures with the LRRK2 inhibitor at the desired concentration (e.g., 100 nM for G1023).[4] Include a vehicle control (DMSO) for comparison.

  • Incubation: Incubate the treated neurons for a sufficient period to observe effects on neurite outgrowth (e.g., 48-72 hours).

Immunocytochemistry and Imaging
  • Fixation and Permeabilization: Fix the neurons with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour. Incubate with a primary antibody against a neuronal marker (e.g., MAP2 or β-III tubulin) overnight at 4°C. Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature. Counterstain nuclei with DAPI if desired.

  • Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope equipped with a high-resolution camera. Capture multiple random fields of view for each experimental condition to ensure representative sampling.

Quantification of Neurite Outgrowth
  • Image Analysis: Use an automated or semi-automated image analysis software (e.g., MetaMorph, ImageJ with NeuronJ plugin) to quantify neurite outgrowth.[1]

  • Parameters: Measure the total neurite length per neuron, the number of primary neurites, the number of branch points, and the length of the longest neurite.

  • Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between treatment groups.[4] A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of LRRK2 in neurite outgrowth and a typical experimental workflow for its investigation.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Substrates cluster_2 Cellular Process cluster_3 Pharmacological Intervention LRRK2_G2019S LRRK2 (G2019S) Rab10 Rab10 LRRK2_G2019S->Rab10 Phosphorylates LRRK2_WT LRRK2 (WT) LRRK2_WT->Rab10 Basal Phosphorylation Neurite_Outgrowth Neurite Outgrowth Rab10->Neurite_Outgrowth Inhibits LRRK2_Inhibitor LRRK2 Inhibitor (e.g., G1023) LRRK2_Inhibitor->LRRK2_G2019S Inhibits

Caption: LRRK2 signaling pathway in neurite outgrowth.

Experimental_Workflow start Primary Neuron Culture (e.g., G2019S LRRK2 Transgenic) treatment Treatment with LRRK2 Inhibitor (e.g., G1023) and Vehicle Control start->treatment incubation Incubation (48-72 hours) treatment->incubation staining Immunocytochemistry (Neuronal Marker, e.g., MAP2) incubation->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis and Quantification (Neurite Length, Branching) imaging->analysis end Statistical Analysis and Conclusion analysis->end

Caption: Experimental workflow for neurite outgrowth assay.

Conclusion

References

The Impact of LRRK2-IN-16 on Rab GTPase Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). A key pathogenic event is the hyperphosphorylation of a subset of Rab GTPases, which disrupts their function in vesicular trafficking. LRRK2-IN-16 is a potent and selective inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth analysis of the impact of this compound and other LRRK2 inhibitors on Rab GTPase phosphorylation. It includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neurodegenerative disease and drug development professionals working on LRRK2-targeted therapeutics.

Introduction to LRRK2 and Rab GTPase Phosphorylation

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also a risk factor for sporadic PD.[1] A gain-of-function mechanism, specifically an increase in its kinase activity, is believed to be central to LRRK2-mediated neurodegeneration.[2]

Recent advances in phosphoproteomics have identified a subset of Rab GTPases as bona fide physiological substrates of LRRK2.[3][4] These include Rab3A/B/C/D, Rab8A/B, Rab10, Rab12, Rab35, and Rab43.[5] LRRK2 phosphorylates these Rab proteins on a conserved serine or threonine residue within their switch II domain, a critical region for their interaction with regulatory proteins and effectors.[3][6] This phosphorylation event has profound functional consequences, most notably a decreased affinity for GDP dissociation inhibitors (GDIs), which leads to their accumulation on membranes and subsequent disruption of vesicular trafficking pathways.[3]

The development of potent and selective LRRK2 kinase inhibitors has been a major focus of therapeutic strategies for Parkinson's disease. These inhibitors serve as crucial tools to probe the physiological and pathological functions of LRRK2 and as potential therapeutic agents. This guide focuses on the effects of these inhibitors, with a conceptual focus on this compound, on the phosphorylation of Rab GTPases.

Quantitative Analysis of LRRK2 Inhibitor Effects on Rab Phosphorylation

InhibitorAssay TypeSubstrate/PhosphositeCell Type/SystemIC50Reference
MLi-2In vitro kinase assayNictide (peptide substrate)Recombinant GST-LRRK2 (WT)0.8 nM[7]
MLi-2Cellular Assay (Immunoblot)pThr73-Rab10Human Neutrophils~30 nM[8]
PF-06447475Cellular Assay (Immunoblot)pThr73-Rab10Human Neutrophils~12 nM[8]
GNE-7915Cellular Assay (Proximity Ligation)pThr73-Rab10HEK-293 G2019S mutant cellsNot specified[9]
Lu AF58786Cellular Assay (Phosphoproteomics)pThr73-Rab10 / pSer106-Rab12Human PBMCsNot specified[8]

Table 1: Quantitative analysis of the effect of various LRRK2 inhibitors on Rab GTPase phosphorylation. Data for potent LRRK2 inhibitors MLi-2 and PF-06447475 are presented as examples of the expected efficacy of compounds like this compound.

Studies have consistently demonstrated that treatment with LRRK2 inhibitors leads to a dose-dependent decrease in the phosphorylation of Rab10 at threonine 73 (pThr73-Rab10).[8][10] For instance, in human neutrophils, MLi-2 at a concentration of 100 nM almost completely suppresses Rab10 phosphorylation.[8] Furthermore, pathogenic LRRK2 mutations, such as G2019S and R1441C, which lead to a 1.8-fold to 4-fold increase in Rab10 phosphorylation, are effectively counteracted by LRRK2 inhibitors.[11]

Signaling Pathways and Experimental Workflows

LRRK2-Rab Signaling Pathway

The signaling cascade initiated by LRRK2 activation culminates in the phosphorylation of Rab GTPases, leading to downstream cellular consequences. The following diagram illustrates this pathway and the point of intervention for LRRK2 inhibitors.

LRRK2_Rab_Signaling_Pathway cluster_activation LRRK2 Activation cluster_lrrk2 LRRK2 Kinase cluster_inhibition Inhibition cluster_rab_cycle Rab GTPase Cycle cluster_consequences Cellular Consequences Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S, R1441C) LRRK2_Active LRRK2 (Active) Pathogenic_Mutations->LRRK2_Active Promotes Upstream_Activators Upstream Activators Upstream_Activators->LRRK2_Active Promotes LRRK2_Inactive LRRK2 (Inactive) Rab_GTP Rab-GTP (Active) (e.g., Rab10) LRRK2_Active->Rab_GTP Phosphorylates LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_Active Inhibits Rab_GDP Rab-GDP (Inactive) Rab_GDP->Rab_GTP GEF Rab_GTP->Rab_GDP GAP pRab_GTP pRab-GTP Rab_GTP->pRab_GTP GDI_Binding_Impaired Impaired GDI Binding pRab_GTP->GDI_Binding_Impaired Altered_Effector_Binding Altered Effector Binding pRab_GTP->Altered_Effector_Binding Vesicular_Trafficking_Dysregulation Vesicular Trafficking Dysregulation GDI_Binding_Impaired->Vesicular_Trafficking_Dysregulation Altered_Effector_Binding->Vesicular_Trafficking_Dysregulation

Caption: LRRK2-Rab signaling pathway and inhibitor action.

Experimental Workflow for Assessing LRRK2 Inhibitor Efficacy

The following diagram outlines a typical experimental workflow to determine the effect of a LRRK2 inhibitor on Rab GTPase phosphorylation in a cellular context.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis of Rab Phosphorylation Cell_Seeding Seed Cells (e.g., HEK293, Neutrophils) Inhibitor_Treatment Treat with this compound (Dose-response / Time-course) Cell_Seeding->Inhibitor_Treatment Cell_Lysis Lyse Cells Inhibitor_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE / Phos-tag™ SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Incubation Incubate with Antibodies (pRab10, Total Rab10, Loading Control) Western_Blot->Antibody_Incubation Imaging Image Acquisition Antibody_Incubation->Imaging Data_Analysis Densitometry Analysis (pRab / Total Rab Ratio) Imaging->Data_Analysis

Caption: Workflow for analyzing Rab phosphorylation.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol is adapted from established methods to measure the direct inhibitory effect of a compound on LRRK2 kinase activity.[7]

Materials:

  • Recombinant LRRK2 (e.g., GST-LRRK2)

  • Rab protein substrate (e.g., recombinant Rab10) or peptide substrate (e.g., LRRKtide/Nictide)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)

  • [γ-³²P]ATP

  • This compound or other inhibitors

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant LRRK2 enzyme, and the Rab or peptide substrate.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 20-30 minutes at 30°C with gentle agitation.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for Rab10 Phosphorylation via Immunoblotting

This protocol describes the assessment of LRRK2 inhibitor efficacy in a cellular context by measuring the levels of phosphorylated Rab10.

Materials:

  • Cultured cells (e.g., HEK293T, A549, or primary neutrophils)

  • This compound or other inhibitors

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pThr73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pThr73-Rab10, total Rab10, and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the pThr73-Rab10 signal to the total Rab10 signal and the loading control to determine the relative change in Rab10 phosphorylation.

Phos-tag™ SDS-PAGE for Enhanced Separation of Phosphorylated Rab10

Phos-tag™ SDS-PAGE is a powerful technique for separating phosphorylated and non-phosphorylated forms of a protein.[12]

Materials:

  • Phos-tag™ Acrylamide

  • ZnCl₂ or MnCl₂

  • Standard SDS-PAGE reagents

  • EDTA-containing transfer buffer

Procedure:

  • Gel Preparation:

    • Prepare the separating gel solution as for a standard SDS-PAGE, but include Phos-tag™ Acrylamide and either ZnCl₂ or MnCl₂ at the recommended concentrations.

  • Electrophoresis:

    • Run the gel as you would for a standard SDS-PAGE. The phosphorylated form of Rab10 will migrate slower than the non-phosphorylated form.

  • Protein Transfer:

    • Before transferring the proteins to a PVDF membrane, wash the gel in transfer buffer containing EDTA to chelate the metal ions, which improves transfer efficiency.

  • Immunoblotting:

    • Proceed with the standard immunoblotting protocol as described in section 4.2. This method allows for a clear visualization and quantification of the ratio of phosphorylated to total Rab10.

Conclusion

The inhibition of LRRK2 kinase activity and the subsequent reduction in Rab GTPase phosphorylation is a promising therapeutic strategy for Parkinson's disease. This compound and other potent LRRK2 inhibitors have demonstrated efficacy in reducing Rab phosphorylation in various experimental models. The quantitative assays and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to evaluate the efficacy of LRRK2 inhibitors and to further investigate the role of the LRRK2-Rab signaling pathway in health and disease. The continued development and characterization of LRRK2 inhibitors, alongside the refinement of biomarker assays, will be crucial for the successful translation of these promising therapeutics into the clinic.

References

Foundational Research on LRRK2-IN-16's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational biological activity of LRRK2-IN-16, a known inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Given that publicly available data on this compound is limited, this document also contextualizes its activity with that of other well-characterized LRRK2 inhibitors and provides detailed experimental protocols and pathway diagrams relevant to the study of LRRK2 kinase inhibition.

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, in particular, enhances the kinase activity of the LRRK2 protein, suggesting that inhibiting this activity could be a viable therapeutic strategy for PD.[4][5][6] This has led to the development of numerous small molecule inhibitors to probe the biology of LRRK2 and as potential treatments.

Quantitative Data on LRRK2 Inhibitor Activity

This compound, also identified as "compound 25" in some screening initiatives, is a documented inhibitor of the LRRK2 kinase.[7][8] Its reported inhibitory potency is an IC50 of less than 5 μM.[7][8] For context and comparison, the table below summarizes the quantitative data for this compound alongside other widely used and potent LRRK2 inhibitors. This comparison is crucial for researchers selecting a tool compound for their studies.

InhibitorTargetAssay TypeIC50 ValueReference(s)
This compound LRRK2Biochemical Kinase Assay< 5 µM[7][8]
LRRK2-IN-1LRRK2 (Wild-Type)Biochemical Kinase Assay13 nM[4][9]
LRRK2 (G2019S Mutant)Biochemical Kinase Assay6 nM[4][9]
MLi-2LRRK2 (G2019S Mutant)Biochemical Kinase Assay0.76 nM[8][9]
LRRK2 (pSer935)Cellular Assay1.4 nM[8][9]
GNE-7915LRRK2Biochemical Kinase Assay9 nM[10]
PF-06447475LRRK2 (Wild-Type)Biochemical Kinase Assay3 nM[8][9]
LRRK2 (G2019S Mutant)Biochemical Kinase Assay11 nM[8]
CZC-25146LRRK2 (Wild-Type)Biochemical Kinase Assay4.76 nM[7][10]
LRRK2 (G2019S Mutant)Biochemical Kinase Assay6.87 nM[7][10]

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a large, multi-domain protein that functions as both a GTPase and a protein kinase.[6] Its kinase activity is implicated in various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal maintenance.[11][12] A key set of substrates for the LRRK2 kinase are Rab GTPases, such as Rab10.[1] Phosphorylation of Rab proteins by LRRK2 can alter their activity and localization, thereby affecting downstream cellular events.[11] LRRK2 inhibitors like this compound act by competitively binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects PD_Mutations PD Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) PD_Mutations->LRRK2_Active Promotes Lysosomal_Stress Lysosomal Stress Lysosomal_Stress->LRRK2_Active Promotes LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases ATP -> ADP pRab_GTPases Phospho-Rab GTPases LRRK2_Active->pRab_GTPases Phosphorylates Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Phosphorylates Autophagy_Dysfunction Autophagy Dysfunction pRab_GTPases->Autophagy_Dysfunction Phosphorylates Neuronal_Toxicity Neuronal Toxicity Vesicle_Trafficking->Neuronal_Toxicity Phosphorylates Autophagy_Dysfunction->Neuronal_Toxicity Phosphorylates LRRK2_IN16 This compound LRRK2_IN16->LRRK2_Active Inhibits

Caption: LRRK2 signaling pathway showing activation, substrate phosphorylation, and inhibition by this compound.

Experimental Protocols

The characterization of LRRK2 inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

This protocol measures the direct inhibition of recombinant LRRK2 kinase activity by assessing the transfer of radioactive phosphate (B84403) from ATP to a substrate.

  • Materials:

    • Recombinant LRRK2 protein (Wild-Type or mutant, e.g., G2019S)

    • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, 20 mM MgCl₂

    • Substrate: Myelin Basic Protein (MBP) or a synthetic peptide like LRRKtide.

    • ATP Solution: 10 mM ATP stock.

    • Radioactive ATP: [γ-³²P]ATP.

    • This compound or other inhibitors, dissolved in DMSO.

    • 5x Laemmli sample buffer.

    • P81 phosphocellulose paper or SDS-PAGE equipment.

  • Procedure:

    • Prepare a reaction mixture in a final volume of 20-25 µL.

    • To the kinase assay buffer, add the recombinant LRRK2 protein.

    • Add the test inhibitor (e.g., this compound) at various concentrations. The final DMSO concentration should not exceed 1%. Include a DMSO-only control.

    • Pre-incubate the LRRK2 protein and inhibitor mixture for 5-10 minutes at 30°C.

    • Initiate the kinase reaction by adding a mix of the substrate (e.g., MBP), non-radioactive ATP (final concentration typically near the Km, e.g., 10-100 µM), and [γ-³²P]ATP.

    • Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.

    • Stop the reaction by adding 5x Laemmli sample buffer (for SDS-PAGE) or by spotting the mixture onto P81 paper.

    • If using SDS-PAGE, resolve the proteins, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

    • If using P81 paper, wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP, and then measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

This method assesses the ability of an inhibitor to block LRRK2 activity inside a cell by measuring the phosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser935) or the phosphorylation of its downstream substrates (e.g., Rab10 at Thr73).

  • Materials:

    • Cell line expressing LRRK2 (e.g., HEK293T or SH-SY5Y cells, potentially overexpressing wild-type or mutant LRRK2).

    • Cell culture medium and reagents.

    • This compound or other inhibitors.

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-pS935-LRRK2, anti-total-LRRK2, anti-pT73-Rab10, anti-total-Rab10.

    • Secondary antibodies (HRP-conjugated).

    • Western blot equipment and reagents.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the LRRK2 inhibitor (and a DMSO control) for a specified time (e.g., 1-2 hours).

    • Wash the cells with cold PBS and lyse them on ice using the lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pS935-LRRK2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total LRRK2 or a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on LRRK2-mediated phosphorylation.

General Experimental Workflow for LRRK2 Inhibitor Characterization

The process of characterizing a novel LRRK2 inhibitor follows a logical progression from initial screening to detailed cellular analysis.

LRRK2_Inhibitor_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_advanced Advanced Models a1 Primary Screen (e.g., HTS Radiometric Assay) a2 IC50 Determination (WT & G2019S LRRK2) a1->a2 a3 Mechanism of Action (e.g., ATP Competition) a2->a3 a4 Kinase Selectivity Profiling (Panel of >400 Kinases) a3->a4 b1 Target Engagement (pS935 LRRK2 Western Blot) a4->b1 Proceed with selective compounds b2 Substrate Phosphorylation (pT73 Rab10 Assay) b1->b2 b3 Cellular Potency (EC50) & Cytotoxicity b2->b3 c1 Phenotypic Assays (e.g., Neurite Outgrowth) b3->c1 Validate in functional assays c2 In Vivo PK/PD Studies (Brain Penetrance, Target Inhibition) c1->c2 start Start start->a1

Caption: A typical workflow for the discovery and characterization of a novel LRRK2 kinase inhibitor.

References

LRRK2-IN-16: A Technical Guide for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a high-interest therapeutic target for Parkinson's disease (PD) and other neurodegenerative disorders. Mutations in the LRRK2 gene are linked to both familial and sporadic forms of PD, often leading to increased kinase activity.[1][2] This has spurred the development of potent and selective LRRK2 inhibitors to probe disease mechanisms and for therapeutic intervention. Validating target engagement and efficacy of these inhibitors in relevant in vivo models is a critical step in preclinical drug development. This guide provides an in-depth overview of the potential of LRRK2 inhibitors, with a focus on the necessary technical considerations for their evaluation in in vivo studies. While specific data for LRRK2-IN-16 is limited in publicly available literature, this document will draw upon data from well-characterized LRRK2 inhibitors like LRRK2-IN-1 to provide a framework for its preclinical assessment.

Quantitative Data for LRRK2 Inhibitors

The selection of a suitable LRRK2 inhibitor for in vivo studies hinges on a comprehensive evaluation of its potency, selectivity, and pharmacokinetic properties. The following table summarizes key quantitative data for relevant LRRK2 inhibitors, which can serve as a benchmark for assessing this compound.

CompoundAssay TypeTargetParameterValueReference
LRRK2-IN-1BiochemicalWT LRRK2IC5013 nM[2][3]
LRRK2-IN-1BiochemicalG2019S LRRK2IC506 nM[3]
[3H]LRRK2-IN-1In vitro binding (rat kidney)LRRK2Kd26 ± 3 nM[3]
[3H]LRRK2-IN-1In vitro binding (rat brain striatum)LRRK2Kd43 ± 8 nM[3]
[3H]LRRK2-IN-1In vitro binding (human brain striatum)LRRK2Kd48 ± 2 nM[3]
LRRK2-IN-10Cellular (G2019S-LRRK2)pS935IC5011 nM[2]
LRRK2-IN-10Cellular (G2019S-LRRK2)pS1292IC505.2 nM[2]

LRRK2 Signaling Pathway and Inhibition

Understanding the LRRK2 signaling pathway is fundamental to designing and interpreting in vivo studies. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. A key pathogenic event is the hyperactivation of its kinase domain, which leads to the phosphorylation of downstream substrates, most notably a subset of Rab GTPases.[1][4] This aberrant phosphorylation disrupts vesicular trafficking and lysosomal function.[4][5] LRRK2 inhibitors act by binding to the kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2_Inactive LRRK2 (Inactive) LRRK2_Mutations->LRRK2_Inactive Promotes Activation LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_Active Inhibition pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction pRab_GTPases->Lysosomal_Dysfunction

LRRK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols for In Vivo Studies

The following are detailed methodologies for key experiments to evaluate the in vivo potential of a LRRK2 inhibitor like this compound.

In Vivo Target Engagement Assessment (NanoBRET™ Assay)

This protocol is adapted from established methods for assessing LRRK2 target engagement in living animals.[1]

  • Animal Dosing:

    • Administer this compound to animals (e.g., mice or rats) at various doses and time points. The formulation and route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized based on the compound's physicochemical properties.

  • Cell Isolation:

    • At the desired time points post-dosing, collect peripheral blood mononuclear cells (PBMCs) or other relevant tissues (e.g., brain, kidney).

  • Cell Preparation:

    • Isolate the cells of interest using standard protocols (e.g., density gradient centrifugation for PBMCs).

    • Transfect the isolated cells with a vector expressing LRRK2 fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well plate.

  • NanoBRET™ Assay:

    • Add the NanoBRET™ tracer to the cells.

    • Incubate for a specified period (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio and plot it against the inhibitor concentration to determine the in vivo IC50 value, which reflects target engagement.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
  • Animal Dosing and Sample Collection:

    • Administer a single dose of this compound to a cohort of animals.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (for plasma), cerebrospinal fluid (CSF), and brain tissue.

  • Pharmacokinetic Analysis:

    • Analyze the concentration of this compound in plasma, CSF, and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.

  • Pharmacodynamic Analysis (Western Blot for pS935-LRRK2):

    • Homogenize brain or other tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against pS935-LRRK2 and total LRRK2, followed by secondary antibodies.

    • Quantify the band intensities to determine the ratio of pS935-LRRK2 to total LRRK2 as a measure of target engagement. A reduction in this ratio indicates inhibitor activity.[1]

InVivo_Experimental_Workflow cluster_dosing Dosing and Sampling cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Animal_Dosing Administer this compound to Animals Sample_Collection Collect Blood, CSF, and Brain Tissue Animal_Dosing->Sample_Collection LC_MS LC-MS/MS Analysis of Compound Concentration Sample_Collection->LC_MS Western_Blot Western Blot for pS935/Total LRRK2 Sample_Collection->Western_Blot PK_Parameters Calculate Cmax, Tmax, AUC, Brain/Plasma Ratio LC_MS->PK_Parameters Dose_Selection Informed Dose Selection for Efficacy Studies PK_Parameters->Dose_Selection Target_Engagement Quantify Target Engagement Western_Blot->Target_Engagement Target_Engagement->Dose_Selection

In Vivo Experimental Workflow for LRRK2 Inhibitors.

Conclusion

The successful in vivo evaluation of this compound necessitates a systematic approach that integrates robust target engagement assays with comprehensive pharmacokinetic and pharmacodynamic profiling. By leveraging established protocols and benchmarks from well-characterized LRRK2 inhibitors, researchers can effectively assess the therapeutic potential of this compound. The methodologies and data presented in this guide provide a foundational framework for designing and executing preclinical studies to advance novel LRRK2-targeted therapies for Parkinson's disease and related disorders.

References

Methodological & Application

Application Notes and Protocols for LRRK2-IN-16 Cellular Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and are also associated with sporadic forms of the disease. A key pathological feature of many LRRK2 mutations is an increase in its kinase activity. This has positioned LRRK2 as a prime therapeutic target, with the development of specific kinase inhibitors being a major focus of drug discovery efforts.

LRRK2-IN-16 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for utilizing this compound in cellular assays to probe LRRK2 function and to screen for novel therapeutic agents. The primary cellular readouts for LRRK2 kinase activity are its autophosphorylation at sites such as Serine 1292 (pS1292) and the phosphorylation of its downstream substrates, most notably Rab10 at Threonine 73 (pT73).

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a complex enzyme with both kinase and GTPase domains. Its activation is thought to involve dimerization and recruitment to cellular membranes. Once active, LRRK2 kinase phosphorylates a subset of Rab GTPases, including Rab10, which are key regulators of vesicular trafficking. Pathogenic mutations, such as the common G2019S mutation, enhance this kinase activity, leading to downstream cellular dysfunction. This compound acts by directly binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylates (e.g., S935) 14-3-3 14-3-3 pS935-LRRK2 pS935-LRRK2 LRRK2->pS935-LRRK2 pS1292-LRRK2 pS1292-LRRK2 (Autophosphorylation) LRRK2->pS1292-LRRK2 Kinase Activity pS935-LRRK2->14-3-3 Binding Rab10 Rab10 pS1292-LRRK2->Rab10 Phosphorylates pT73-Rab10 pT73-Rab10 Rab10->pT73-Rab10 Vesicular Trafficking Vesicular Trafficking pT73-Rab10->Vesicular Trafficking Cellular Dysfunction Cellular Dysfunction Vesicular Trafficking->Cellular Dysfunction This compound This compound This compound->LRRK2 Inhibits

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary for LRRK2 Inhibitors

The following table summarizes the inhibitory activity of various LRRK2 inhibitors in cellular assays. This data is provided as a reference for expected potencies and to aid in the design of experiments using this compound. Note: Specific IC50 values for this compound are not publicly available and should be determined experimentally.

CompoundAssay TypeCell LineTarget ReadoutIC50 (nM)
LRRK2-IN-1Western BlotHEK293pS935 LRRK2~100-200
GNE-7915AlphaLISAPrimary Mouse AstrocytespS1292 LRRK211
PF-06447475Western BlotMouse Embryonic FibroblastspRab103
This compound To be determined e.g., A549, SH-SY5Y pS1292 LRRK2 / pRab10 TBD

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for a cellular assay to assess the efficacy of this compound.

Experimental_Workflow A 1. Cell Culture (e.g., A549, SH-SY5Y) B 2. Compound Treatment (this compound or vehicle) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA assay) C->D E 5. Detection Method D->E F Western Blot E->F G AlphaLISA / TR-FRET E->G H 6. Data Analysis (IC50 determination) F->H G->H

Caption: General workflow for a cellular LRRK2 inhibitor assay.

Protocol 1: Western Blot Assay for LRRK2 pS1292 and Rab10 pT73

This protocol describes the use of Western blotting to measure the inhibition of LRRK2 autophosphorylation and substrate phosphorylation in a cellular context.

Materials:

  • Cell Line: A549 or SH-SY5Y cells (or other cell line with endogenous LRRK2 expression).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-pS1292-LRRK2

    • Rabbit anti-total LRRK2

    • Rabbit anti-pT73-Rab10

    • Rabbit anti-total Rab10

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Other Reagents:

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Enhanced chemiluminescence (ECL) substrate

    • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use appropriate dilutions as recommended by the manufacturer.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software.

    • Normalize the pS1292-LRRK2 and pT73-Rab10 signals to their respective total protein levels and the loading control.

    • Plot the normalized signal against the concentration of this compound to determine the IC50 value.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Total and Phospho-LRRK2 (pS1292)

This protocol provides a high-throughput method to measure the inhibition of LRRK2 autophosphorylation.

Materials:

  • Cell Line: As in Protocol 1.

  • Culture Medium: As in Protocol 1.

  • This compound: Stock solution in DMSO.

  • HTRF Assay Kit: Commercially available kits for total LRRK2 and pS1292-LRRK2 detection (e.g., from Cisbio).

  • Lysis Buffer: Provided with the HTRF kit.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well or 384-well tissue culture plate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control.

  • Cell Lysis:

    • Aspirate the medium.

    • Add the HTRF lysis buffer to each well and incubate according to the kit manufacturer's instructions (typically 30 minutes at room temperature with shaking).

  • HTRF Assay:

    • Transfer the cell lysates to a 384-well low-volume white plate.

    • Add the HTRF detection reagents (Europium cryptate-labeled anti-total LRRK2 or anti-pS1292-LRRK2 antibody and d2-labeled anti-LRRK2 antibody) to each well.

    • Incubate for the time specified in the kit protocol (e.g., 4 hours or overnight at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the phospho-LRRK2 signal to the total LRRK2 signal for each well.

    • Plot the normalized HTRF ratio against the concentration of this compound to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide robust methods for assessing the cellular activity of this compound. By measuring the phosphorylation status of LRRK2 and its downstream substrate Rab10, researchers can accurately determine the potency and efficacy of this inhibitor. These assays are crucial tools for advancing our understanding of LRRK2 biology and for the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.

Application Notes and Protocols: LRR2K-IN-1 Dose-Response in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key target in the development of therapeutics for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. Many of these pathogenic mutations, such as G2019S, lead to increased kinase activity, making the inhibition of LRRK2 a promising therapeutic strategy. LRRK2-IN-1 is a potent and selective inhibitor of LRRK2 kinase activity and serves as a valuable tool for studying the cellular functions of LRRK2 and for screening new therapeutic agents.

These application notes provide detailed protocols for determining the dose-response relationship of LRRK2-IN-1 in neuronal cells, focusing on the inhibition of LRRK2 autophosphorylation and its effect on neurite outgrowth.

Quantitative Data Summary

The inhibitory activity of LRRK2-IN-1 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Biochemical Activity of LRRK2-IN-1

Assay TypeTargetIC50 ValueATP ConcentrationReference
Kinase AssayWild-Type LRRK213 nM0.1 mM[1]
Kinase AssayG2019S LRRK26 nM0.1 mM[1]

Table 2: Cellular Activity of LRRK2-IN-1

Cell LineAssayEndpoint MeasuredEffective Concentration RangeReference
SH-SY5YWestern BlotDose-dependent dephosphorylation of LRRK2 at Ser9350.3 - 3 µM[1][2]
MN9DNeurite OutgrowthReversal of neurite blunting in G2019S expressing cellsDose-dependent[3]
HEK293Western BlotDose-dependent dephosphorylation of LRRK2 at Ser910/9350.1 - 3 µM[1]

LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1

LRRK2 is a complex protein with both kinase and GTPase activity. Its activation leads to the autophosphorylation of several residues, including Ser910 and Ser935, which facilitates the binding of 14-3-3 proteins. LRRK2 also phosphorylates a subset of Rab GTPases, which are involved in vesicular trafficking. LRRK2-IN-1 acts as an ATP-competitive inhibitor, blocking the kinase activity of LRRK2. This inhibition prevents the phosphorylation of LRRK2 and its downstream substrates, leading to the dephosphorylation of Ser910/Ser935 and the dissociation of 14-3-3 proteins.

LRRK2_Signaling cluster_0 LRRK2 Signaling cluster_1 Inhibition LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (pSer910/pSer935) LRRK2_inactive->LRRK2_active Activation (e.g., G2019S) Rab Rab GTPase LRRK2_active->Rab Phosphorylation protein_1433 14-3-3 Protein LRRK2_active->protein_1433 Binding pRab p-Rab GTPase Vesicle_trafficking Vesicle Trafficking pRab->Vesicle_trafficking Modulation LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_active Inhibition

LRRK2 signaling and point of inhibition.

Experimental Protocols

Dose-Response of LRRK2-IN-1 by Western Blot for pSer935 in SH-SY5Y Cells

This protocol describes how to determine the dose-dependent inhibition of LRRK2 phosphorylation at Ser935 in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • LRRK2-IN-1

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.

    • Prepare a serial dilution of LRRK2-IN-1 in cell culture medium. A suggested concentration range is 0.01, 0.03, 0.1, 0.3, 1, and 3 µM. Include a DMSO-only vehicle control.

    • Treat the cells with the different concentrations of LRRK2-IN-1 or vehicle for 90 minutes at 37°C.[2]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pSer935-LRRK2, anti-total LRRK2, and anti-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

    • Plot the normalized pSer935-LRRK2 signal against the log concentration of LRRK2-IN-1 to generate a dose-response curve and calculate the IC50 value.

Western_Blot_Workflow start Start cell_culture Plate SH-SY5Y Cells start->cell_culture treatment Treat with LRRK2-IN-1 (Dose-Response) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (pSer935, Total LRRK2, Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and IC50 Calculation detection->analysis end End analysis->end

Workflow for Western blot analysis.
Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells

This assay assesses the effect of LRRK2-IN-1 on the morphology of neuronal cells, which can be altered by LRRK2 activity.

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., low-serum medium containing retinoic acid)

  • LRRK2-IN-1

  • DMSO (vehicle control)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Microscopy imaging system with analysis software

Procedure:

  • Cell Differentiation:

    • Plate SH-SY5Y cells on coated coverslips in a 24-well plate.

    • Induce differentiation by treating with differentiation medium for 5-7 days.

  • Treatment:

    • Treat the differentiated cells with a dose range of LRRK2-IN-1 (e.g., 0.1 to 3 µM) or vehicle (DMSO) for 24-48 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block with blocking solution for 1 hour.

    • Incubate with anti-β-III tubulin primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to measure the length of the longest neurite for a significant number of cells per condition (e.g., >100 cells).

    • Plot the average neurite length against the concentration of LRRK2-IN-1 to determine the dose-response effect.

Logical_Relationship inhibitor LRRK2-IN-1 Concentration kinase_activity LRRK2 Kinase Activity inhibitor->kinase_activity Inhibits phosphorylation pSer935-LRRK2 Levels kinase_activity->phosphorylation Determines neurite_outgrowth Neurite Outgrowth kinase_activity->neurite_outgrowth Affects phosphorylation->neurite_outgrowth Correlates with

Relationship between inhibitor, activity, and phenotype.

Conclusion

The provided protocols offer robust methods for characterizing the dose-response of LRRK2-IN-1 in neuronal cells. Measuring the inhibition of LRRK2 pSer935 provides a direct and quantifiable readout of target engagement in a cellular context. The neurite outgrowth assay complements this by providing a phenotypic measure of the inhibitor's effect on neuronal morphology. Together, these assays are essential for the preclinical evaluation of LRRK2 inhibitors.

References

Application Notes and Protocols for LRRK2-IN-16 in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also a risk factor for sporadic PD.[1] Many pathogenic mutations, such as G2019S, lead to increased LRRK2 kinase activity, making it a key therapeutic target.[2] LRRK2-IN-16 is a potent and selective inhibitor of LRRK2 kinase activity, serving as a critical tool for studying the physiological and pathological roles of LRRK2 in neurons. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on LRRK2 signaling, neuronal health, and morphology.

Data Presentation

The following tables summarize quantitative data for LRRK2 inhibitors in primary neuron cultures based on published literature. While specific data for this compound is limited in the provided search results, the data for other potent LRRK2 inhibitors can serve as a guide for experimental design.

Table 1: Recommended Concentration and Incubation Times for LRRK2 Inhibitors in Primary Neurons

InhibitorConcentration RangeIncubation TimeAssayCell TypeReference
LRRK2 Inhibitors (general)5 nM - 300 nM30 minutes - 21 daysWestern Blot (pLRRK2, pRab10), Tau PathologyPrimary Cortical and Hippocampal Neurons (mouse)[3]
CZC-25146~100 nM (EC50)Not specifiedNeurite Outgrowth AssayPrimary Human Cortical Neurons[4]
GNE-7915Not specifiedLong-termα-synuclein oligomer reductionMouse Brain[5]
MLi-215 nM30 minutesWestern Blot (pRab10, pRab8a)Human iPSC-derived Neurons[6]

Table 2: Effects of LRRK2 Kinase Inhibition on Neuronal Phenotypes

PhenotypeEffect of InhibitionModel SystemReference
Neurite OutgrowthRescue of mutant LRRK2-induced neurite shorteningPrimary Human Cortical Neurons[4]
α-synuclein AggregationReduction of α-synuclein oligomersMouse Brain[5]
Lysosomal FunctionRescue of lysosomal defectsHuman iPSC-derived Neurons[6]
NeuroprotectionAttenuation of mutant LRRK2-induced toxicityPrimary Human Neurons[4]
Mitochondrial ApoptosisAttenuation of mitochondrial apoptosisMouse Stroke Model[2]

Experimental Protocols

Protocol 1: Treatment of Primary Neurons with this compound

This protocol describes the general procedure for treating primary neuron cultures with this compound.

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal, or dopaminergic neurons)

  • This compound (stock solution in DMSO)

  • Neurobasal medium or equivalent

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • DMSO (vehicle control)

Procedure:

  • Prepare this compound Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in pre-warmed complete neuron culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 300 nM).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound.

  • Treat Primary Neurons:

    • Carefully remove half of the conditioned medium from each well of the primary neuron culture plate.

    • Add an equal volume of the prepared this compound working solution or vehicle control to the corresponding wells.

    • Gently mix the medium in the wells.

  • Incubation:

    • Incubate the treated neurons for the desired duration (e.g., 24 hours for signaling studies, or longer for morphology or toxicity assays) at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis:

    • Following incubation, proceed with the desired downstream analysis, such as Western blotting, immunocytochemistry, or cell viability assays.

Protocol 2: Western Blot for LRRK2 Kinase Activity (pLRRK2 S1292 and pRab10)

This protocol is for assessing the inhibition of LRRK2 kinase activity by measuring the phosphorylation of LRRK2 at serine 1292 (autophosphorylation) and its substrate Rab10.

Materials:

  • Treated primary neuron cultures

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-pLRRK2 (S1292), anti-LRRK2 (total), anti-pRab10 (T73), anti-Rab10 (total), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply ECL substrate.

  • Imaging and Analysis:

    • Capture chemiluminescent signals using an imaging system.

    • Quantify band intensities and normalize pLRRK2 to total LRRK2 and pRab10 to total Rab10.

Protocol 3: Neuroprotection Assay (MTT Assay)

This protocol assesses the neuroprotective effect of this compound against a neurotoxic insult.

Materials:

  • Primary neuron cultures

  • This compound

  • Neurotoxic agent (e.g., MPP+, rotenone, or 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Plate reader

Procedure:

  • Pre-treatment with this compound:

    • Treat neurons with various concentrations of this compound or vehicle for a specified pre-treatment period (e.g., 2-24 hours).

  • Induction of Neurotoxicity:

    • Add the neurotoxic agent to the wells (except for the untreated control wells) and co-incubate with this compound for the desired duration (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Neurite Outgrowth Assay

This protocol is for quantifying the effect of this compound on neurite morphology.

Materials:

  • Primary neuron cultures

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., MAP2 or β-III tubulin)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Treatment:

    • Treat neurons with this compound or vehicle for the desired duration (e.g., 48-72 hours).

  • Immunocytochemistry:

    • Fix the cells with 4% PFA.

    • Permeabilize the cells.

    • Block non-specific binding sites.

    • Incubate with the primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to trace and measure the length of neurites.

    • Quantify total neurite length per neuron.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects PD_Mutations PD Mutations (e.g., G2019S, R1441C) LRRK2 LRRK2 PD_Mutations->LRRK2 Activates Rab29 Rab29 Rab29->LRRK2 Recruits to membrane & Activates LRRK2_pS1292 pS1292-LRRK2 (Active) LRRK2->LRRK2_pS1292 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10, Rab8a) LRRK2_pS1292->Rab_GTPases Phosphorylates pRab_GTPases Phospho-Rab GTPases LRRK2_pS1292->pRab_GTPases Mitochondrial_Function Mitochondrial Dysfunction LRRK2_pS1292->Mitochondrial_Function Neurite_Outgrowth Reduced Neurite Outgrowth LRRK2_pS1292->Neurite_Outgrowth Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPases->Vesicle_Trafficking Autophagy Autophagy/ Lysosomal Dysfunction Vesicle_Trafficking->Autophagy Synaptic_Function Synaptic Dysfunction Vesicle_Trafficking->Synaptic_Function Neurodegeneration Neurodegeneration Autophagy->Neurodegeneration Mitochondrial_Function->Neurodegeneration Neurite_Outgrowth->Synaptic_Function Synaptic_Function->Neurodegeneration LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_pS1292 Inhibits

Caption: LRRK2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Primary Neuron Culture (e.g., Cortical, Hippocampal) Treatment Treat with this compound or Vehicle (DMSO) Culture->Treatment Toxin Optional: Add Neurotoxin (e.g., MPP+, Rotenone) Treatment->Toxin Western Western Blot (pLRRK2, pRab10) Treatment->Western ICC Immunocytochemistry (Neurite Outgrowth) Treatment->ICC Viability Cell Viability Assay (MTT, LDH) Treatment->Viability Toxin->Western Toxin->ICC Toxin->Viability Quant_WB Quantify Band Intensities Western->Quant_WB Quant_ICC Measure Neurite Length ICC->Quant_ICC Quant_Via Calculate Cell Viability Viability->Quant_Via

Caption: Experimental workflow for this compound in primary neurons.

References

Application Notes and Protocols for LRRK2-IN-16 Western Blot Analysis of pLRRK2

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the detection of phosphorylated Leucine-Rich Repeat Kinase 2 (pLRRK2) at serine 935 (pS935) via Western blot, following treatment with the LRRK2 inhibitor, LRRK2-IN-16. This protocol is intended for researchers, scientists, and drug development professionals investigating the LRRK2 signaling pathway.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease. The kinase activity of LRRK2 is central to its pathogenic effects, making it a key therapeutic target. This compound is a potent and selective inhibitor of LRRK2 kinase activity. Western blotting is a widely used technique to assess the phosphorylation status of LRRK2, which serves as a readout of its kinase activity. This protocol specifically details the immunodetection of pLRRK2 at serine 935, a phosphorylation site that is correlated with LRRK2 kinase activity.[1] A reduction in pS935-LRRK2 signal upon treatment with this compound indicates successful target engagement and inhibition of LRRK2 kinase activity.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for analyzing the effect of this compound on LRRK2 phosphorylation.

LRRK2_Western_Blot_Workflow cluster_protocol Experimental Protocol cell_culture 1. Cell Culture and This compound Treatment cell_lysis 2. Cell Lysis and Protein Extraction cell_culture->cell_lysis quantification 3. Protein Quantification cell_lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (pLRRK2) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection stripping 10. Stripping and Re-probing (Total LRRK2) detection->stripping

Caption: Workflow for pLRRK2 Western Blot Analysis.

Materials and Reagents

Reagents for Cell Culture and Lysis:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 1% SDS, 100 mM PMSF, 100 mM sodium orthovanadate, 50 mM NaF, supplemented with protease and phosphatase inhibitor cocktails.[2]

Reagents for Western Blotting:

  • 4x NuPAGE LDS Sample Buffer

  • β-mercaptoethanol

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)[3]

  • 1X MOPS or MES SDS Running Buffer[3]

  • PVDF or nitrocellulose membranes[1][3]

  • Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-pLRRK2 (Ser935)

    • Mouse or Rabbit anti-LRRK2 (total)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

Detailed Experimental Protocol

1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[4] b. Treat cells with the desired concentrations of this compound. A final concentration range of 10-100 nM is recommended as a starting point, based on typical concentrations used for other LRRK2 inhibitors like MLi-2.[2][4] Include a vehicle control (DMSO) for comparison. c. Incubate the cells for 1-2 hours at 37°C.[2]

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells once with ice-cold PBS.[4] b. Add 100-200 µL of ice-cold lysis buffer to each well.[4] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[4] d. Incubate on ice for 10 minutes, vortexing occasionally.[4] e. Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new, pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Coomassie Plus Assay).[4]

4. SDS-PAGE: a. Prepare protein samples for loading by adding 4x NuPAGE LDS sample buffer to a final concentration of 1x and β-mercaptoethanol to a final concentration of 2.5% (v/v).[2] b. Heat the samples at 70-95°C for 5-10 minutes.[2] c. Load 10-40 µg of total protein per lane onto a 4-12% polyacrylamide gel.[3][4] Include a pre-stained protein ladder to monitor protein separation. d. Run the gel in 1X MOPS or MES SDS running buffer at a constant voltage (e.g., 168 V) until the dye front reaches the bottom of the gel.[3]

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A semi-dry or wet transfer system can be used.[1] For a large protein like LRRK2 (~286 kDa), an overnight wet transfer at 4°C is recommended for optimal efficiency.

6. Membrane Blocking: a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]

7. Primary Antibody Incubation: a. Dilute the primary antibody against pLRRK2 (Ser935) in the blocking buffer according to the manufacturer's recommendations. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[2]

8. Secondary Antibody Incubation: a. Wash the membrane three times for 5-10 minutes each with TBST. b. Dilute the HRP-conjugated secondary antibody in the blocking buffer. c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

9. Signal Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL detection reagent according to the manufacturer's instructions. c. Incubate the membrane with the ECL reagent for 1-5 minutes. d. Capture the chemiluminescent signal using a digital imager or X-ray film.

10. Stripping and Re-probing for Total LRRK2: a. To normalize the pLRRK2 signal, the membrane can be stripped and re-probed for total LRRK2. b. Wash the membrane in a stripping buffer. c. Repeat the blocking, primary, and secondary antibody incubation steps using an antibody specific for total LRRK2.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

Treatment GroupThis compound Conc.pLRRK2 (Ser935) Signal (Arbitrary Units)Total LRRK2 Signal (Arbitrary Units)pLRRK2 / Total LRRK2 Ratio
Vehicle Control0 nM
This compound10 nM
This compound50 nM
This compound100 nM

LRRK2 Signaling Pathway and Inhibition

The following diagram illustrates the simplified LRRK2 signaling pathway and the mechanism of inhibition by this compound.

LRRK2_Signaling_Pathway cluster_pathway LRRK2 Kinase Activity and Inhibition LRRK2_active Active LRRK2 (Kinase Domain) pSubstrate Phosphorylated Substrate LRRK2_active->pSubstrate Substrate Phosphorylation pLRRK2 Autophosphorylation (e.g., pS1292) LRRK2_active->pLRRK2 Autophosphorylation LRRK2_inactive Inactive LRRK2 LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active Inhibits Substrate Substrate (e.g., Rab GTPases)

Caption: LRRK2 Inhibition by this compound.

References

Application Notes and Protocols: LRRK2-IN-16 TR-FRET Assay for Ser935 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for a high-throughput, cell-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the phosphorylation of Leucine-Rich Repeat Kinase 2 (LRRK2) at serine 935 (Ser935). This assay is designed to quantify the inhibitory activity of compounds, such as LRRK2-IN-16, on LRRK2 kinase activity within a cellular context.

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and the kinase activity of the LRRK2 protein is a key target for therapeutic intervention. Inhibition of LRRK2 kinase activity has been shown to decrease the phosphorylation of LRRK2 at Ser935, making this a reliable biomarker for assessing inhibitor potency.[1][2][3] This TR-FRET assay offers a robust and scalable platform for screening and characterizing LRRK2 inhibitors.[1]

Principle of the Assay

The assay utilizes a LRRK2-Green Fluorescent Protein (GFP) fusion expressed in cells. Phosphorylation at Ser935 is detected using a terbium (Tb)-labeled antibody specific to the phospho-Ser935 epitope. When the antibody binds to the phosphorylated LRRK2-GFP, the terbium donor and GFP acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The resulting TR-FRET signal is directly proportional to the level of LRRK2 Ser935 phosphorylation.[1][2][4] LRRK2 inhibitors will decrease kinase activity, leading to reduced Ser935 phosphorylation and a subsequent decrease in the TR-FRET signal.[1][4]

Signaling Pathway and Assay Workflow

LRRK2_Pathway cluster_0 Cellular Environment Active_LRRK2 Active LRRK2 Kinase Upstream Kinase(s) Active_LRRK2->Kinase Regulates pSer935_LRRK2 pSer935-LRRK2 Phosphatase Phosphatase (PP1) pSer935_LRRK2->Phosphatase Dephosphorylates LRRK2_IN_16 This compound (Inhibitor) LRRK2_IN_16->Active_LRRK2 Inhibits Kinase->pSer935_LRRK2 Phosphorylates

Caption: LRRK2 signaling pathway and point of inhibition.

TR_FRET_Workflow cluster_1 Day 1: Transduction cluster_2 Day 2: Plating & Treatment cluster_3 Day 2: Lysis & Detection Seed_Cells Seed Cells (e.g., U-2 OS, SH-SY5Y) Transduce Transduce with BacMam LRRK2-GFP Seed_Cells->Transduce Incubate1 Incubate 20-24h Transduce->Incubate1 Harvest_Cells Harvest & Resuspend Cells Plate_Cells Plate in 384-well Plate Harvest_Cells->Plate_Cells Incubate2 Incubate 20-24h Plate_Cells->Incubate2 Add_Compound Add this compound/ Controls (5µL) Incubate2->Add_Compound Incubate3 Incubate 60-90 min Add_Compound->Incubate3 Add_Lysis Add Lysis Buffer with Tb-anti-pSer935 Ab (5µL) Incubate4 Incubate 2-3h at RT Add_Lysis->Incubate4 Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 495nm & 520nm) Incubate4->Read_Plate

Caption: Experimental workflow for the LRRK2 Ser935 TR-FRET assay.

Quantitative Data Summary

The following tables summarize representative data obtained using the well-characterized LRRK2 inhibitor, LRRK2-IN-1, which is analogous to this compound. These values serve as a benchmark for assay performance and inhibitor potency.

Table 1: Assay Performance Metrics

ParameterTypical ValueDescription
Z'-factor ~0.75An indicator of assay robustness and suitability for high-throughput screening. A value >0.5 is considered excellent.[1]
Assay Window ~2.1 - 2.5The ratio of the signal from the uninhibited control (High signal) to the maximally inhibited control (Low signal).[1]

Table 2: LRRK2-IN-1 IC50 Values for Ser935 Phosphorylation

Cell LineLRRK2 VariantIC50 (µM)
U-2 OSWild-Type0.08[1]
U-2 OSG2019S0.03[1]
SH-SY5YWild-Type0.17[1]
SH-SY5YG2019S0.04[1][5]
Human Neural Stem CellsG2019S0.03[1]

The G2019S mutation is a common pathogenic variant that increases LRRK2 kinase activity.

Experimental Protocols

This protocol is adapted from established high-throughput screening methods for LRRK2 inhibitors.[1][4][6]

Materials and Reagents
  • Cell Lines: U-2 OS (human bone osteosarcoma), SH-SY5Y (human neuroblastoma), or HEK293.

  • BacMam Reagent: BacMam LRRK2-GFP (Wild-Type or G2019S mutant).

  • Assay Plates: 384-well, solid white, tissue-culture treated plates (e.g., Corning #3570).

  • LRRK2 Inhibitor: this compound (or LRRK2-IN-1 as a control).

  • Detection Antibody: LanthaScreen® Tb-anti-LRRK2 [pSer935] Antibody.

  • Lysis Buffer: LanthaScreen® 6X Cellular Assay Lysis Buffer.

  • Inhibitors: Protease and Phosphatase inhibitor cocktails.

  • Assay Medium: Opti-MEM I with 0.1% dialyzed FBS, 0.1 mM NEAA, 1 mM Sodium Pyruvate, and Penicillin/Streptomycin.

  • TR-FRET Plate Reader: An instrument capable of time-resolved fluorescence detection (e.g., PerkinElmer EnVision®).

Protocol: Day 1 - Cell Transduction
  • Cell Plating: Seed cells (e.g., U-2 OS) in a suitable culture flask or plate.

  • Transduction: Once cells reach appropriate confluence, transduce with BacMam LRRK2-GFP reagent. A typical starting concentration is 20% (v/v) in the culture medium.[1]

  • Incubation: Incubate the transduced cells for 20-24 hours at 37°C in a humidified atmosphere of 5% CO2.

Protocol: Day 2 - Cell Plating and Compound Treatment
  • Cell Harvest: Harvest the transduced cells using standard cell culture techniques.

  • Cell Density Adjustment: Resuspend cells in Assay Medium at a predetermined density (e.g., U-2 OS: 0.5 x 10^6 cells/mL; SH-SY5Y: 1.0 x 10^6 cells/mL).[6]

  • Plate Seeding: Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.

  • Incubation: Centrifuge the plate briefly at 300 x g and incubate for 20-24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and controls (e.g., LRRK2-IN-1, DMSO) at 5X the final desired concentration in Assay Medium.

  • Compound Addition: Add 5 µL of the 5X compound solution to the appropriate wells.

  • Incubation: Centrifuge the plate briefly at 300 x g and incubate for 60-90 minutes at 37°C, 5% CO2.[4][5]

Protocol: Day 2 - Cell Lysis and TR-FRET Detection
  • Lysis Buffer Preparation: Prepare the "Complete 6X Lysis Buffer" by adding protease and phosphatase inhibitors and the Tb-anti-LRRK2 [pSer935] antibody. A final antibody concentration of 12-30 nM in the 6X buffer is a good starting point.[4][6]

  • Cell Lysis: Add 5 µL of the Complete 6X Lysis Buffer to each well.

  • Incubation: Centrifuge the plate briefly at 300 x g and incubate at room temperature, protected from light, for 2-3 hours.[4][6]

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader. Use an excitation wavelength of 340 nm and measure emissions at 495 nm (donor) and 520 nm (acceptor).

Data Analysis
  • Calculate Emission Ratio: For each well, divide the acceptor emission value (520 nm) by the donor emission value (495 nm).

    • Emission Ratio = (Intensity at 520 nm) / (Intensity at 495 nm)

  • Data Normalization: Normalize the data by setting the average ratio of the DMSO-treated wells (no inhibition) to 100% and the average ratio of a maximally effective concentration of a potent inhibitor (e.g., 10 µM LRRK2-IN-1) to 0%.

  • IC50 Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value for this compound.

Logical Diagram of TR-FRET Detection

TR_FRET_Principle cluster_0 High Phosphorylation (Low Inhibition) cluster_1 Low Phosphorylation (High Inhibition) LRRK2_GFP_P pSer935-LRRK2-GFP Tb_Ab Tb-anti-pSer935 LRRK2_GFP_P->Tb_Ab Binding FRET Excitation (340nm) -> FRET -> Emission (520nm) Tb_Ab->FRET FRET->LRRK2_GFP_P Energy Transfer LRRK2_GFP LRRK2-GFP Tb_Ab2 Tb-anti-pSer935 No_FRET No FRET Donor Emission (495nm)

Caption: Principle of TR-FRET detection for LRRK2 phosphorylation.

References

Application Notes and Protocols: Investigating LRRK2 Proximity and Kinase Activity Using LRRK2-IN-16 with Proximity Ligation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the selective LRRK2 inhibitor, LRRK2-IN-16, in conjunction with a proximity ligation assay (PLA) to investigate LRRK2 protein-protein interactions and kinase activity in a cellular context. This powerful combination allows for the visualization and quantification of LRRK2 signaling events, offering valuable insights for basic research and drug development in neurodegenerative diseases like Parkinson's.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] The LRRK2 protein is a large, multi-domain enzyme with complex signaling functions.[3][4] Its kinase activity has been a major focus of research, with hyperactivation linked to disease pathogenesis.[1][5][6] LRRK2 inhibitors are therefore promising therapeutic candidates.[1][2][5]

The proximity ligation assay (PLA) is a highly sensitive and specific method for detecting protein-protein interactions and post-translational modifications in situ, with single-molecule resolution.[7][8][9][10] When two target proteins are in close proximity (less than 40 nm), oligonucleotide-conjugated secondary antibodies (PLA probes) can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[7][8] This results in a fluorescent signal that can be visualized and quantified as distinct spots, each representing an interaction event.[7]

This protocol details the use of this compound to modulate LRRK2 kinase activity and employ PLA to assess the impact on LRRK2 autophosphorylation, a key indicator of its activation state.[10][11][12]

LRRK2 Signaling Pathway

LRRK2 is a central node in a complex signaling network, influencing various cellular processes. It interacts with a multitude of proteins, including members of the MAPK and Wnt signaling pathways, and plays a role in vesicular trafficking, cytoskeletal dynamics, and autophagy.[13][14][15] Pathogenic mutations often lead to increased kinase activity, affecting downstream substrates such as Rab GTPases.[16][17]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects ROS ROS LRRK2_Inactive LRRK2_Inactive ROS->LRRK2_Inactive Growth_Factors Growth_Factors Growth_Factors->LRRK2_Inactive LRRK2_Active LRRK2_Active LRRK2_Inactive->LRRK2_Active Phosphorylation Rab_GTPases Rab_GTPases LRRK2_Active->Rab_GTPases Phosphorylates pRab_GTPases pRab_GTPases Vesicular_Trafficking Vesicular_Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal_Dynamics pRab_GTPases->Cytoskeletal_Dynamics LRRK2_IN_16 LRRK2_IN_16 LRRK2_IN_16->LRRK2_Active Inhibits

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Materials and Reagents
ReagentSupplierCat. No.
This compoundTocris4620
Cell Culture Medium (e.g., DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Poly-L-lysineSigma-AldrichP4707
4% Paraformaldehyde (PFA)Electron Microscopy Sciences15710
0.1% Triton X-100 in PBSSigma-AldrichT8787
Duolink® In Situ PLA® ProbesSigma-AldrichDUO92002, DUO92004
Duolink® In Situ Detection ReagentsSigma-AldrichDUO92008
Duolink® In Situ Wash BuffersSigma-AldrichDUO82049
Anti-LRRK2 (phospho S1292) antibodyAbcamab203181
Anti-LRRK2 antibody (total)Abcamab133474
DAPIThermo Fisher ScientificD1306
Mounting MediumSigma-AldrichF6057
Cell Culture and Treatment
  • Seed cells (e.g., SH-SY5Y neuroblastoma cells) onto poly-L-lysine coated coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.[8]

  • Allow cells to adhere and grow for 24-48 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 1-2 hours).

Proximity Ligation Assay (PLA) Protocol

This protocol is adapted from standard Duolink® PLA protocols.[8][9][18]

Fixation and Permeabilization

  • Aspirate the cell culture medium and wash the cells twice with 1x PBS.

  • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[9]

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[18][19]

  • Wash twice with PBS.

Blocking and Antibody Incubation

  • Add Duolink® blocking solution and incubate for 60 minutes at 37°C in a humidity chamber.[8]

  • Aspirate the blocking solution.

  • Incubate the cells with primary antibodies (e.g., rabbit anti-LRRK2 pS1292 and mouse anti-total LRRK2) diluted in the antibody diluent overnight at 4°C.[19]

  • Wash the coverslips twice for 5 minutes with 1x Wash Buffer A.[18]

  • Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C in a humidity chamber.[8][18]

  • Wash twice for 5 minutes with 1x Wash Buffer A.[18]

Ligation and Amplification

  • Add the ligation mix and incubate for 30 minutes at 37°C.[7][8][18]

  • Wash twice for 2 minutes with 1x Wash Buffer A.[18]

  • Add the amplification mix and incubate for 100 minutes at 37°C.[8][18] Protect from light from this point forward.

  • Wash twice for 10 minutes with 1x Wash Buffer B.[8][18]

  • Wash once for 1 minute with 0.01x Wash Buffer B.[8]

Mounting and Imaging

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Image the slides using a fluorescence or confocal microscope. PLA signals will appear as distinct fluorescent spots.

PLA_Workflow cluster_prep Sample Preparation cluster_pla Proximity Ligation Assay cluster_analysis Data Acquisition & Analysis Cell_Culture Cell_Culture LRRK2_IN_16_Treatment LRRK2_IN_16_Treatment Cell_Culture->LRRK2_IN_16_Treatment Fixation_Permeabilization Fixation_Permeabilization LRRK2_IN_16_Treatment->Fixation_Permeabilization Blocking Blocking Fixation_Permeabilization->Blocking Primary_Antibody_Incubation Primary_Antibody_Incubation Blocking->Primary_Antibody_Incubation PLA_Probe_Incubation PLA_Probe_Incubation Primary_Antibody_Incubation->PLA_Probe_Incubation Ligation Ligation PLA_Probe_Incubation->Ligation Amplification Amplification Ligation->Amplification Fluorescence_Microscopy Fluorescence_Microscopy Amplification->Fluorescence_Microscopy Image_Analysis Image_Analysis Fluorescence_Microscopy->Image_Analysis Quantification Quantification Image_Analysis->Quantification

Caption: Experimental Workflow for LRRK2 PLA.

Data Presentation and Analysis

Quantitative analysis of PLA data involves counting the number of fluorescent spots per cell. This can be performed using image analysis software such as ImageJ or CellProfiler. The results can be presented as the average number of PLA signals per cell.

Expected Results

Treatment with this compound is expected to decrease the autophosphorylation of LRRK2 at serine 1292. This will result in a dose-dependent reduction in the number of PLA signals when using antibodies against pS1292-LRRK2 and total LRRK2.

TreatmentConcentration (nM)Average PLA Signals per Cell (± SEM)Fold Change vs. Vehicle
Vehicle (DMSO)0100 ± 81.00
This compound1065 ± 60.65
This compound10025 ± 40.25
This compound10008 ± 20.08

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and antibody performance.

Troubleshooting

IssuePossible CauseSolution
High Background Incomplete blockingIncrease blocking time or use a different blocking agent.
Non-specific antibody bindingOptimize primary antibody concentration; include a no-primary-antibody control.
Insufficient washingIncrease the number or duration of wash steps.[8]
No or Weak Signal Inefficient permeabilizationOptimize permeabilization time and detergent concentration.[8]
Low protein expressionUse a cell line with higher endogenous LRRK2 expression or consider overexpression.
Incorrect antibody pairingEnsure primary antibodies are from different species.[7][8]
Inactive enzymes (ligase/polymerase)Ensure proper storage and handling of PLA reagents.[8]

By following this detailed protocol, researchers can effectively utilize this compound in a proximity ligation assay to gain quantitative insights into LRRK2 signaling, aiding in the exploration of its function in health and disease and the development of novel therapeutics.

References

Application Notes and Protocols for LRRK2-IN-16 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that includes both a GTPase and a kinase domain. Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's disease, making it a significant target for therapeutic intervention. The kinase activity of LRRK2 is believed to play a crucial role in the pathophysiology of the disease. LRRK2-IN-16 is a potent inhibitor of LRRK2 kinase activity, with a reported IC50 value of less than 5 µM. These application notes provide detailed protocols for the preparation and use of this compound in in vitro kinase assays to study its inhibitory effects on LRRK2.

Data Presentation

The following table summarizes key quantitative data for performing in vitro kinase assays with LRRK2 and its inhibitors. These values are recommended starting points and may require optimization for specific experimental conditions.

ParameterRecommended Value/RangeNotes
This compound Stock Solution 10 mM in 100% DMSOStore at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.
Recombinant LRRK2 Enzyme 10 - 50 nMFinal concentration in the assay. The optimal concentration should be determined empirically.
Substrate (LRRKtide) 0.2 µg/µLA commonly used peptide substrate for LRRK2.
Substrate (Rab8a) 5 µMA physiological protein substrate of LRRK2.
ATP 10 - 100 µMThe concentration can be varied depending on the assay format and goals (e.g., near the Km for ATP for inhibitor studies).
Kinase Assay Buffer See Protocol SectionA typical buffer includes a buffering agent (e.g., Tris-HCl or HEPES), MgCl2, a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA).
Incubation Time 60 - 120 minutesThe reaction time may need to be optimized based on enzyme and substrate concentrations.
Incubation Temperature Room Temperature or 30°C

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a central node in a complex signaling network. Its kinase activity is implicated in various cellular processes, including vesicular trafficking, through the phosphorylation of a subset of Rab GTPases.[1] Pathogenic mutations in LRRK2 can lead to enhanced kinase activity, contributing to neuronal dysfunction. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and blocking the transfer of phosphate (B84403) from ATP to its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Substrates & Cellular Processes Upstream Signals Upstream Signals LRRK2 LRRK2 (GTPase & Kinase) Upstream Signals->LRRK2 Activation Autophosphorylation Autophosphorylation LRRK2->Autophosphorylation Autophosphorylation Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation Autophosphorylation->LRRK2 Regulation Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Autophagy Autophagy Rab GTPases->Autophagy Mitochondrial Function Mitochondrial Function Rab GTPases->Mitochondrial Function Inhibitor This compound Inhibitor->LRRK2 Inhibition experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor/vehicle to plate prep_inhibitor->add_inhibitor prep_enzyme Dilute LRRK2 enzyme add_enzyme Add LRRK2 enzyme prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP mix add_substrate Initiate reaction with Substrate/ATP mix prep_substrate_atp->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate at RT add_substrate->incubate_reaction stop_reaction Stop reaction and add detection reagents incubate_reaction->stop_reaction read_plate Measure signal (e.g., luminescence) stop_reaction->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

References

LRRK2-IN-16: A Potent Kinase Inhibitor for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, leads to enhanced kinase activity and is a primary focus for therapeutic intervention. LRRK2-IN-16 is a potent and selective inhibitor of LRRK2 kinase activity, making it a crucial tool for researchers studying the physiological and pathological roles of LRRK2. These application notes provide detailed protocols for the preparation and use of this compound in dimethyl sulfoxide (B87167) (DMSO), tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound solubility and storage.

ParameterValueSource(s)
Solubility in DMSO ≥ 30 mg/mL (52.57 mM)[1]
45 mg/mL (78.85 mM)[2]
≥ 50 mg/mL (87.61 mM)[3]
Storage of Powder -20°C for 3 years, 4°C for 2 years[1]
Storage of DMSO Stock Solution -80°C for 1 year, -20°C for 6 months[1][4]
Recommended Final DMSO Concentration in Cell Culture ≤ 0.1% - 0.5%[2][4]

Note: Sonication may be required to fully dissolve the compound in DMSO.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions in various experimental settings.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 30 mg/mL). Refer to the table above for solubility information.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1][4] Gentle warming to 37°C can also aid in dissolution.[4]

  • Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the concentrated DMSO stock solution for use in cell culture experiments, ensuring the final DMSO concentration remains non-toxic to cells.

Materials:

  • Concentrated this compound DMSO stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thaw a single-use aliquot of the concentrated this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final working concentration. It is recommended to add the concentrated stock solution to the larger volume of medium while vortexing or stirring to ensure rapid and even distribution and prevent precipitation.[4]

  • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced toxicity.[2][4]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[4]

  • Add the final working solution to your cells and proceed with your experimental protocol. For example, in SH-SY5Y cells, treatment with 1 µM LRRK2-IN-1 for 48 hours has been shown to induce LRRK2 dephosphorylation.[5]

Visualizations

The following diagrams illustrate the LRRK2 signaling pathway and a general workflow for utilizing this compound in a cellular assay.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and Inhibition cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Promotes Activation Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Promotes Activation pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy_Lysosomal_Pathway Impaired Autophagy-Lysosomal Pathway pRab_GTPases->Autophagy_Lysosomal_Pathway LRRK2_IN16 This compound LRRK2_IN16->pLRRK2 Inhibits Kinase Activity

Caption: LRRK2 Signaling and Inhibition by this compound.

Experimental_Workflow Cellular Assay Workflow with this compound Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Working Prepare Working Solution in Culture Medium Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with This compound or Vehicle Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Lyse_Cells Lyse Cells and Collect Protein Incubate->Lyse_Cells Analyze Analyze LRRK2 Activity (e.g., Western Blot for pLRRK2) Lyse_Cells->Analyze End End Analyze->End

Caption: General workflow for a cell-based LRRK2 inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease. Pathogenic mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease. A substantial body of research has focused on developing selective inhibitors of LRRK2's kinase activity as a potential therapeutic strategy. This document provides detailed application notes and protocols for the use of IKK-16, a known inhibitor of IκB kinase (IKK) that also potently inhibits LRRK2, in cellular assays. Due to the limited availability of public information on a compound specifically named "LRRK2-IN-16," it is presumed that the intended compound of interest is IKK-16.

Mechanism of Action

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, lead to increased kinase activity, which is thought to contribute to neuronal toxicity. LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which are key regulators of vesicular trafficking. Inhibition of LRRK2 kinase activity is a primary therapeutic goal, and compounds like IKK-16 can be used to probe the cellular functions of LRRK2 and assess the therapeutic potential of its inhibition.

Data Presentation: Inhibitory Activity of LRRK2 Inhibitors

The following table summarizes the in vitro and cellular activities of IKK-16 and other commonly used LRRK2 inhibitors for comparison.

InhibitorTarget(s)Biochemical IC50Cellular Potency (pS935 LRRK2)Cell LineReference
IKK-16 IKK, LRRK250 nM (LRRK2)Not explicitly reportedNot specified[1]
LRRK2-IN-1 LRRK2 (WT), LRRK2 (G2019S)13 nM, 6 nMInduces dephosphorylation at 1-3 µMHEK293[2]
GSK2578215A LRRK2 (WT), LRRK2 (G2019S)10.9 nM, 8.9 nMEffective at 1 nM in SH-SY5YSH-SY5Y[3]

Signaling Pathway

The diagram below illustrates the central role of LRRK2 in phosphorylating Rab GTPases and the inhibitory effect of compounds like IKK-16.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream Signals Upstream Signals LRRK2 LRRK2 Upstream Signals->LRRK2 Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation IKK-16 IKK-16 IKK-16->LRRK2 Inhibition pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Function Impact on Neuronal Function Vesicular_Trafficking->Neuronal_Function Western_Blot_Workflow A Cell Culture & Treatment (HEK293/SH-SY5Y + IKK-16) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (pRab10, Total Rab10, LRRK2) E->F G Detection & Analysis F->G

References

Application Notes and Protocols: LRRK2-IN-16 Treatment for Rab10 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LRRK2-IN-16, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), for studying the phosphorylation of its substrate, Rab10. This document outlines the expected time course of Rab10 dephosphorylation upon this compound treatment, detailed experimental protocols for its application in cell-based assays, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction to LRRK2 and Rab10 Phosphorylation

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. A key pathogenic mechanism associated with these mutations is the hyperactivation of LRRK2's kinase domain.

One of the primary and most well-validated substrates of LRRK2 is the small GTPase Rab10. LRRK2 phosphorylates Rab10 at Threonine 73 (Thr73), a modification that modulates Rab10 function in vesicular trafficking.[1][2] Consequently, the level of phosphorylated Rab10 (pRab10) serves as a robust biomarker for LRRK2 kinase activity in both preclinical models and clinical samples. LRRK2 inhibitors are being actively developed as potential therapeutic agents for Parkinson's disease, and assessing their ability to reduce pRab10 levels is a critical step in their preclinical validation.

Quantitative Data Summary

The efficacy of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for Rab10 phosphorylation in cellular assays. While a specific cellular IC50 for this compound on pRab10 is not published, its biochemical IC50 values against wild-type and G2019S mutant LRRK2 are 13 nM and 6 nM, respectively.[3] This positions it as a highly potent inhibitor, similar to MLi-2, for which a cellular IC50 for pRab10 has been determined.

For comparative purposes, the table below summarizes the cellular IC50 values for the reduction of Rab10 phosphorylation by various potent LRRK2 inhibitors.

InhibitorCell TypeIC50 for pRab10 Inhibition (nM)Reference
MLi-2Human PBMCs5.3[4]
PFE-360Human PBMCs12

Based on the high biochemical potency of this compound, a similar low nanomolar cellular IC50 for the inhibition of Rab10 phosphorylation is anticipated.

Regarding the time course of Rab10 dephosphorylation, studies with the potent LRRK2 inhibitor MLi-2 in human neutrophils have demonstrated a rapid response.

InhibitorConcentrationCell TypeTime to Maximal Dephosphorylation of Rab10Reference
MLi-2100 nMHuman Neutrophils10 minutes

Given the comparable potency, a similarly rapid time course of Rab10 dephosphorylation is expected with this compound treatment.

Experimental Protocols

This section provides a detailed protocol for a typical cell-based assay to determine the time course of Rab10 dephosphorylation following this compound treatment.

Protocol 1: Time-Course Analysis of Rab10 Dephosphorylation in Cultured Cells

1. Cell Culture and Plating:

  • Cell Lines: Human neuroglioma (H4), human embryonic kidney (HEK293), or other cell lines endogenously expressing LRRK2 and Rab10 are suitable. Human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils can also be used.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well or 12-well plates to achieve 80-90% confluency on the day of the experiment.

2. This compound Treatment:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A DMSO-only control should be included.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO control.

  • Time Points: For a time-course experiment, treat cells for various durations (e.g., 0, 5, 10, 15, 30, and 60 minutes).

3. Cell Lysis:

  • Lysis Buffer: Prepare a suitable lysis buffer containing a detergent (e.g., 1% Triton X-100 or RIPA buffer), protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), and phosphatase inhibitors (e.g., PhosSTOP™).

  • Lysis Procedure:

    • At each time point, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 12-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

5. Western Blot Analysis:

  • Sample Preparation: Mix an equal amount of protein (e.g., 10-20 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rab10 (Thr73) and total Rab10 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities for pRab10 and total Rab10. Normalize the pRab10 signal to the total Rab10 signal for each sample.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the LRRK2 signaling pathway leading to Rab10 phosphorylation and the experimental workflow for assessing the time course of its inhibition by this compound.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Substrate Phosphorylation cluster_2 Inhibition LRRK2 Active LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 (Thr73) LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibits Experimental_Workflow start Cell Culture treatment This compound Treatment (Time Course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot (pRab10, Total Rab10, Loading Control) quantification->western_blot analysis Data Analysis (Densitometry & Normalization) western_blot->analysis end Results analysis->end

References

Application Notes and Protocols for High-Throughput Screening of LRRK2 Inhibitors Using LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention as a therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are linked to both familial and sporadic forms of PD, with the G2019S mutation being the most common, leading to increased kinase activity. Consequently, the discovery of potent and selective LRRK2 kinase inhibitors is a primary objective in the development of disease-modifying therapies for PD.

LRRK2-IN-1 is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity. It serves as an invaluable tool compound for validating high-throughput screening (HTS) assays aimed at identifying novel LRRK2 inhibitors. These application notes provide detailed protocols for utilizing LRRK2-IN-1 as a reference compound in common HTS formats and present its quantitative data across various assays.

LRRK2 Signaling Pathway

LRRK2 is a complex enzyme with both kinase and GTPase activity. The kinase domain of LRRK2 phosphorylates a number of downstream substrates, including a subset of Rab GTPases, which are key regulators of vesicular trafficking. The pathogenic G2019S mutation enhances LRRK2 kinase activity, leading to aberrant phosphorylation of its substrates and subsequent disruption of cellular processes such as autophagy and lysosomal function. LRRK2-IN-1 acts as an ATP-competitive inhibitor, blocking the kinase activity of LRRK2 and preventing the phosphorylation of its downstream targets.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_Active Promotes Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibits pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking Dysfunction pRab_GTPases->Vesicular_Trafficking

Simplified LRRK2 Signaling Pathway and Point of Inhibition by LRRK2-IN-1.

Quantitative Data for LRRK2-IN-1

The inhibitory potency of LRRK2-IN-1 has been determined in a variety of assay formats. The following tables summarize the key quantitative data, providing a baseline for assay development and comparison of new chemical entities.

Table 1: Biochemical Assay Data for LRRK2-IN-1

TargetAssay TypeIC50 (nM)Reference(s)
LRRK2 (Wild-Type)Kinase Assay13[1][2][3]
LRRK2 (G2019S)Kinase Assay6[1][2][3]
DCLK2Kinase Assay45[1]
MAPK7Kinase Assay160 (EC50)[1]

Table 2: Cellular Assay Data for LRRK2-IN-1

Cell LineLRRK2 VariantAssay TypeIC50 (nM)Reference(s)
U-2 OS, SH-SY5Y, HEK293TWild-TypeTR-FRET (pSer935)80[1]
U-2 OS, SH-SY5Y, HEK293TG2019STR-FRET (pSer935)30[1]
SH-SY5YG2019STR-FRET (pSer935)40[4]

High-Throughput Screening Experimental Workflow

A typical HTS campaign to identify novel LRRK2 inhibitors involves several stages, from primary screening of a large compound library to hit confirmation and validation.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., TR-FRET, ADP-Glo) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Actives Orthogonal_Assay Orthogonal Assay Validation (e.g., different technology) Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits for Lead Optimization Orthogonal_Assay->Validated_Hits

General Experimental Workflow for HTS of LRRK2 Inhibitors.

Experimental Protocols

The following are detailed protocols for two common HTS assays for measuring LRRK2 kinase activity. LRRK2-IN-1 should be used as a positive control for inhibition in these assays.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cellular Assay

This protocol is adapted for a 384-well plate format and is suitable for HTS.[4][5] It measures the phosphorylation of a GFP-tagged LRRK2 at Ser935 within a cellular context.

Materials and Reagents:

  • U-2 OS, HEK293T, or SH-SY5Y cells

  • BacMam LRRK2-GFP (Wild-Type or G2019S)

  • Assay medium (e.g., Opti-MEM)

  • LRRK2-IN-1 and test compounds in DMSO

  • 6X Lysis Buffer

  • Terbium (Tb)-labeled anti-pSer935 LRRK2 antibody

  • Protease and phosphatase inhibitor cocktails

  • 384-well assay plates (black, low volume)

  • TR-FRET compatible plate reader

Procedure:

  • Cell Transduction:

    • Transduce cells with BacMam LRRK2-GFP according to the manufacturer's protocol. The optimal amount of virus should be determined empirically for each cell line to achieve a robust assay window.

    • Incubate for 20-24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest transduced cells and resuspend in assay medium.

    • Plate 20 µL of the cell suspension per well of a 384-well plate. Cell density should be optimized for the specific cell line (e.g., 0.5 x 10^6 cells/mL for U-2 OS).

  • Compound Treatment:

    • Prepare serial dilutions of LRRK2-IN-1 and test compounds in DMSO. Further dilute in assay medium to a 5X final concentration.

    • Add 5 µL of the 5X compound solution to the wells containing cells. Include DMSO-only wells as a negative control.

    • Incubate for 60-90 minutes at 37°C.

  • Cell Lysis and Antibody Incubation:

    • Prepare a 6X lysis buffer containing 30 nM Tb-labeled anti-pSer935 antibody and protease/phosphatase inhibitors.

    • Add 5 µL of the complete lysis buffer to each well.

    • Incubate at room temperature for 2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.

    • Normalize the data to the DMSO control (0% inhibition) and a high concentration of LRRK2-IN-1 (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine IC50 values.

Protocol 2: ADP-Glo™ Luminescent Kinase Assay

This biochemical assay measures the amount of ADP produced during the LRRK2 kinase reaction and is suitable for HTS in a 384-well format.[6][7][8][9]

Materials and Reagents:

  • Recombinant LRRK2 (Wild-Type or G2019S)

  • LRRKtide or other suitable peptide substrate

  • ATP

  • LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • LRRK2-IN-1 and test compounds in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates (white, low volume)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare solutions of LRRK2 enzyme, substrate, and ATP in Kinase Buffer at the desired concentrations. The optimal concentrations of each should be determined through titration experiments.

    • Prepare serial dilutions of LRRK2-IN-1 and test compounds in DMSO, followed by a further dilution in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the following to each well in this order:

      • 1 µL of inhibitor solution (or DMSO for controls).

      • 2 µL of LRRK2 enzyme solution.

      • 2 µL of substrate/ATP mixture.

    • The final reaction volume is 5 µL.

    • Incubate at room temperature for 60-120 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Normalize the data to the DMSO control (0% inhibition) and a no-enzyme or high concentration LRRK2-IN-1 control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine IC50 values.

References

Application Notes and Protocols for Studying LRRK2 G2019S Mutant with LRRK2-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, located in the kinase domain, is the most prevalent of these mutations and leads to a hyperactive kinase state.[2][3] This gain-of-function has made LRRK2 a key therapeutic target for PD, with kinase inhibitors being a primary focus of drug development.

LRRK2-IN-16 is a chemical probe used to study the function and pathological consequences of LRRK2 kinase activity. This document provides detailed application notes and protocols for utilizing this compound and other similar inhibitors to investigate the LRRK2 G2019S mutant in various experimental settings.

Data Presentation: Inhibitory Activity of LRRK2 Inhibitors

The inhibitory potency of LRRK2 inhibitors is a critical parameter for their use in research. While specific IC50 values for this compound are not extensively published, it is reported to have an IC50 value of less than 5 μM for LRRK2 kinase.[4] For a comparative understanding, the activities of other well-characterized LRRK2 inhibitors against both wild-type (WT) and the G2019S mutant LRRK2 are summarized below.

Table 1: In Vitro Inhibitory Activity of Selected LRRK2 Kinase Inhibitors

InhibitorTargetIC50 (nM)Assay Conditions
LRRK2-IN-1LRRK2 (WT)13100 µM ATP
LRRK2 (G2019S)6100 µM ATP
MLi-2LRRK2 (G2019S)0.76Purified LRRK2 kinase assay
PF-06447475LRRK2 (WT)3Biochemical assay
LRRK2 (G2019S)11Biochemical assay
JH-II-127LRRK2 (WT)6.6Biochemical assay
LRRK2 (G2019S)2.2Biochemical assay

Data compiled from multiple sources.[2][3]

Table 2: Cellular Activity of Selected LRRK2 Kinase Inhibitors

InhibitorCell LineTargetCellular IC50 (nM)Endpoint Measured
MLi-2-LRRK2 pSer9351.4Dephosphorylation
PF-06447475Raw264.7Endogenous LRRK2<10-
LRRK2-IN-1HEK293LRRK2 pSer910/pSer935Dose-dependent inhibitionDephosphorylation

Data compiled from multiple sources.[3][4]

LRRK2 G2019S Signaling Pathway

The G2019S mutation enhances LRRK2 kinase activity, leading to the hyperphosphorylation of downstream substrates and subsequent cellular dysfunction. One of the most well-validated substrates is a subset of Rab GTPases, with Rab10 being a prominent example. Upstream, LRRK2 activity is regulated by its GTPase domain, which is in turn controlled by GTPase activating proteins (GAPs) and guanine (B1146940) nucleotide exchange factors (GEFs). The G2019S mutation also impacts other signaling cascades, including the MAPK and ERK pathways, contributing to phenotypes such as neurite retraction and altered autophagy.[2][3]

LRRK2_G2019S_Pathway LRRK2_G2019S LRRK2 (G2019S Mutant) (Hyperactive Kinase) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_G2019S->Rab_GTPases Phosphorylation MAPK_Pathway MAPK Pathway (ASK1, p38) LRRK2_G2019S->MAPK_Pathway Activates ERK_Pathway MEK/ERK Pathway LRRK2_G2019S->ERK_Pathway Activates Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Dysregulated Autophagy Rab_GTPases->Autophagy Cellular_Stress Increased Cellular Stress Vesicular_Trafficking->Cellular_Stress Autophagy->Cellular_Stress Neurite_Retraction Neurite Retraction MAPK_Pathway->Neurite_Retraction Neurite_Retraction->Cellular_Stress ERK_Pathway->Autophagy LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_G2019S Inhibits Upstream_Regulators Upstream Regulators (GAPs, GEFs, Dimerization) Upstream_Regulators->LRRK2_G2019S

LRRK2 G2019S Signaling Cascade

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol describes a method to measure the kinase activity of recombinant LRRK2 (WT or G2019S) and assess the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • LRRKtide (a synthetic peptide substrate)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO.

  • Enzyme Addition: Add 2 µl of recombinant LRRK2 enzyme (e.g., 25 ng) diluted in Kinase Buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 2 µl of a substrate/ATP mix containing LRRKtide and ATP (final concentrations to be optimized, e.g., 0.2 µg/µl LRRKtide and 10 µM ATP).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 120 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent before measuring luminescence.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate/ATP Mix) Start->Prepare_Reagents Plate_Setup Add Inhibitor/DMSO to 384-well Plate Prepare_Reagents->Plate_Setup Add_Enzyme Add Recombinant LRRK2 Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at Room Temperature Add_Enzyme->Pre_Incubate Initiate_Reaction Add Substrate/ATP Mix Pre_Incubate->Initiate_Reaction Kinase_Incubation Incubate for Kinase Reaction Initiate_Reaction->Kinase_Incubation Detect_Signal Stop Reaction and Detect ADP Production (e.g., ADP-Glo™) Kinase_Incubation->Detect_Signal Analyze_Data Calculate % Inhibition and IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Treat_Cells Treat with LRRK2 Inhibitor/DMSO Plate_Cells->Treat_Cells Lyse_Cells Wash and Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein Detection Detect pSer935 and Total LRRK2 (Western Blot or ELISA) Quantify_Protein->Detection Analyze_Data Calculate pSer935/Total LRRK2 Ratio and Cellular IC50 Detection->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

LRRK2-IN-16 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the off-target effects and kinase selectivity of LRRK2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The following question-and-answer format addresses common issues and provides troubleshooting guidance for researchers utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target kinases of LRRK2-IN-1?

A1: LRRK2-IN-1 is a highly potent and selective ATP-competitive inhibitor of LRRK2. Its primary targets are the wild-type LRRK2 and the pathogenic G2019S mutant.[1] However, comprehensive kinase profiling has identified a limited number of off-target kinases. The most significant off-targets are detailed in the tables below.

Kinase Selectivity Profile of LRRK2-IN-1
TargetIC50 (nM)Kd (nM)Assay Type
LRRK2 (WT) 1320Biochemical
LRRK2 (G2019S) 611Biochemical
MAPK7 (ERK5)160 (EC50)28Cellular / Binding
DCLK24516Biochemical / Binding

This table summarizes the key on-target and major off-target kinases for LRRK2-IN-1. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity, while Kd values indicate the equilibrium dissociation constant, a measure of binding affinity.

KINOMEscan Off-Target Profile

A broad screen of 442 kinases using the KINOMEscan™ platform revealed that at a concentration of 10 µM, LRRK2-IN-1 inhibited only 12 kinases, demonstrating its high selectivity.

Off-Target KinaseAssay Type
AAK1Binding
DCLK1Binding
DCLK2Binding
FLT3Binding
GAKBinding
MAP4K3Binding
MAPK7 (ERK5)Binding
MINK1Binding
MYLK2Binding
PHKG1Binding
PLK4Binding
TNK1Binding

This table lists the off-target kinases identified in a comprehensive KINOMEscan binding assay.

Q2: We are observing unexpected cellular phenotypes after LRRK2-IN-1 treatment that do not seem to be related to LRRK2 inhibition. What could be the cause?

A2: While LRRK2-IN-1 is highly selective, off-target effects can still occur, especially at higher concentrations. One documented off-target effect of LRRK2-IN-1 is its impact on neurite outgrowth in primary neurons, which was observed to be independent of LRRK2 expression, as the effect persisted in LRRK2 knockout cells.[2] This suggests that LRRK2-IN-1 may influence cytoskeletal dynamics through pathways unrelated to LRRK2.

To determine if an observed phenotype is due to an off-target effect, consider the following troubleshooting steps:

  • Dose-Response Curve: Perform a detailed dose-response analysis. Off-target effects often manifest at higher concentrations of the inhibitor.

  • Use a Structurally Unrelated LRRK2 Inhibitor: Compare the effects of LRRK2-IN-1 with another potent and selective LRRK2 inhibitor that has a different chemical scaffold. If the phenotype is not replicated, it is more likely an off-target effect of LRRK2-IN-1.

  • Rescue Experiments: In a cellular model, express a drug-resistant mutant of LRRK2 (e.g., A2016T). If the phenotype is not rescued in the presence of LRRK2-IN-1, it is likely an off-target effect.

  • Knockout/Knockdown Models: Utilize LRRK2 knockout or knockdown cells. If the phenotype persists in the absence of LRRK2, it is definitively an off-target effect.

Q3: How can we confirm target engagement of LRRK2-IN-1 in our cellular experiments?

A3: Confirming that LRRK2-IN-1 is engaging with LRRK2 in your cellular system is crucial for interpreting your results. A widely used and reliable method is to monitor the phosphorylation status of LRRK2 at Ser910 and Ser935. Inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of these sites.[1]

You can assess this by performing a Western blot analysis of cell lysates using phospho-specific antibodies for Ser910 and Ser935. A dose-dependent decrease in the phosphorylation at these sites upon treatment with LRRK2-IN-1 indicates successful target engagement.

Experimental Protocols

Protocol 1: KINOMEscan™ Kinase Inhibitor Profiling

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using the KINOMEscan™ competition binding assay.

Objective: To determine the binding affinity of LRRK2-IN-1 to a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of LRRK2-IN-1 in 100% DMSO.

  • Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound (LRRK2-IN-1) and an immobilized, active-site directed ligand.

  • Competition: If LRRK2-IN-1 binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the inhibitor and the kinase.

  • Data Analysis: The results are typically reported as percent of control (DMSO), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.

Protocol 2: KiNativ™ Cellular Kinase Profiling

This protocol outlines the KiNativ™ method for profiling kinase inhibitor targets in a cellular context.

Objective: To identify the cellular targets of LRRK2-IN-1 in cell or tissue lysates.

Methodology:

  • Lysate Preparation: Prepare cell or tissue lysates that contain the native, active kinases.

  • Inhibitor Treatment: Treat the lysates with different concentrations of LRRK2-IN-1 or a vehicle control (DMSO).

  • Probe Labeling: Add a biotinylated, irreversible ATP-acylphosphate probe that covalently labels the active site of kinases. Kinases that are bound by LRRK2-IN-1 will be protected from labeling.

  • Digestion and Enrichment: Digest the proteome with trypsin and enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: A decrease in the signal for a particular kinase in the LRRK2-IN-1 treated sample compared to the control indicates that the inhibitor is binding to that kinase.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its signaling network is still being fully elucidated. A key downstream pathway involves the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking. LRRK2 has also been shown to interact with and influence the MAPK signaling cascade.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Cytokines Cytokines Cytokines->LRRK2 Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 LRRK2_P pLRRK2 (Active) LRRK2->LRRK2_P Autophosphorylation/ Other Kinases Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_P->Rab_GTPases Phosphorylates MAPK_Pathway MAPK Pathway (e.g., MKKs, JNK) LRRK2_P->MAPK_Pathway Interacts with/ Modulates Rab_GTPases_P pRab GTPases Rab_GTPases->Rab_GTPases_P Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases_P->Vesicular_Trafficking Gene_Expression Gene Expression Changes MAPK_Pathway->Gene_Expression LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_P Inhibits

Caption: LRRK2 signaling and points of inhibition.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for characterizing the selectivity of a kinase inhibitor like LRRK2-IN-1.

Kinase_Inhibitor_Workflow Start Start: Synthesized Kinase Inhibitor Biochemical_Assay Primary Biochemical Assay (e.g., LRRK2 IC50) Start->Biochemical_Assay Broad_Screen Broad Kinase Screen (e.g., KINOMEscan) Biochemical_Assay->Broad_Screen Potent Hit Cellular_Assay Cellular Target Engagement (e.g., pLRRK2 S935) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis and Selectivity Assessment Broad_Screen->Data_Analysis Cellular_Profiling Cellular Kinase Profiling (e.g., KiNativ) Cellular_Assay->Cellular_Profiling Cellular_Profiling->Data_Analysis Off_Target_Validation Off-Target Validation (Cellular Assays) Data_Analysis->Off_Target_Validation Identified Off-Targets End End: Characterized Inhibitor Profile Data_Analysis->End Selective Inhibitor Off_Target_Validation->End

Caption: Workflow for kinase inhibitor selectivity.

References

How to address LRRK2-IN-16 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of LRRK2-IN-16, a potent LRRK2 kinase inhibitor. The following information is curated to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the cell culture media. Why is this happening?

A1: this compound, like many small molecule kinase inhibitors, is a hydrophobic compound with limited aqueous solubility. Precipitation in polar aqueous solutions like cell culture media is a common issue. Several factors can contribute to this:

  • Low Intrinsic Solubility: The chemical structure of this compound inherently limits its solubility in water-based solutions.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture media will inevitably lead to precipitation.

  • Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent (like DMSO) is not fully dissolved, it will introduce undissolved particles that can act as seeds for further precipitation upon dilution in aqueous media.

  • Suboptimal Stock Solution Concentration: Using a stock solution that is not concentrated enough necessitates adding a larger volume to the media. This can increase the final concentration of the organic solvent to levels that are either toxic to cells or can cause the compound to precipitate out of solution.

  • Media Composition and pH: The presence of salts, proteins (especially in serum), and the overall pH of the cell culture media can significantly influence the solubility of this compound.

  • Temperature Fluctuations: A decrease in temperature, for instance, when moving plates from a 37°C incubator to a cooler microscope stage, can lower the solubility of the compound and induce precipitation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and its analogs. For the closely related compound, LRRK2-IN-1, a solubility of up to 100 mM in DMSO has been reported.[1] It is critical to use anhydrous, high-purity DMSO to prevent the introduction of water, which can significantly reduce the solubility of the compound in the stock solution.

Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?

A3: The key to preventing precipitation is to start with a high-concentration stock solution in DMSO and then perform a careful serial dilution. Here are some best practices:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can aid in dissolution.

  • Perform Intermediate Dilutions: It is often beneficial to perform an intermediate dilution of the high-concentration stock in a serum-free medium before the final dilution into your complete cell culture media.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced toxicity and precipitation.

  • Proper Mixing Technique: Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Prepare Fresh Working Solutions: Due to potential instability in aqueous solutions over time, it is recommended to prepare fresh working solutions of this compound for each experiment.

Troubleshooting Guide: this compound Insolubility

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the media. The final concentration of this compound is too high.Lower the final concentration of this compound. Prepare a more concentrated stock solution to reduce the volume of DMSO added to the media.
The stock solution was not fully dissolved.Ensure the stock solution is completely clear before use. Use sonication or gentle warming if necessary.
Poor mixing technique.Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Precipitate forms over time in the incubator. The compound is unstable in the aqueous environment of the media at 37°C.Prepare fresh working solutions of this compound for each experiment. Consider the stability of the compound in your experimental timeframe.
The pH of the media has changed.Monitor the pH of your cell culture. Ensure proper incubator CO2 levels.
Interaction with media components (e.g., serum proteins).Try reducing the serum concentration if your experiment allows. Test the solubility in serum-free media first.
Cloudiness or fine particles observed in the media. Early signs of precipitation.Centrifuge a small aliquot of the media to see if a pellet forms. If so, precipitation is occurring. Follow the suggestions above to optimize the dissolution procedure.
Inconsistent experimental results. Partial precipitation of this compound is leading to an inaccurate final concentration.Visually inspect all solutions for any signs of precipitation before use. Follow the recommended protocols for dissolution and dilution.

Quantitative Solubility Data

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Reference
DMSO57.01100[2]
Ethanol25-[3]
DMF20-[3]
Ethanol:PBS (pH 7.2) (1:1)0.5-[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound powder provided by the manufacturer.

  • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture media (pre-warmed to 37°C)

  • Sterile tubes for dilution

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution Method (Recommended): a. Perform an initial dilution of the 10 mM stock solution into a serum-free medium or PBS to an intermediate concentration (e.g., 100 µM). b. From this intermediate dilution, perform a final dilution into the complete, pre-warmed cell culture media to achieve the desired final concentration (e.g., 1 µM).

  • Direct Dilution Method (for very low final concentrations): a. Directly add a small volume of the 10 mM stock solution to the final volume of complete cell culture media. For example, to make 10 mL of a 1 µM working solution, add 1 µL of the 10 mM stock to 10 mL of media. b. Immediately and thoroughly mix the solution by gentle pipetting or swirling. Avoid vigorous shaking that can cause foaming.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Stress, Cytokines) LRRK2 LRRK2 (Kinase & GTPase Activity) Upstream_Signals->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics LRRK2_IN_16 This compound (Inhibitor) LRRK2_IN_16->LRRK2 Inhibits Kinase Activity Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Autophagy->Neurodegeneration Dysregulation leads to Cytoskeletal_Dynamics->Neurodegeneration

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: This compound Powder Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO (Protocol 1) Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -20°C/-80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution in Cell Culture Media (Protocol 2) Store_Stock->Prepare_Working Cell_Treatment Treat Cells with This compound Prepare_Working->Cell_Treatment Assay Perform Downstream Assay (e.g., Western Blot, Kinase Assay) Cell_Treatment->Assay End End: Data Analysis Assay->End

Caption: Recommended workflow for preparing this compound solutions for cell culture.

Troubleshooting_Logic Precipitation Precipitation Observed? No_Precipitation No Precipitation: Proceed with Experiment Precipitation->No_Precipitation No Yes Yes Precipitation->Yes Yes Immediate_Precipitation Immediate Precipitation? Yes2 Yes Immediate_Precipitation->Yes2 Yes No2 No Immediate_Precipitation->No2 No Delayed_Precipitation Delayed Precipitation? Yes3 Yes Delayed_Precipitation->Yes3 Yes Check_Concentration Check Final Concentration and Stock Solution Clarity Improve_Mixing Improve Mixing Technique Check_Concentration->Improve_Mixing Check_Stability Consider Compound Stability and Media Interactions Prepare_Fresh Prepare Fresh Solutions Check_Stability->Prepare_Fresh Yes->Immediate_Precipitation No No Yes2->Check_Concentration No2->Delayed_Precipitation Yes3->Check_Stability

Caption: Troubleshooting logic for addressing this compound precipitation issues.

References

LRRK2-IN-16 stability in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a major cause of both familial and sporadic Parkinson's disease.[1][2][3] LRRK2 is a complex protein with multiple domains, including a kinase domain that is a key signaling hub in cells.[2][4] Pathogenic mutations, such as the common G2019S mutation, often lead to increased LRRK2 kinase activity, which is linked to neuronal toxicity.[5][6][7] this compound functions by binding to the kinase domain of LRRK2, thereby inhibiting its phosphotransferase activity. This prevents the downstream phosphorylation of LRRK2 substrates, such as Rab GTPases, which are involved in vesicular trafficking and other cellular processes.[8][9][10] By inhibiting LRRK2 kinase activity, this compound can help to mitigate the downstream pathological effects associated with hyperactive LRRK2.[10]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: For this compound and similar hydrophobic small molecules, the recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[11][12] It is crucial to use anhydrous, high-purity DMSO to ensure the best solubility and stability. Stock solutions should be stored at -20°C or -80°C to maintain stability.[12] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[12]

Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?

A3: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[11] Here are several steps you can take to prevent this:

  • Check Final Concentration: Ensure the final concentration of this compound in your media does not exceed its solubility limit. You may need to perform a dose-response experiment to determine the optimal concentration for your cell type that remains in solution.

  • Optimize Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. A stepwise dilution in pre-warmed (37°C) media can help. Adding the compound dropwise while gently vortexing the media can also improve solubilization.[13][14]

  • Control DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, to minimize both solvent toxicity and the risk of precipitation.[11][12]

  • Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.

Problem Potential Cause Suggested Solution
Precipitation in Media Final concentration exceeds solubility.Lower the final working concentration of this compound.
Improper dilution technique.Perform serial dilutions in pre-warmed media. Add the stock solution slowly while mixing.[13][14]
High final DMSO concentration.Ensure the final DMSO concentration is ≤ 0.1%.[12]
Inconsistent Experimental Results Degradation of this compound in media.Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider replenishing the compound with fresh media for longer experiments.
Incomplete solubilization of stock solution.Visually inspect the DMSO stock for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions regularly.[13]
Variability in analytical method.Validate your analytical method (e.g., HPLC, LC-MS) for linearity, precision, and accuracy.[13]
Cell Toxicity High final DMSO concentration.Run a vehicle control with the same final DMSO concentration to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.1%.[12]
Off-target effects of the compound.Perform dose-response experiments to determine the optimal non-toxic concentration.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a general method for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Spike the Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%).

  • Aliquot Samples: Dispense the spiked medium into sterile microcentrifuge tubes or the wells of a sterile multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will serve as your T=0 reference point. Process this sample immediately as described in step 7.

  • Incubation: Place the remaining samples in a 37°C incubator with 5% CO2.

  • Collect Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.

  • Sample Processing: To stop degradation and precipitate proteins, add a three-fold excess of cold acetonitrile to each sample. Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[13]

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Data Presentation: Illustrative Stability Data

The following table provides an example of how to present stability data for a small molecule inhibitor in cell culture medium. Note: This is illustrative data and does not represent actual experimental results for this compound.

Time Point (hours) Concentration (µM) (Example) Percent Remaining (%) (Example)
01.00100
20.9595
40.8888
80.7575
240.4040
480.1515

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects LRRK2_Activation LRRK2 Activation (e.g., Dimerization, Membrane Recruitment) LRRK2 LRRK2 Kinase LRRK2_Activation->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity Leads to (when dysregulated) Autophagy->Neuronal_Toxicity Leads to (when dysregulated)

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Stability_Workflow A Prepare this compound Stock Solution (in DMSO) B Spike Pre-warmed Cell Culture Medium A->B C Collect T=0 Sample B->C D Incubate at 37°C B->D F Process Samples (Protein Precipitation) C->F E Collect Samples at Various Time Points D->E E->F G Analyze by HPLC/LC-MS F->G H Calculate % Remaining vs. T=0 G->H

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: LRRK2 Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2 western blotting. This guide provides troubleshooting tips and answers to frequently asked questions to help you optimize your experiments, particularly when assessing the effects of LRRK2 inhibitors like LRRK2-IN-16.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very weak or no signal for total LRRK2?

A1: A weak or absent signal for LRRK2, a large protein of approximately 286 kDa, can be due to several factors.[1] Common issues include inefficient protein transfer from the gel to the membrane, low protein loading, or sub-optimal antibody concentrations.[2][3] It is recommended to load at least 20-30 µg of total protein per lane and to verify transfer efficiency using a Ponceau S stain before antibody incubation.[1]

Q2: My phospho-LRRK2 signal (e.g., pS935, pS1292) is weak after inhibitor treatment. How do I know if the experiment worked?

A2: A decrease in phospho-LRRK2 signal is the expected outcome of treatment with an effective LRRK2 kinase inhibitor. To confirm the experiment was successful, you should include proper controls. A vehicle-treated sample (e.g., DMSO) should show a strong phospho-LRRK2 signal, while the inhibitor-treated sample shows a reduced signal. The signal for total LRRK2 should remain unchanged across all samples, serving as a loading control.

Q3: What is the best blocking buffer for LRRK2 western blotting?

A3: The choice of blocking buffer can significantly impact signal and background. For general LRRK2 detection, 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) is commonly used.[4][5] However, for detecting phosphorylated proteins, Bovine Serum Albumin (BSA) at 3-5% is often preferred, as milk contains phosphoproteins that can increase background noise.[6][7]

Q4: How can I be sure the bands I am seeing are specific to LRRK2?

A4: To ensure antibody specificity, it is crucial to run appropriate controls. This can include using lysates from cells with known LRRK2 knockout or knockdown as a negative control. Additionally, using a well-characterized monoclonal antibody can improve specificity.[8] Running a secondary antibody-only control can also help identify non-specific bands arising from the secondary antibody.[3]

LRRK2 Signaling and Inhibitor Action

LRRK2 is a complex kinase involved in multiple cellular pathways. Its activity is often assessed by measuring the phosphorylation of itself (autophosphorylation) or its substrates, such as Rab10. LRRK2 inhibitors are designed to block this kinase activity.

LRRK2_Pathway cluster_0 LRRK2 Signaling cluster_1 Inhibitor Action LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 pRab10 (pT73) Downstream Downstream Effects (e.g., Vesicle Trafficking) pRab10->Downstream Inhibitor This compound Inhibitor->LRRK2_active Blocks Kinase Activity Troubleshooting_Workflow Start Start: Weak/No LRRK2 Signal CheckTransfer Check Ponceau S Stain Start->CheckTransfer TransferOK Transfer is Good CheckTransfer->TransferOK Yes TransferBad Transfer is Poor/Uneven CheckTransfer->TransferBad No CheckControls Positive Control Signal OK? TransferOK->CheckControls OptimizeTransfer Optimize Transfer: - Use lower % gel - Wet transfer overnight (4°C) - Check for bubbles TransferBad->OptimizeTransfer OptimizeTransfer->CheckTransfer ControlsOK Controls Look Good CheckControls->ControlsOK Yes ControlsBad No Signal in Controls CheckControls->ControlsBad No TitrateAb Optimize Antibody: - Titrate primary Ab - Titrate secondary Ab - Increase incubation time (4°C O/N) ControlsOK->TitrateAb CheckLoading Increase Protein Load (20-40 µg) ControlsOK->CheckLoading CheckReagents Check Reagents: - Antibody activity (dot blot) - Fresh ECL substrate - Storage conditions ControlsBad->CheckReagents End Signal Improved CheckReagents->End TitrateAb->End CheckLoading->End WB_Workflow A 1. Sample Preparation (Lysis, Quantification) B 2. SDS-PAGE (4-12% Gel, 168V, ~50 min) A->B C 3. Protein Transfer (PVDF Membrane, Wet Transfer) B->C D 4. Blocking (5% BSA or Milk in TBST, 1 hr) C->D E 5. Primary Antibody Incubation (e.g., anti-LRRK2, 4°C O/N) D->E F 6. Washing (3x 10 min in TBST) E->F G 7. Secondary Antibody Incubation (HRP-conjugated, 1 hr RT) F->G H 8. Washing (3x 10 min in TBST) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis I->J

References

LRRK2-IN-16 inconsistent results in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays and troubleshooting any inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relationship to IKK-16?

A1: this compound is an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It is often referred to as IKK-16 (IκB kinase inhibitor VII) in the literature. It was identified as a potent LRRK2 inhibitor in a high-throughput screen[1]. While it also inhibits IKKs, it is commonly used as a tool compound to study LRRK2 biology.

Q2: What is the mechanism of action of this compound?

A2: this compound is an ATP-competitive kinase inhibitor. It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition can be monitored by assessing the phosphorylation status of LRRK2 itself (e.g., at serine 935) or its downstream substrates like Rab GTPases.

Q3: What are the common cellular assays used to assess the activity of this compound?

A3: The most common cellular assays to measure the potency and efficacy of this compound include:

  • Western Blotting: To detect changes in the phosphorylation of LRRK2 at Ser935 (pS935) or phosphorylation of its substrate, Rab10, at Thr73 (pT73). A decrease in these phosphorylation levels indicates successful inhibition by this compound.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A high-throughput method to quantify the phosphorylation of LRRK2 or its substrates in a cellular context[2][3].

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the cytotoxic effects of the inhibitor on different cell lines.

Q4: What is the expected IC50 value for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format and cellular context. In biochemical assays, the IC50 for LRRK2 is reported to be around 50 nM[4]. However, in cellular assays, the IC50 for inhibition of LRRK2 pS935 can be higher and may vary between cell lines.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound (IKK-16) and other relevant LRRK2 inhibitors.

InhibitorTargetAssay TypeIC50 ValueReference(s)
This compound (IKK-16) LRRK2Biochemical50 nM[4]
IKK-2Biochemical40 nM[4]
IKK complexBiochemical70 nM[4]
IKK-1Biochemical200 nM[4]
LRRK2-IN-1LRRK2 (WT)Biochemical13 nM[5]
LRRK2 (G2019S)Biochemical6 nM[5]
GSK2578215ALRRK2 (WT)Cellular~10 nM
LRRK2 (G2019S)Cellular~10 nM
MLi-2LRRK2Biochemical0.76 nM
LRRK2 pSer935Cellular1.4 nM
PF-06447475LRRK2 (WT)Biochemical3 nM
LRRK2 (G2019S)Biochemical11 nM

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in IC50 Values

Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Possible Cause Recommended Solution
Compound Solubility and Stability This compound, like many kinase inhibitors, has limited aqueous solubility. Ensure the DMSO stock solution is fully dissolved. Prepare fresh dilutions in pre-warmed cell culture media for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Passage Number and Health Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses. Ensure cells are healthy and not overly confluent at the time of treatment.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Minor variations can lead to significant differences in results.
ATP Concentration (Biochemical Assays) As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration in the assay. Use a consistent ATP concentration, ideally at or near the Km for LRRK2.
Issue 2: Incomplete or Variable Inhibition of LRRK2 Phosphorylation (pS935)

Question: I am not seeing a complete or consistent reduction in pS935-LRRK2 levels by Western blot after treating with this compound. Why?

Possible Cause Recommended Solution
Suboptimal Inhibitor Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Inhibition is often observed within 1-2 hours.
Compound Degradation This compound may degrade in aqueous cell culture media over time. Prepare fresh dilutions immediately before use. For longer-term experiments, consider replenishing the inhibitor.
High LRRK2 Expression Levels In overexpression systems, very high levels of LRRK2 may require higher concentrations of the inhibitor to achieve complete inhibition.
Western Blot Technical Issues Ensure efficient protein transfer, especially for a large protein like LRRK2 (~286 kDa). Use appropriate antibodies and blocking conditions. Include a positive control (e.g., a known potent LRRK2 inhibitor like MLi-2) and a negative control (DMSO vehicle).
Issue 3: Unexpected Cytotoxicity

Question: this compound is causing significant cell death at concentrations where I expect to see specific LRRK2 inhibition. What should I do?

Possible Cause Recommended Solution
Off-Target Effects This compound is also a known inhibitor of IKKs. This off-target activity could contribute to cytotoxicity in certain cell lines. Consider using a more selective LRRK2 inhibitor (e.g., MLi-2) as a control to distinguish between on-target and off-target effects.
High DMSO Concentration Ensure the final concentration of DMSO in the cell culture media is non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of DMSO on cell viability.
Cell Line Sensitivity Different cell lines can have varying sensitivities to kinase inhibitors. Determine the toxicity profile of this compound in your specific cell line using a dose-response cell viability assay.

Experimental Protocols

Protocol 1: LRRK2 pS935 Western Blot Assay

This protocol describes the detection of LRRK2 phosphorylation at Ser935 in response to this compound treatment.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2 expression like SH-SY5Y)

  • This compound

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound or DMSO vehicle control.

  • Incubation: Incubate the cells for the desired time (e.g., 90 minutes) at 37°C and 5% CO2.

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins on a low-percentage polyacrylamide gel suitable for large proteins.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Protocol 2: LRRK2 TR-FRET Cellular Assay

This protocol provides a general guideline for a TR-FRET assay to measure LRRK2 pS935 levels. Specific details may vary based on the kit manufacturer.

Materials:

  • Cell line expressing GFP-tagged LRRK2

  • This compound

  • DMSO

  • Assay plate (e.g., 384-well)

  • TR-FRET detection reagents (Terbium-labeled anti-pS935 antibody)

  • Lysis buffer

  • TR-FRET compatible plate reader

Procedure:

  • Cell Seeding: Seed cells expressing LRRK2-GFP into a 384-well assay plate and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound dilutions to the cells and incubate for the desired time (e.g., 90 minutes).

  • Cell Lysis and Antibody Addition: Add lysis buffer containing the Terbium-labeled anti-pS935 antibody directly to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and antibody binding.

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader using the appropriate excitation and emission wavelengths for Terbium and GFP.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the inhibitor concentration to determine the IC50 value.

Protocol 3: Cell Viability Assay

This protocol describes a standard MTT assay to assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • 96-well plate

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects Rab29 Rab29 (on Golgi/Lysosomes) LRRK2_active LRRK2 (Active) GTP-Bound, Dimerized Rab29->LRRK2_active Recruits & Activates VPS35 VPS35 VPS35->LRRK2_active Activates LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Activation LRRK2_active->LRRK2_inactive Inactivation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 p-Rab10 (pT73) Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Alters Lysosomal_Function Lysosomal Function pRab10->Lysosomal_Function Impairs Ciliogenesis Primary Ciliogenesis pRab10->Ciliogenesis Inhibits LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Experimental Workflow for LRRK2 Inhibition

Experimental_Workflow start Start: Hypothesis (this compound affects a cellular process) cell_culture 1. Cell Culture (Choose appropriate cell line) start->cell_culture treatment 2. Treatment (Dose-response of this compound) cell_culture->treatment assay 3. Cellular Assay treatment->assay western Western Blot (pLRRK2, pRab10) assay->western Target Engagement trfret TR-FRET (pLRRK2) assay->trfret High-Throughput viability Viability Assay (MTT, etc.) assay->viability Toxicity data_analysis 4. Data Analysis (IC50, CC50 calculation) western->data_analysis trfret->data_analysis viability->data_analysis conclusion Conclusion: Evaluate hypothesis data_analysis->conclusion

Caption: General workflow for assessing LRRK2 inhibition in cellular assays.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Check Compound Integrity (Solubility, Freshness, Storage) start->check_compound check_cells Check Cell Health & Passage (Viability, Confluency) start->check_cells check_protocol Review Assay Protocol (Reagents, Timings, Controls) start->check_protocol decision_compound Compound OK? check_compound->decision_compound decision_cells Cells OK? check_cells->decision_cells decision_protocol Protocol OK? check_protocol->decision_protocol decision_compound->decision_cells Yes reprepare Reprepare Compound/Dilutions decision_compound->reprepare No decision_cells->decision_protocol Yes new_cells Use New Batch of Cells decision_cells->new_cells No optimize_assay Optimize Assay Parameters decision_protocol->optimize_assay No rerun Re-run Experiment decision_protocol->rerun Yes reprepare->rerun new_cells->rerun optimize_assay->rerun

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing LRRK2-IN-16 Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize LRRK2-IN-16 cytotoxicity in long-term experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments involving this compound.

Issue 1: High levels of cell death are observed in cultures treated with this compound over an extended period.

  • Question: We are observing significant cytotoxicity in our long-term cell culture experiments with this compound. How can we mitigate this?

  • Answer: High cytotoxicity with prolonged this compound treatment can be attributed to its off-target effects and inherent cellular stress.[1][2] Consider the following troubleshooting steps:

    • Optimize Concentration: Determine the minimal effective concentration of this compound for LRRK2 inhibition in your specific cell line using a dose-response experiment. Extended exposure to high concentrations can lead to increased cell death.

    • Intermittent Dosing: Instead of continuous exposure, try an intermittent dosing schedule (e.g., 24 hours on, 24 hours off). This can reduce the cumulative toxic effects while still maintaining a degree of LRRK2 inhibition.

    • Consider Alternatives: For long-term studies, switching to a more selective and less toxic LRRK2 inhibitor is highly recommended. MLi-2 and DNL201 have demonstrated high potency for LRRK2 with reduced off-target effects and cytotoxicity.[3][4][5][6][7][8][9][10]

    • Cell Line Sensitivity: Be aware that cytotoxicity can be cell-line dependent.[11] Test the effects of this compound on a panel of cell lines if possible to select a more resistant one for your long-term studies.

    • Monitor Apoptosis: Utilize assays such as Caspase-3 activity to quantify apoptosis and confirm that the observed cell death is due to programmed cell death pathways activated by the inhibitor.

Issue 2: Inconsistent or variable results are observed across different long-term experiments with this compound.

  • Question: Our experimental results with this compound are not reproducible. What could be the cause?

  • Answer: Variability in long-term studies can stem from multiple factors related to the compound and experimental setup.

    • Compound Stability: Ensure the stability of your this compound stock solution over time. Improper storage can lead to degradation and loss of potency. Prepare fresh dilutions for each experiment from a frozen stock.

    • Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Cellular responses to inhibitors can change with these variables.

    • Off-Target Effects: this compound is known to inhibit other kinases, such as MAPK7/ERK5, which could contribute to variable cellular responses depending on the activation state of these off-target pathways in your cells at different times.[2]

    • Control Experiments: Include appropriate controls in every experiment. This should include a vehicle control (DMSO) and potentially a positive control for cytotoxicity. To confirm that the observed effects are due to LRRK2 inhibition, consider using a structurally distinct LRRK2 inhibitor as a comparison or a cell line expressing a drug-resistant LRRK2 mutant (A2016T).[2][12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in long-term in vitro studies?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. It is recommended to perform a dose-response curve to determine the IC50 for LRRK2 inhibition (e.g., by measuring pS935-LRRK2 levels) and a cytotoxicity assay to determine the concentration at which cell viability is significantly affected. For long-term studies, it is advisable to use the lowest effective concentration that achieves the desired level of LRRK2 inhibition to minimize cytotoxicity. Published studies have used concentrations in the low nanomolar range for kinase inhibition.[2]

Q2: What are the known off-target effects of this compound that might contribute to its cytotoxicity?

A2: this compound has been shown to inhibit other kinases, with MAPK7 (ERK5) being a notable off-target with similar affinity to LRRK2.[2] Inhibition of these off-target kinases can lead to unintended cellular consequences and contribute to the observed cytotoxicity, especially in long-term experiments.

Q3: Are there less toxic alternatives to this compound for long-term studies?

A3: Yes, several second-generation LRRK2 inhibitors have been developed with improved selectivity and reduced cytotoxicity. MLi-2 is a potent and highly selective LRRK2 inhibitor with an IC50 of 0.76 nM in a purified kinase assay.[3][4] DNL201 is another selective, CNS-penetrant LRRK2 inhibitor that has been evaluated in clinical trials and has shown a good safety profile in preclinical and early clinical studies.[5][6][7][8][9] These compounds are recommended for long-term in vitro and in vivo studies where minimizing off-target toxicity is crucial.

Q4: How can I confirm that the observed cytotoxicity is specifically due to the inhibition of LRRK2?

A4: To confirm that the cytotoxic effects are on-target, you can perform several control experiments:

  • Use a drug-resistant mutant: Employ a cell line expressing the LRRK2[A2016T] mutation, which is resistant to this compound.[2][12] If the cytotoxicity is not observed in these cells, it strongly suggests the effect is mediated through LRRK2.

  • Rescue experiment: If possible, overexpress a kinase-dead LRRK2 mutant to see if it can rescue the cytotoxic phenotype.

  • Use a structurally different LRRK2 inhibitor: Compare the effects of this compound with another potent and selective LRRK2 inhibitor with a different chemical scaffold. If both compounds induce similar effects, it is more likely to be an on-target effect.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its less toxic alternatives.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Assay ConditionsReference
LRRK2-IN-1 Wild-Type LRRK213100 µM ATP[2][12]
G2019S LRRK26100 µM ATP[2][12]
MLi-2 LRRK20.76Purified kinase assay[3][4]
LRRK2 (pSer935 dephosphorylation)1.4Cellular assay[3][4]
LRRK2 (radioligand binding)3.4Binding assay[3][4]
DNL201 LRRK2-Effective in reducing LRRK2 and Rab10 phosphorylation in cellular models[6]

Table 2: Off-Target Profile of LRRK2-IN-1

Off-Target KinaseIC50 (nM)Reference
MAPK7 (ERK5) 160[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (General Protocol using a Luminescent Readout)

This protocol provides a general framework for assessing cell viability after treatment with kinase inhibitors.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well white-walled tissue culture plates

  • Kinase inhibitor stock solution (e.g., this compound in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well white-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for the desired duration of the long-term study (e.g., 24, 48, 72 hours, or longer with media changes).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 for cytotoxicity.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key effector in apoptosis.[13][14][15][16][17]

Materials:

  • Cells treated with kinase inhibitor and control cells

  • Cold cell lysis buffer

  • Reaction buffer containing DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your cells according to your experimental protocol.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-30 minutes.[13][15]

    • Centrifuge at high speed (e.g., 12,000 rpm) at 4°C for 10-15 minutes to pellet the cell debris.[15]

    • Collect the supernatant containing the cell lysate.

  • Assay:

    • In a 96-well plate, add a specific amount of protein from each cell lysate.

    • Add reaction buffer to each well.

    • Initiate the reaction by adding the caspase-3 substrate.

    • Incubate the plate at 37°C for 1-2 hours.[15][16]

  • Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

In Vitro LRRK2 Kinase Assay (Luminescent)

This protocol provides a method to measure the kinase activity of LRRK2.[18][19][20]

Materials:

  • Recombinant LRRK2 enzyme

  • LRRK2 substrate (e.g., LRRKtide or Rab8A)

  • ATP

  • Kinase assay buffer

  • LRRK2 inhibitor

  • ADP-Glo™ Kinase Assay kit or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the LRRK2 inhibitor at various concentrations.

  • Enzyme Addition: Add the recombinant LRRK2 enzyme to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at room temperature.[21]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).[19]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[19]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the LRRK2 kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Activation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2_Inactive Activation ROS Reactive Oxygen Species (ROS) ROS->LRRK2_Inactive Activation LRRK2_Active LRRK2 (Active) Kinase Activity LRRK2_Inactive->LRRK2_Active Phosphorylation LRRK2_Active->LRRK2_Inactive Dephosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Vesicular_Trafficking->Autophagy Impacts Mitochondrial_Function Mitochondrial Function Autophagy->Mitochondrial_Function Maintains Neuronal_Survival Neuronal Survival Mitochondrial_Function->Neuronal_Survival Supports LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_Active Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow Start Start: Select Cell Line Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response and Time-Course) Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Points Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., CellTiter-Glo) Incubate->Assess_Viability Assess_Apoptosis Assess Apoptosis (Caspase-3 Assay) Incubate->Assess_Apoptosis Analyze_Data Analyze Data: Calculate IC50 for Cytotoxicity Assess_Viability->Analyze_Data End End: Determine Optimal Non-Toxic Concentration Analyze_Data->End Analyze_Apoptosis Analyze Apoptosis Data Assess_Apoptosis->Analyze_Apoptosis Analyze_Apoptosis->End

Caption: Workflow for determining the cytotoxicity of this compound.

Troubleshooting Flowchart for this compound Cytotoxicity

Troubleshooting_Flowchart Start High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response to Find Lowest Effective Dose Check_Concentration->Optimize_Dose No Consider_Schedule Is Dosing Continuous? Check_Concentration->Consider_Schedule Yes Optimize_Dose->Consider_Schedule Try_Intermittent Try Intermittent Dosing Schedule Consider_Schedule->Try_Intermittent Yes Consider_Alternatives Have Alternatives Been Considered? Consider_Schedule->Consider_Alternatives No Try_Intermittent->Consider_Alternatives Switch_Inhibitor Switch to a More Selective and Less Toxic Inhibitor (e.g., MLi-2, DNL201) Consider_Alternatives->Switch_Inhibitor No End Minimized Cytotoxicity Consider_Alternatives->End Yes Confirm_On_Target Confirm On-Target Effect with Resistant Mutant Switch_Inhibitor->Confirm_On_Target Confirm_On_Target->End

Caption: Decision-making flowchart for troubleshooting this compound cytotoxicity.

References

LRRK2-IN-16 not inhibiting LRRK2 activity troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LRRK2 inhibitors, with a specific focus on why LRRK2-IN-16 may not be inhibiting LRRK2 activity in your experiments.

Troubleshooting Guide: this compound Not Inhibiting LRRK2 Activity

Question: I am treating my cells with this compound, but I don't see a decrease in LRRK2 kinase activity. What could be the problem?

Answer: This is a common issue that can arise from several factors related to the inhibitor, the experimental setup, or the detection method. Below is a step-by-step guide to troubleshoot this problem.

1. Verify the Integrity and Handling of this compound

Proper storage and handling of this compound are critical for its activity.

  • Solubility and Storage: this compound is soluble in DMSO.[1] Ensure it is fully dissolved. For in vivo use, specific solvent preparations are required.[1] Stock solutions should be stored at -20°C or -80°C and undergo minimal freeze-thaw cycles.

  • Working Concentration: The reported IC50 of this compound is 13 nM for wild-type LRRK2 and 6 nM for the G2019S mutant.[2][3] In cellular assays, concentrations ranging from 1-3 µM are often used to achieve significant inhibition of LRRK2 phosphorylation.[2] Ensure you are using an appropriate concentration for your cell type and experimental conditions.

2. Evaluate Your Experimental Protocol

Several aspects of your experimental design can influence the apparent efficacy of the inhibitor.

  • Cell Permeability and Treatment Duration: While many LRRK2 inhibitors are cell-permeable, ensure sufficient incubation time for this compound to penetrate the cell membrane and reach its target. A typical treatment time is 90 minutes.[2]

  • Positive and Negative Controls:

    • Positive Control: Use a known potent LRRK2 inhibitor (e.g., MLi-2, GNE-7915) alongside this compound to confirm that the assay system is responsive to LRRK2 inhibition.[3]

    • Negative Control (Vehicle): Always include a DMSO-only control to account for any solvent effects.

    • Positive Control for LRRK2 Activity: In cellular models, using cells expressing pathogenic, hyperactive LRRK2 mutants (e.g., G2019S, R1441C) can provide a larger window for observing inhibitor effects.[4][5]

3. Assess the Readout for LRRK2 Kinase Activity

The method used to measure LRRK2 activity is a critical source of potential issues. The most common readouts are the phosphorylation of LRRK2 itself (autophosphorylation at Ser1292 or phosphorylation at Ser935) and the phosphorylation of its substrate, Rab10, at Thr73.

  • Western Blotting for Phosphorylated Proteins: This is a widely used method. If you are not seeing a decrease in the phosphorylated signal, consider the following:

    • Low Signal/No Signal: This could be due to issues with the primary or secondary antibodies, insufficient protein loading, or problems with the transfer or detection steps.[6][7][8][9]

    • High Background: This can mask the specific signal. Optimizing blocking conditions and antibody concentrations is crucial.[9][10][11]

    • Antibody Specificity: Ensure your antibodies are specific for the phosphorylated form of the protein and are validated for your application.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293, SH-SY5Y, primary neurons) treatment Treat cells with this compound (and controls: DMSO, positive control inhibitor) cell_culture->treatment inhibitor_prep Prepare this compound (dissolve in DMSO) inhibitor_prep->treatment lysis Cell Lysis (with protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification western_blot Western Blot (pLRRK2, total LRRK2, pRab10, total Rab10) quantification->western_blot detection Chemiluminescent Detection and Imaging western_blot->detection data_analysis Data Analysis (normalize phospho-protein to total protein) detection->data_analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive kinase inhibitor, also known as a Type I inhibitor.[2][12] This means it binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing ATP from binding and thus inhibiting the phosphorylation of LRRK2 and its substrates.

Q2: What are the best readouts for LRRK2 kinase activity in cells?

A2: The most reliable and widely used readouts for LRRK2 kinase activity in a cellular context are:

  • Phosphorylation of Rab10 at Threonine 73 (pRab10 T73): Rab10 is a well-established substrate of LRRK2.[13] Measuring the levels of pRab10 T73 is a direct and sensitive way to assess LRRK2 kinase activity.

  • Autophosphorylation of LRRK2 at Serine 1292 (pLRRK2 S1292): This is a marker of LRRK2 kinase activation.

  • Phosphorylation of LRRK2 at Serine 935 (pLRRK2 S935): Inhibition of LRRK2 kinase activity leads to the dephosphorylation of S935.[2][14] This site is often used as a biomarker for LRRK2 inhibitor target engagement in cells and in vivo.[15]

Q3: Are there any known off-target effects of this compound?

A3: LRRK2-IN-1 has been shown to inhibit MAPK7 (ERK5) with an EC50 of 160 nM.[1] While this compound is a different compound, it is important to be aware of potential off-target effects, especially when using higher concentrations. Running experiments in LRRK2 knockout cells can help to distinguish between on-target and off-target effects.[16]

Q4: My Western blot for phosphorylated LRRK2 or Rab10 shows no signal, even in my untreated control. What should I do?

A4: This suggests a problem with your Western blot protocol or reagents. Here are some troubleshooting steps:

  • Check Protein Expression: Ensure that your cell type expresses detectable levels of LRRK2 and Rab10. Some cell lines have very low endogenous expression.

  • Positive Control Lysate: Use a positive control lysate from cells known to express high levels of these proteins or from cells overexpressing LRRK2.

  • Antibody Validation: Confirm that your primary and secondary antibodies are working correctly. You can perform a dot blot to check antibody activity.[8]

  • Optimize Western Blot Conditions: Review your protocol for protein transfer, antibody concentrations, and incubation times. For large proteins like LRRK2 (~286 kDa), optimizing the transfer is particularly important.

  • Phosphatase Inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to prevent the dephosphorylation of your target proteins during sample preparation.

Troubleshooting Decision Tree

troubleshooting_tree start This compound not inhibiting LRRK2 activity check_inhibitor Is the inhibitor prepared and stored correctly? start->check_inhibitor inhibitor_yes Yes check_inhibitor->inhibitor_yes Yes inhibitor_no No check_inhibitor->inhibitor_no No check_protocol Is the experimental protocol optimized? protocol_yes Yes check_protocol->protocol_yes Yes protocol_no No check_protocol->protocol_no No check_readout Is the readout method for LRRK2 activity reliable? readout_yes Yes check_readout->readout_yes Yes readout_no No check_readout->readout_no No inhibitor_yes->check_protocol solve_inhibitor Prepare fresh inhibitor solution. Check solubility and storage. inhibitor_no->solve_inhibitor protocol_yes->check_readout solve_protocol Optimize inhibitor concentration and treatment time. Use positive/negative controls. protocol_no->solve_protocol consider_off_target Consider off-target effects or alternative pathways. readout_yes->consider_off_target solve_readout Troubleshoot Western blot (antibodies, transfer, etc.). Validate readout method. readout_no->solve_readout

Caption: A decision tree to guide troubleshooting when this compound fails to inhibit LRRK2 activity.

Quantitative Data Summary

InhibitorTargetIC50 (nM)Reference
This compound LRRK2 (WT)13[2]
LRRK2 (G2019S)6[2]
MLi-2 LRRK2 (WT)0.76N/A
GNE-7915 LRRK2 (WT)9[3]
CZC-25146 LRRK2 (WT)4.76[3]
LRRK2 (G2019S)6.87[3]

Key Experimental Protocols

Western Blot for Phospho-LRRK2 (Ser935) and Phospho-Rab10 (Thr73)

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate by SDS-PAGE. Use a lower percentage gel (e.g., 6-8%) for the large LRRK2 protein.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. For LRRK2, a wet transfer overnight at a low voltage is recommended to ensure efficient transfer.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pLRRK2 (S935), total LRRK2, pRab10 (T73), and total Rab10 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the corresponding total protein signal.

LRRK2 Signaling Pathway

LRRK2_pathway LRRK2_inactive LRRK2 (inactive) LRRK2_active LRRK2 (active) LRRK2_inactive->LRRK2_active Rab10 Rab10 LRRK2_active->Rab10 phosphorylates ADP ADP pRab10 pRab10 (T73) Rab10->pRab10 Downstream Downstream Effects (e.g., vesicular trafficking) pRab10->Downstream LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active inhibits ATP ATP Activation Activation (e.g., G2019S mutation) Activation->LRRK2_inactive promotes

Caption: Simplified signaling pathway of LRRK2 and the inhibitory action of this compound.

References

Overcoming poor cell permeability of LRRK2-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles related to the use of this compound, with a particular focus on its poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: We are observing low potency of this compound in our cell-based assays compared to its reported biochemical IC50. What could be the reason for this discrepancy?

A1: A common reason for a significant drop in potency between biochemical and cell-based assays is poor cell permeability of the compound. This compound, a derivative of LRRK2-IN-1, is known to have suboptimal physicochemical properties that can limit its ability to cross the cell membrane and reach its intracellular target, the LRRK2 kinase. The molecular weight of LRRK2-IN-1 is 570.69 g/mol , which is on the higher side of Lipinski's rule of five, a guideline for drug-likeness and oral bioavailability.[1][2]

Q2: What are the general strategies to improve the cellular uptake of this compound?

A2: There are three main strategies you can employ to overcome the poor cell permeability of this compound:

  • Medicinal Chemistry Approaches: This involves synthesizing analogs of this compound with improved physicochemical properties. This can include reducing the number of hydrogen bond donors or masking polar functional groups to increase lipophilicity.

  • Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to temporarily mask the properties of this compound that limit its cell permeability.

  • Formulation Strategies: This involves using delivery systems, such as lipid-based nanoparticles, to encapsulate this compound and facilitate its entry into cells.

Q3: Are there any commercially available analogs of LRRK2-IN-1 with better cell permeability?

Troubleshooting Guides

Issue: Inconsistent results in cell-based LRRK2 phosphorylation assays.

Possible Cause:

  • Variable cellular uptake of this compound due to its poor permeability.

  • Efflux of the compound by transporters like P-glycoprotein (P-gp).[3][4][5][6][7]

Troubleshooting Steps:

  • Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for observing LRRK2 inhibition in your specific cell line.

  • Co-administration with a P-gp Inhibitor: To investigate the role of efflux pumps, you can co-incubate your cells with this compound and a known P-gp inhibitor, such as verapamil. A significant increase in the potency of this compound in the presence of the P-gp inhibitor would suggest that efflux is a contributing factor.

  • Synthesize and Test Analogs: If you have medicinal chemistry capabilities, consider synthesizing analogs of this compound with modifications aimed at reducing its recognition by efflux pumps. This could involve altering the number and position of hydrogen bond donors and acceptors.

  • Utilize a More Permeable Analog: If available, switch to a structurally related LRRK2 inhibitor with known better cell permeability for your experiments.

Issue: Difficulty in confirming target engagement of this compound in cells.

Possible Cause:

  • Insufficient intracellular concentration of this compound to engage with the LRRK2 protein.

Troubleshooting Steps:

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly assess the binding of this compound to LRRK2 in intact cells. An increase in the thermal stability of LRRK2 in the presence of the inhibitor indicates target engagement.[8][9][10]

  • Implement a Prodrug Approach: Synthesize a prodrug of this compound designed to release the active compound intracellularly. This can significantly increase the intracellular concentration and improve target engagement.

  • Nanoparticle Formulation: Encapsulate this compound in lipid-based nanoparticles to enhance its delivery across the cell membrane.

Quantitative Data Summary

The following table summarizes key physicochemical properties of LRRK2-IN-1, the parent compound of this compound, which contribute to its permeability characteristics.

PropertyValueImplication for Cell PermeabilityReference
Molecular Weight 570.69 g/mol High, potentially limiting passive diffusion across the cell membrane.[1][2]
LogP (Predicted) ~4-5Within a reasonable range for membrane permeability, but other factors may dominate.
Hydrogen Bond Donors 2Relatively low, which is favorable for permeability.
Hydrogen Bond Acceptors 8High, can negatively impact permeability by increasing polarity.
Polar Surface Area (PSA) ~120 ŲHigh, suggesting lower passive permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict the passive permeability of a compound.[11][12][13][14][15]

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Lecithin/dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (e.g., this compound) and control compounds with known permeability (high and low)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

  • Coat the filter plate membrane with the lecithin/dodecane solution and allow the solvent to evaporate.

  • Fill the acceptor wells with PBS.

  • Add the test and control compounds (dissolved in PBS, typically with a small percentage of DMSO) to the donor wells of the filter plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe) using the following formula:

    Pe (cm/s) = [ -ln(1 - [C]acceptor / [C]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time )

    Where:

    • [C]acceptor is the concentration in the acceptor well.

    • [C]equilibrium is the concentration at equilibrium.

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of human intestinal absorption and can also provide insights into efflux mechanisms.[16][17][18][19][20]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound and control compounds

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of Lucifer yellow.

  • For apical-to-basolateral (A-B) transport, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

  • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At various time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that the inhibitor binds to its target protein within the cell.[8][9][10]

Materials:

  • Cell line expressing LRRK2

  • Test compound (this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blotting reagents or ELISA-based detection system

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble LRRK2 in the supernatant using Western blotting or an ELISA-based method.

  • A shift in the melting curve of LRRK2 to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Consequences Rab29 Rab29 LRRK2_inactive LRRK2_inactive Rab29->LRRK2_inactive Recruitment & Activation Golgi Golgi Golgi->Rab29 LRRK2_active LRRK2_active LRRK2_inactive->LRRK2_active G2019S Mutation (Hyperactivation) Rab8A Rab8A LRRK2_active->Rab8A Phosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation Rab12 Rab12 LRRK2_active->Rab12 Phosphorylation This compound This compound This compound->LRRK2_active Inhibition pRab8A pRab8A Rab8A->pRab8A pRab10 pRab10 Rab10->pRab10 pRab12 pRab12 Rab12->pRab12 Ciliogenesis Ciliogenesis pRab8A->Ciliogenesis Inhibition Vesicular_Trafficking Vesicular_Trafficking pRab10->Vesicular_Trafficking Alteration Autophagy Autophagy pRab12->Autophagy Modulation

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Permeability_Enhancement_Workflow Start Start Poor_Permeability Poor Cell Permeability of this compound Start->Poor_Permeability Strategy_Selection Select Strategy Poor_Permeability->Strategy_Selection Medicinal_Chemistry Medicinal Chemistry: Analog Synthesis Strategy_Selection->Medicinal_Chemistry Prodrug_Synthesis Prodrug Synthesis Strategy_Selection->Prodrug_Synthesis Nanoparticle_Formulation Nanoparticle Formulation Strategy_Selection->Nanoparticle_Formulation In_Vitro_Permeability_Assay In Vitro Permeability Assay (PAMPA, Caco-2) Medicinal_Chemistry->In_Vitro_Permeability_Assay Prodrug_Synthesis->In_Vitro_Permeability_Assay Nanoparticle_Formulation->In_Vitro_Permeability_Assay Cellular_Assay Cell-Based Potency & Target Engagement Assay In_Vitro_Permeability_Assay->Cellular_Assay Promising Candidates Cellular_Assay->Strategy_Selection Iterative Optimization Optimized_Compound Optimized Compound/ Formulation Cellular_Assay->Optimized_Compound

Caption: Workflow for Overcoming Poor Cell Permeability.

References

LRRK2-IN-16 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the LRRK2 inhibitor, LRRK2-IN-16. The information is designed to address potential issues, including lot-to-lot variability, that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound compared to published data or previous experiments. What could be the cause?

A1: Discrepancies in IC50 values can arise from several factors, often related to lot-to-lot variability of the inhibitor or differences in assay conditions. Key aspects to consider include:

  • Compound Integrity: Verify the purity and identity of the this compound lot using analytical methods such as LC-MS or NMR. Ensure the compound has been stored correctly to prevent degradation.[1]

  • Solubility: this compound, like many kinase inhibitors, can have limited aqueous solubility. Visually inspect for any precipitation in your stock solutions and final assay buffer.[1][2]

  • Assay Conditions: The IC50 of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[1][3] Variations in enzyme or substrate concentrations can also significantly impact the apparent potency.[1]

Q2: My this compound powder is difficult to dissolve in DMSO, or a precipitate forms over time in the stock solution. How should I handle this?

A2: Solubility issues are a common challenge with kinase inhibitors.[2] If you encounter difficulties dissolving this compound in DMSO, consider the following:

  • Sonication: Use an ultrasonic bath to aid dissolution.[2]

  • Gentle Warming: Warm the solution to 37°C, but avoid excessive heat which could degrade the compound.[2]

  • Fresh Solutions: Prepare fresh stock solutions for each experiment to avoid issues with stability and precipitation over time.

  • Storage: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Q3: We suspect our batch of this compound may have off-target effects that we did not observe with a previous lot. How can we investigate this?

A3: Unexplained cellular phenotypes could be due to off-target effects of a particular batch of inhibitor. A kinome-wide screening approach is the most comprehensive way to identify off-target kinases.[4][5] For a more targeted approach, you can test the inhibitor against a panel of kinases that are structurally related to LRRK2. Additionally, ensure that the observed phenotype is not due to compound interference with your assay system by running appropriate controls.[6]

Q4: How can we ensure consistent and reproducible results with this compound across different experiments and potentially different lots?

A4: To ensure reproducibility, it is crucial to establish a rigorous quality control (QC) workflow for each new lot of this compound. This should include:

  • Purity and Identity Verification: As mentioned, confirm the chemical identity and purity of the compound.

  • Functional Validation: Perform a standardized in vitro kinase assay to determine the IC50 of the new lot against a reference lot.

  • Cellular Activity Confirmation: Use a cell-based assay, such as monitoring the phosphorylation of the LRRK2 substrate Rab10, to confirm the inhibitor's potency in a physiological context.

Troubleshooting Guide: Investigating this compound Lot-to-Lot Variability

This guide provides a step-by-step approach to troubleshooting inconsistent results that may be attributed to lot-to-lot variability of this compound.

Diagram: Troubleshooting Workflow for this compound Variability

G cluster_0 Initial Observation cluster_1 Phase 1: Compound Integrity Check cluster_2 Phase 2: Assay Parameter Verification cluster_3 Phase 3: Functional Comparison of Lots cluster_4 Conclusion A Inconsistent Experimental Results (e.g., IC50 shift, unexpected phenotype) B Verify Purity and Identity (LC-MS, NMR) A->B C Assess Solubility (Visual inspection, sonication) B->C D Check Storage Conditions and Prepare Fresh Stocks C->D E Confirm ATP Concentration (Cheng-Prusoff correction) D->E F Validate Enzyme/Substrate Concentrations E->F G Run Control Compounds (Known LRRK2 inhibitors) F->G H In Vitro Kinase Assay (Direct IC50 comparison) G->H I Cellular Target Engagement (pRab10 Western Blot or CETSA) H->I J Determine if Lot-to-Lot Variability is the Root Cause I->J

Caption: A stepwise workflow to diagnose the cause of inconsistent experimental results when using this compound.

Data Presentation: Hypothetical Lot-to-Lot Variability

The following table illustrates how quantitative data for different lots of this compound might be presented to identify variability.

Lot NumberPurity (LC-MS)In Vitro IC50 (10 µM ATP)In Vitro IC50 (100 µM ATP)Cellular pRab10 IC50
Lot A (Reference) >99%50 nM250 nM150 nM
Lot B 95%75 nM350 nM220 nM
Lot C >99%55 nM260 nM165 nM
Lot D 85%120 nM600 nM400 nM

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol is for determining the IC50 value of this compound in a biochemical assay.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or G2019S mutant)

  • LRRKtide substrate

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[3]

  • ATP solution

  • This compound serial dilutions in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).[7]

  • Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer.

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and ATP).

  • Incubate at room temperature for a predetermined time (e.g., 60-120 minutes).[3]

  • Stop the reaction and measure kinase activity using the ADP-Glo™ assay by following the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before reading luminescence.[3]

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for LRRK2 Activity (pRab10 Western Blot)

This protocol assesses the ability of this compound to inhibit LRRK2 kinase activity in a cellular context by measuring the phosphorylation of its substrate, Rab10.

Materials:

  • Cell line expressing LRRK2 (e.g., A549 or HEK293T overexpressing LRRK2)

  • Cell culture medium

  • This compound serial dilutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Rab10 (pThr73), anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-actin)

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 90 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an appropriate chemiluminescent substrate.

  • Quantify the band intensities and determine the IC50 value based on the reduction in the phospho-Rab10/total Rab10 ratio.

Diagram: LRRK2 Signaling Pathway and Point of Inhibition

G LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 pRab10 (pThr73) Rab10->pRab10 Vesicle_Trafficking Vesicular Trafficking (Endo-lysosomal Pathway) pRab10->Vesicle_Trafficking Regulation LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2 Inhibition

Caption: Simplified LRRK2 signaling pathway showing the phosphorylation of Rab10 and the inhibitory action of this compound.

Diagram: Experimental Workflow for Compound Validation

G cluster_0 Compound Preparation cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Data Analysis & Comparison A Receive New Lot of This compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Perform In Vitro Kinase Assay B->C E Treat Cells with Serial Dilutions B->E D Determine IC50 C->D H Compare IC50 values with Reference Lot D->H F Perform pRab10 Western Blot E->F G Determine Cellular IC50 F->G G->H I Proceed with Experiments if within acceptable range H->I

Caption: A standard workflow for validating a new lot of this compound before use in extensive experiments.

References

Best practices for storing and handling LRRK2-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRRK2-IN-16, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and effective use of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of LRRK2 kinase.[1][2] Its primary mechanism of action is to block the kinase activity of the LRRK2 protein, which has been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[1][2][3] By inhibiting LRRK2, this compound can be used to study the cellular functions of this kinase and to evaluate its potential as a therapeutic target. This compound has an IC50 value of less than 5 µM.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. While specific data for this compound is limited, the following recommendations are based on best practices for similar LRRK2 inhibitors like LRRK2-IN-1.[4][5][6]

Data Presentation: Recommended Storage Conditions

FormTemperatureDurationNotes
Powder -20°C3 yearsProtect from light and moisture.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C1 yearAliquot to avoid repeat freeze-thaw cycles.
-20°C6 monthsFor working aliquots.

Handling Precautions:

  • Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

  • Use anhydrous, high-purity solvents for reconstitution, as the presence of water can decrease the solubility of the compound.[7]

Q3: What is the best solvent for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic kinase inhibitors.[7] For a related compound, LRRK2-IN-1, a solubility of up to 30-45 mg/mL in DMSO has been reported.[4][5] Sonication can be used to aid dissolution.[4][5][7] Ethanol is another potential solvent, with a reported solubility of 57 mg/mL for LRRK2-IN-1, also potentially requiring sonication.[5]

Data Presentation: Solubility of the Related Compound LRRK2-IN-1

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO 30 - 4552.57 - 78.85Sonication may be required.[4][5]
Ethanol 5799.88Sonication may be recommended.[5]

Note: This data is for the related compound LRRK2-IN-1 and should be used as a guideline for this compound. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely in the chosen solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity.

  • Solution:

    • Try gentle warming of the solution to 37°C.[8]

    • Use an ultrasonic bath to aid dissolution.[4][5][7]

    • Ensure you are using anhydrous (water-free) DMSO.[7]

    • If the issue persists, try preparing a more dilute stock solution.

Issue 2: Precipitation is observed when the this compound stock solution is diluted into aqueous cell culture media.

  • Possible Cause: this compound is a hydrophobic compound, and its solubility is significantly lower in aqueous solutions. The final concentration of DMSO in the media may also be too high.

  • Solution:

    • Minimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity and precipitation.[8]

    • Use Serial Dilutions: Instead of adding the concentrated stock directly to your final volume, perform an intermediate dilution in pre-warmed (37°C) serum-free media. Then, add this intermediate dilution to your final culture volume.[7]

    • Rapid Mixing: Add the inhibitor solution to the media while vortexing or stirring to ensure quick and even distribution.[8]

Issue 3: Inconsistent or no inhibition of LRRK2 activity is observed in experiments.

  • Possible Cause: The inhibitor may have degraded, or the experimental conditions may not be optimal.

  • Solution:

    • Verify Inhibitor Integrity: Use a fresh aliquot of the this compound stock solution. Avoid using solutions that have undergone multiple freeze-thaw cycles.

    • Optimize Incubation Time: The time required for this compound to inhibit LRRK2 can vary depending on the cell type and experimental setup. Perform a time-course experiment to determine the optimal incubation time.

    • Check Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their response to the inhibitor.

    • Confirm LRRK2 Expression: Verify the expression of LRRK2 in your cell model, as low expression levels may result in a minimal detectable effect of the inhibitor.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or G2019S mutant)

  • LRRKtide or other suitable peptide substrate

  • This compound

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or materials for radiolabeled ATP assay

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).[9]

  • Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer.[9]

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.[10]

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[10]

  • Incubate the reaction for 60-120 minutes at room temperature or 30°C.[10]

  • Stop the reaction and measure kinase activity using the ADP-Glo™ Assay by adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent, incubating for 30 minutes, and measuring luminescence.[9]

  • Calculate the IC50 value by fitting the data to a dose-response curve.[10]

Protocol 2: Cellular LRRK2 Phosphorylation Assay

This protocol is for measuring the inhibition of LRRK2 phosphorylation at Ser935 in a cellular context.

Materials:

  • Cells expressing LRRK2 (e.g., A549 cells endogenously express high levels of LRRK2)[11]

  • This compound

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total LRRK2

  • Secondary antibodies (e.g., HRP-conjugated)

  • Western blot or ELISA reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 90 minutes).[10]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • For Western Blot Analysis:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-S935 LRRK2 and total LRRK2.

    • Incubate with the appropriate secondary antibody and detect the signal using a suitable method.

  • For ELISA/AlphaLISA:

    • Follow the manufacturer's instructions for the specific assay kit.[11] Typically, this involves incubating the cell lysate with capture and detection antibodies and then measuring the signal.

  • Determine the IC50 value based on the reduction in the phospho-LRRK2/total LRRK2 ratio.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[12] It is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[13][14] Pathogenic mutations in LRRK2, such as G2019S, often lead to increased kinase activity, which is thought to contribute to neuronal dysfunction.[3] this compound acts by directly inhibiting this kinase activity, thereby blocking the phosphorylation of downstream substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Oxidative Stress) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signals->LRRK2_Inactive LRRK2_Active LRRK2 (Active Kinase) LRRK2_Inactive->LRRK2_Active Activation Substrates Substrate Phosphorylation (e.g., Rab GTPases) LRRK2_Active->Substrates Cellular_Processes Altered Cellular Processes (Vesicular Trafficking, Autophagy) Substrates->Cellular_Processes Neuronal_Dysfunction Neuronal Dysfunction Cellular_Processes->Neuronal_Dysfunction LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_Active Inhibition

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical workflow for assessing the efficacy of this compound, from initial in vitro characterization to cellular assays.

Experimental_Workflow Start Start: Compound Preparation Stock_Solution Prepare this compound Stock Solution (in DMSO) Start->Stock_Solution In_Vitro_Assay In Vitro Kinase Assay (Protocol 1) Stock_Solution->In_Vitro_Assay Cell_Culture Cell-Based Assay (Protocol 2) Stock_Solution->Cell_Culture Determine_IC50 Determine Biochemical IC50 In_Vitro_Assay->Determine_IC50 End End: Data Analysis and Interpretation Determine_IC50->End Treat_Cells Treat Cells with This compound Cell_Culture->Treat_Cells Cell_Lysis Cell Lysis and Protein Quantification Treat_Cells->Cell_Lysis Phospho_Analysis Analyze LRRK2 Phosphorylation (Western Blot/ELISA) Cell_Lysis->Phospho_Analysis Determine_Cellular_IC50 Determine Cellular IC50 Phospho_Analysis->Determine_Cellular_IC50 Determine_Cellular_IC50->End

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

LRRK2-IN-16 Technical Support Center: Navigating Fluorescence Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential interference from the LRRK2 inhibitor, LRRK2-IN-16, in fluorescence-based assays. The following question-and-answer format directly addresses specific issues to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a large, complex protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease, often leading to increased kinase activity.[3][4] this compound functions by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of LRRK2 substrates.[5]

Q2: What are the primary mechanisms by which a small molecule like this compound can interfere with fluorescence assays?

Small molecules can interfere with fluorescence assays through two main mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, leading to false positive signals.[6][7]

  • Quenching: The compound may absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal. This is also known as the inner filter effect.[6][8]

Q3: Which fluorescence-based assays are commonly used to assess LRRK2 activity?

Several fluorescence-based methods are employed to measure LRRK2 kinase activity, including:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is widely used for screening LRRK2 inhibitors. It measures the transfer of energy between a donor fluorophore (e.g., terbium) and an acceptor fluorophore (e.g., GFP) when they are in close proximity.[9][10][11]

  • Fluorescence Polarization (FP): This method measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein, like a kinase.[9][12]

  • Fluorescence Intensity (FI): These assays utilize fluorescently labeled substrates to monitor kinase reactions, offering high sensitivity.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in fluorescence assays.

Q4: I am observing an unexpectedly high fluorescence signal in my assay wells containing this compound, even in my negative controls. What could be the cause?

An unusually high signal often points to autofluorescence of the compound.

  • Troubleshooting Steps:

    • Run a compound-only control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence using the same instrument settings. A high signal in these wells confirms autofluorescence.[13]

    • Perform a spectral scan: If your plate reader has this capability, perform an excitation and emission scan of this compound to determine its spectral properties. This will help you choose fluorophores with non-overlapping spectra for your assay.

    • Switch to a different fluorophore: If significant spectral overlap exists, consider using a fluorophore that emits at a longer wavelength (a "red-shifted" dye) to avoid the interference.[8]

Q5: My fluorescence signal decreases as I increase the concentration of this compound. Is this solely due to inhibition of LRRK2?

While this could be due to potent inhibition, it is also a classic sign of fluorescence quenching .

  • Troubleshooting Steps:

    • Check for absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound. If the compound absorbs light at the excitation or emission wavelength of your fluorophore, it can quench the signal.[6]

    • Run a counter-screen: If possible, use an orthogonal assay with a different detection method (e.g., a luminescence-based assay like Kinase-Glo® or a radiometric assay) to confirm the inhibitory activity of this compound.[6] This will help distinguish true inhibition from an assay artifact.

    • Reduce the pathlength: In some cases, using microplates with a lower assay volume can reduce the pathlength of the light and minimize the inner filter effect.[6]

Q6: My results are not reproducible between experiments. What factors should I consider?

Lack of reproducibility can stem from several sources.

  • Troubleshooting Steps:

    • Compound precipitation: Visually inspect the wells for any signs of compound precipitation, as this can scatter light and lead to inconsistent readings. Consider assessing the solubility of this compound in your assay buffer.

    • Reagent stability: Ensure all reagents, including LRRK2 enzyme, substrates, and this compound, are properly stored and have not undergone multiple freeze-thaw cycles.[7]

    • Instrument settings: Verify that the instrument settings (e.g., gain, excitation/emission wavelengths, focal height) are consistent across all experiments.[7]

Data Presentation

The following table summarizes the IC50 values for LRRK2-IN-1 and other inhibitors in a TR-FRET cellular assay, demonstrating the type of quantitative data that should be carefully evaluated for potential interference.[11][14]

InhibitorCell LineTargetIC50 (nM)
LRRK2-IN-1U-2 OSLRRK2 WT-GFP130
LRRK2-IN-1U-2 OSLRRK2 G2019S-GFP110
SunitinibU-2 OSLRRK2 WT-GFP240
SunitinibU-2 OSLRRK2 G2019S-GFP220
JAK3 Inhibitor VIU-2 OSLRRK2 WT-GFP250
JAK3 Inhibitor VIU-2 OSLRRK2 G2019S-GFP220
H-1152U-2 OSLRRK2 WT-GFP1100
H-1152U-2 OSLRRK2 G2019S-GFP1100

Experimental Protocols

Protocol 1: Control Experiment to Test for Compound Autofluorescence

  • Prepare a dilution series of this compound in the assay buffer at the same concentrations that will be used in the main experiment.

  • Dispense the dilutions into the wells of a microplate.

  • Include wells with assay buffer only as a background control.

  • Read the plate using the same fluorescence plate reader and settings (excitation and emission wavelengths, gain) as the main assay.

  • Analyze the data to determine if the fluorescence intensity increases with the concentration of this compound.

Protocol 2: TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation

This protocol is adapted from a high-throughput screening assay for LRRK2 inhibitors.[10][11]

  • Cell Plating: Plate cells (e.g., U-2 OS, SH-SY5Y, or HEK293T) in a 384-well plate and allow them to adhere overnight.

  • Transduction: Transduce the cells with BacMam vectors expressing LRRK2-GFP (wild-type or mutant).

  • Compound Treatment: Add this compound at various concentrations to the cells and incubate for the desired time.

  • Cell Lysis: Lyse the cells to release the LRRK2-GFP protein.

  • Detection: Add a detection mixture containing a terbium-labeled anti-phospho-Ser935 LRRK2 antibody.

  • Incubation: Incubate the plate to allow for antibody binding.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) PD Mutations (e.g., G2019S) Rab GTPases Rab GTPases LRRK2 (Active)->Rab GTPases Phosphorylation Phosphorylated Rab GTPases Phosphorylated Rab GTPases Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Regulates Altered Trafficking Altered Trafficking Phosphorylated Rab GTPases->Altered Trafficking This compound This compound This compound->LRRK2 (Active) Inhibition

Caption: LRRK2 signaling and inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Fluorescence Signal Check_Autofluorescence Is the signal unexpectedly high? Start->Check_Autofluorescence Check_Quenching Is the signal decreasing with [Compound]? Start->Check_Quenching Autofluorescence_Control Run compound-only control experiment Check_Autofluorescence->Autofluorescence_Control Quenching_Control Check compound absorbance spectrum Check_Quenching->Quenching_Control Is_Autofluorescent Autofluorescent? Autofluorescence_Control->Is_Autofluorescent Is_Quenching Absorbance Overlap? Quenching_Control->Is_Quenching Change_Fluorophore Change Fluorophore or Use Orthogonal Assay Is_Autofluorescent->Change_Fluorophore Yes Proceed Proceed with caution, correct for background Is_Autofluorescent->Proceed No Orthogonal_Assay Use Orthogonal Assay to confirm inhibition Is_Quenching->Orthogonal_Assay Yes True_Inhibition Likely true inhibition Is_Quenching->True_Inhibition No

References

Optimizing LRRK2-IN-16 for Neuroprotection Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LRRK2-IN-16 in neuroprotection assays. Given the limited publicly available data specifically for this compound, this guide draws upon information from well-characterized LRRK2 inhibitors such as LRRK2-IN-1, PF-06447475, and MLi-2. Researchers should consider this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] LRRK2 is a complex protein with both kinase and GTPase activity implicated in various cellular processes.[2] Pathogenic mutations in LRRK2, particularly in its kinase domain, are associated with an increased risk of Parkinson's disease.[3][4][5] this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates.[6]

Q2: What is the reported potency (IC50) of this compound?

A2: this compound has a reported IC50 value of less than 5 µM for LRRK2 kinase.[1] For comparison, other LRRK2 inhibitors have reported IC50 values in the nanomolar range. For example, LRRK2-IN-1 has an IC50 of 13 nM for wild-type LRRK2 and 6 nM for the G2019S mutant.[7][8][9][10]

Q3: What is a recommended starting concentration for this compound in a neuroprotection assay?

A3: Due to the limited data on this compound, a concentration range-finding experiment is highly recommended. Based on its reported IC50 of < 5 µM, a starting range of 100 nM to 10 µM could be explored. For other LRRK2 inhibitors like MLi-2 and PF-06447475, concentrations around 200 nM have been used in cellular models of neuroinflammation.[11] A study using GSK2572815A, another LRRK2 inhibitor, used a concentration of 1 µM in neuronal cells.[12]

Q4: What are the potential off-target effects of LRRK2 inhibitors?

A4: While many LRRK2 inhibitors are designed to be selective, off-target effects on other kinases can occur. For instance, LRRK2-IN-1 has been shown to inhibit other kinases such as DCLK2 and MAPK7 at higher concentrations.[7] It is crucial to consult the manufacturer's datasheet for any available kinase profiling data for this compound or to perform such profiling independently.

Q5: How should I prepare and store this compound stock solutions?

A5: Most LRRK2 inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions (e.g., 10 mM). For LRRK2-IN-1, a solubility of up to 100 mM in DMSO has been reported.[10] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable neuroprotective effect 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit LRRK2 kinase activity. 2. Inactive compound: The inhibitor may have degraded due to improper storage or handling. 3. Assay insensitivity: The chosen neuroprotection assay may not be sensitive enough to detect the effects of LRRK2 inhibition. 4. Cell model specificities: The role of LRRK2 in the chosen cell model and neurotoxicity paradigm may not be significant.1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal effective dose. 2. Verify compound activity: Use a fresh aliquot of the inhibitor. If possible, confirm its activity in a biochemical kinase assay or a cellular target engagement assay (e.g., Western blot for pS935-LRRK2). 3. Optimize the assay: Ensure positive and negative controls are working as expected. Consider using a more sensitive readout or a different neuroprotection assay. 4. Validate the model: Confirm that LRRK2 is expressed in your cell model and that its kinase activity is relevant to the induced neurotoxicity.
Increased cell death or cytotoxicity 1. Inhibitor-induced toxicity: this compound itself may be toxic to the cells at the concentrations used. 2. High DMSO concentration: The final concentration of the DMSO solvent in the culture medium may be too high. 3. Off-target effects: The inhibitor may be affecting other essential cellular pathways.1. Determine the cytotoxic concentration: Perform a cytotoxicity assay (e.g., LDH or MTT assay) with this compound alone to determine its toxic concentration range.[13] 2. Reduce final DMSO concentration: Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. 3. Lower inhibitor concentration: If possible, use a lower, non-toxic concentration of the inhibitor that still provides LRRK2 inhibition.
Precipitation of the compound in culture medium 1. Poor solubility: The inhibitor may have limited solubility in aqueous media. 2. High final concentration: The concentration of this compound in the final culture medium exceeds its solubility limit.1. Prepare fresh dilutions: Prepare working solutions immediately before use. 2. Modify dilution method: Add the inhibitor stock solution to the pre-warmed culture medium while vortexing to ensure rapid dispersion. 3. Use a solubilizing agent: If compatible with your experimental setup, consider the use of a biocompatible solubilizing agent, but validate its effect on your cells first.
Inconsistent or variable results 1. Compound instability: this compound may be unstable in the culture medium over the duration of the experiment. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or culture conditions can lead to variability. 3. Freeze-thaw cycles of stock solution: Repeated freezing and thawing can degrade the inhibitor.1. Assess stability: If possible, determine the half-life of the compound in your culture medium. Consider replenishing the medium with fresh inhibitor during long-term experiments. 2. Standardize protocols: Maintain consistent cell culture practices and experimental procedures. 3. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative data for several well-characterized LRRK2 inhibitors. This data can be used as a reference for designing experiments with this compound.

Inhibitor Target Assay Type IC50 (nM) Reference(s)
This compoundLRRK2Kinase Assay< 5000[1]
LRRK2-IN-1LRRK2 (WT)Cell-free Kinase Assay13[7][8][9][10]
LRRK2-IN-1LRRK2 (G2019S)Cell-free Kinase Assay6[7][8][9][10]
PF-06447475LRRK2 (WT)Cell-free Kinase Assay3[9][14]
PF-06447475LRRK2 (G2019S)Cell-free Kinase Assay11[9][14]
MLi-2LRRK2 (G2019S)Cell-free Kinase Assay0.76[15]
GSK2578215ALRRK2 (WT)Cell-free Kinase Assay10.9[9]
GSK2578215ALRRK2 (G2019S)Cell-free Kinase Assay8.9[9]

Experimental Protocols

Protocol 1: Cellular Target Engagement Assay (Western Blot for pS935-LRRK2)

This protocol is to confirm that this compound inhibits LRRK2 kinase activity within the cells by measuring the dephosphorylation of LRRK2 at Serine 935.

Materials:

  • Neuronal cell line expressing LRRK2 (e.g., SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate neuronal cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C. A loading control like β-actin should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

Protocol 2: Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary neurons)

  • This compound

  • Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)

  • Cell viability assay kit (e.g., MTT, LDH, or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at an appropriate density.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the oxidative stress-inducing agent (e.g., 6-OHDA or rotenone) to the wells, with and without this compound. Include a control group with no toxin.

  • Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control group.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Pathogenic Mutations (e.g., G2019S) Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 Pathogenic Mutations (e.g., G2019S)->LRRK2 Increases Kinase Activity Neuroinflammation Neuroinflammation Neuroinflammation->LRRK2 Activates Oxidative Stress Oxidative Stress Oxidative Stress->LRRK2 Activates Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2->Rab GTPase Phosphorylation Phosphorylates This compound This compound This compound->LRRK2 Inhibits Vesicular Trafficking Vesicular Trafficking Rab GTPase Phosphorylation->Vesicular Trafficking Regulates Autophagy Autophagy Vesicular Trafficking->Autophagy Impacts Mitochondrial Function Mitochondrial Function Autophagy->Mitochondrial Function Affects Neuronal Survival Neuronal Survival Mitochondrial Function->Neuronal Survival Influences

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Pre-treat cells with this compound A->C B Plate Neuronal Cells B->C D Induce Neurotoxicity (e.g., 6-OHDA) C->D E Incubate for 24-48 hours D->E F Assess Cell Viability (e.g., MTT assay) E->F G Perform Target Engagement (Western Blot for pLRRK2) E->G H Data Analysis and Interpretation F->H G->H

Caption: General experimental workflow for a neuroprotection assay using this compound.

References

Validation & Comparative

LRRK2-IN-16 vs LRRK2-IN-1 selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the kinase selectivity profiles of LRRK2-IN-16 and LRRK2-IN-1 is provided below. Data for LRRK2-IN-1 is widely available, while information regarding this compound is not present in the provided search results. Therefore, this guide will focus on the detailed selectivity profile of LRRK2-IN-1, supported by experimental data, and will note the absence of data for this compound.

Overview

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, and several inhibitors have been developed to modulate its activity.[1][2][3][4] LRRK2-IN-1 is one of the first potent and selective inhibitors of LRRK2 to be reported and has been instrumental in studying the kinase's function.[2][5][6]

LRRK2-IN-1 Selectivity Profile

LRRK2-IN-1 has been extensively profiled against large panels of kinases to determine its selectivity. These studies have consistently demonstrated that it is a highly selective inhibitor of LRRK2.

Quantitative Kinase Inhibition Data

The inhibitory activity of LRRK2-IN-1 against LRRK2 and other kinases is summarized in the tables below.

Table 1: LRRK2-IN-1 Inhibition of LRRK2 Variants

Kinase TargetIC50 (nM)
LRRK2 (Wild-Type)13[1][5][6][7]
LRRK2 (G2019S)6[1][5][6][7][8]
LRRK2 (A2016T)2450[1]
LRRK2 (G2019S + A2016T)3080[1]

Table 2: LRRK2-IN-1 Off-Target Kinase Inhibition

Off-Target KinaseAssay TypeInhibition MetricValue
DCLK2Biochemical IC50IC5045 nM[5][9]
MAPK7 (ERK5)Cellular EC50EC50160 nM[5][8]
AURKBBiochemical IC50IC50> 1 µM[5][8][9]
CHEK2Biochemical IC50IC50> 1 µM[5][8][9]
MKNK2Biochemical IC50IC50> 1 µM[5][8][9]
MYLKBiochemical IC50IC50> 1 µM[5][8][9]
NUAK1Biochemical IC50IC50> 1 µM[5][8][9]
PLK1Biochemical IC50IC50> 1 µM[5][8][9]
  • In a broad panel of 442 kinases, LRRK2-IN-1 inhibited only 12 kinases with a score of less than 10% of the DMSO control at a 10 µM concentration.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of LRRK2-IN-1.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the potency of an inhibitor against a purified kinase.

  • Kinase Reaction Setup : The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, and ATP.

  • Enzyme and Substrate : Recombinant LRRK2 protein (either wild-type or mutant) is used as the enzyme source. A generic substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate like Nictide is used.[9][10]

  • Inhibitor Preparation : LRRK2-IN-1 is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

  • Reaction Initiation and Incubation : The kinase, substrate, and inhibitor are mixed in the reaction buffer. The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-32P]ATP) and incubated at 30°C for a specified time.

  • Reaction Termination and Analysis : The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • Quantification : The amount of incorporated radiolabel is quantified using a scintillation counter.

  • IC50 Calculation : The percentage of kinase activity relative to a DMSO control is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

KinomeScan™ Selectivity Profiling

This method assesses the binding of a compound to a large panel of kinases.

  • Assay Principle : The assay is based on a competition binding assay where the test compound (LRRK2-IN-1) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Kinase Panel : A large panel of human kinases expressed as DNA constructs are used.

  • Binding Reaction : The test compound is incubated with the kinase and the immobilized ligand.

  • Quantification : The amount of kinase bound to the solid support is measured, typically using quantitative PCR of the DNA tag attached to the kinase.

  • Selectivity Score Calculation : The results are reported as a percentage of the DMSO control, and a selectivity score can be calculated based on the number of kinases that bind to the compound with a certain dissociation constant (Kd).[5]

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increases Kinase Activity CK1 Casein Kinase 1 (CK1) CK1->LRRK2 Phosphorylates & Regulates pLRRK2 Phosphorylated LRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Regulates Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function Regulates LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->pLRRK2 Inhibits Kinase_Selectivity_Workflow cluster_compound Test Compound cluster_primary_assay Primary Assay cluster_selectivity_panel Selectivity Profiling cluster_cellular_assay Cellular Validation Compound LRRK2-IN-1 Primary_Screen In Vitro Kinase Assay (e.g., LRRK2 WT & G2019S) Compound->Primary_Screen Selectivity_Screen Broad Kinase Panel (e.g., KinomeScan) Compound->Selectivity_Screen Cell_Based_Assay Cellular Assays (e.g., pLRRK2 Western Blot) Compound->Cell_Based_Assay Primary_Results Determine IC50 Primary_Screen->Primary_Results Selectivity_Results Identify Off-Targets Selectivity_Screen->Selectivity_Results Cellular_Results Confirm On-Target Effect & Cellular Potency Cell_Based_Assay->Cellular_Results

References

A Comparative Guide to the Potency of LRRK2 Inhibitors: LRRK2-IN-1 vs. GNE-7915

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2): LRRK2-IN-1 and GNE-7915. LRRK2 is a key therapeutic target in Parkinson's disease, and a thorough understanding of the potency and selectivity of its inhibitors is crucial for advancing research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Note: The initial request specified "LRRK2-IN-16". As no specific public data could be found for a compound with this exact name, this guide will focus on the well-characterized and structurally related inhibitor, LRRK2-IN-1.

Quantitative Data Summary

The following tables provide a summary of the reported in vitro and cellular potency of LRRK2-IN-1 and GNE-7915 against LRRK2.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Assay Type
LRRK2-IN-1 LRRK2 (Wild-Type)13Not ReportedBiochemical Kinase Assay
LRRK2 (G2019S)6Not ReportedBiochemical Kinase Assay
GNE-7915 LRRK2 (Wild-Type)91Biochemical Kinase Assay

Table 2: Cellular Potency of LRRK2 Inhibitors

CompoundCellular TargetIC50 (nM)Assay Type
LRRK2-IN-1 LRRK2 AutophosphorylationNot ReportedCellular Assay
GNE-7915 LRRK2 Autophosphorylation18Cellular Assay

Table 3: Selectivity Profile of GNE-7915

Kinase Panel SizeConcentration TestedNumber of Kinases Inhibited >50%
187100 nM1
392100 nM3 (LRRK2, TTK, ALK with >65% probe displacement)

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, a central event in the pathogenesis of Parkinson's disease. Activated LRRK2 phosphorylates a subset of Rab GTPases, such as Rab10. This phosphorylation event is thought to impair downstream cellular processes, including vesicle trafficking and lysosomal function, ultimately contributing to neuronal cell death. LRRK2 inhibitors act by blocking this kinase activity, thereby preventing the phosphorylation of its substrates and mitigating the subsequent pathological effects.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2_active LRRK2 (Active) LRRK2_mutations->LRRK2_active Promotes LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases LRRK2_active->pRab_GTPases Cellular_dysfunction Vesicle Trafficking & Lysosomal Dysfunction pRab_GTPases->Cellular_dysfunction Neuronal_death Neuronal Death Cellular_dysfunction->Neuronal_death Inhibitor LRRK2-IN-1 GNE-7915 Inhibitor->LRRK2_active Inhibits

Caption: Simplified LRRK2 signaling pathway and the point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified LRRK2 enzyme.

In_Vitro_Kinase_Assay_Workflow Reagent_Prep Reagent Preparation: - Kinase Buffer - LRRK2 Enzyme - Substrate/ATP Mix - Inhibitor Dilutions Assay_Setup Assay Setup (384-well): - Add Inhibitor/DMSO - Add LRRK2 Enzyme Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (10-15 min, RT) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: Add Substrate/ATP Mix Pre_incubation->Reaction_Initiation Reaction_Incubation Incubation (60-120 min, RT) Reaction_Initiation->Reaction_Incubation Signal_Detection Signal Detection: (e.g., ADP-Glo™) - Stop Reaction - Generate Signal Reaction_Incubation->Signal_Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Signal_Detection->Data_Analysis

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute purified recombinant LRRK2 enzyme (wild-type or mutant) to the desired concentration in the kinase buffer.

    • Prepare a substrate/ATP mixture containing a peptide substrate (e.g., LRRKtide) and ATP at a concentration near the Michaelis constant (Km).

    • Prepare serial dilutions of the test inhibitor (e.g., LRRK2-IN-1, GNE-7915) in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted LRRK2 enzyme to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by assessing the phosphorylation status of LRRK2 itself.

Cellular_Assay_Workflow Cell_Culture Cell Culture & Treatment: - Plate cells (e.g., HEK293) - Treat with inhibitor Cell_Lysis Cell Lysis: - Wash with PBS - Lyse with RIPA buffer Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot Analysis: - SDS-PAGE - Transfer to membrane - Antibody incubation Protein_Quant->Western_Blot Signal_Detection_WB Signal Detection: - Chemiluminescence Western_Blot->Signal_Detection_WB Data_Analysis_WB Data Analysis: - Densitometry - Determine IC50 Signal_Detection_WB->Data_Analysis_WB

Caption: Workflow for a cellular LRRK2 autophosphorylation assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293 cells stably expressing LRRK2) in 6-well plates and allow them to adhere and grow to approximately 80-90% confluency.

    • Treat the cells with a range of concentrations of the test inhibitor or DMSO for a specified duration (e.g., 90 minutes).

  • Cell Lysis:

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Signal Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal for each treatment condition.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

Both LRRK2-IN-1 and GNE-7915 are potent inhibitors of LRRK2 kinase activity. GNE-7915 has been more extensively characterized in terms of its selectivity against a broad panel of kinases and has a reported cellular potency. LRRK2-IN-1 is a valuable tool compound that has been instrumental in the pharmacological interrogation of LRRK2 biology. The choice between these inhibitors will depend on the specific experimental needs, including the desired level of characterization, selectivity profile, and the specific cellular or in vivo model being used. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other LRRK2 inhibitors.

LRRK2 Inhibitors in Cellular Assays: A Comparative Guide to LRRK2-IN-1 and MLi-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurodegenerative disease, particularly Parkinson's disease, the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a critical therapeutic target. The G2019S mutation, which enhances LRRK2 kinase activity, is a frequent cause of both familial and sporadic Parkinson's, making potent and selective LRRK2 inhibitors invaluable research tools and potential therapeutic agents.[1][2][3] This guide provides a head-to-head comparison of two widely used LRRK2 inhibitors, LRRK2-IN-1 and MLi-2, focusing on their performance in cellular assays.

Introduction to LRRK2-IN-1 and MLi-2

LRRK2-IN-1 was one of the first potent and selective inhibitors of LRRK2 to be developed.[3] It has been instrumental in elucidating the cellular consequences of LRRK2 kinase inhibition, such as the dephosphorylation of LRRK2 at key serine residues (Ser910 and Ser935) and the subsequent loss of 14-3-3 protein binding.[3][4] However, it is noted for its limited brain penetration, making it more suitable for in vitro and peripheral in vivo studies.[4]

MLi-2 is a structurally distinct, highly potent, and selective LRRK2 kinase inhibitor that exhibits excellent central nervous system (CNS) activity.[1][2][5] Its favorable pharmacokinetic properties have made it a preferred tool for in vivo studies exploring the therapeutic potential and safety of LRRK2 inhibition in the brain.[5][6]

Potency and Selectivity Comparison

The efficacy of a kinase inhibitor is determined by its potency (how much of the inhibitor is needed to achieve a certain level of inhibition) and its selectivity (how specifically it targets the desired kinase over other kinases). The following tables summarize the available quantitative data for LRRK2-IN-1 and MLi-2.

Inhibitor Assay Type Target IC50 (nM)
LRRK2-IN-1In vitro Kinase AssayLRRK2 (Wild-Type)13
LRRK2-IN-1In vitro Kinase AssayLRRK2 (G2019S Mutant)6
MLi-2In vitro Kinase AssayLRRK20.76
MLi-2Cellular Dephosphorylation Assay (pSer935)LRRK21.4
MLi-2Radioligand Competition Binding AssayLRRK23.4

Table 1: Potency of LRRK2-IN-1 and MLi-2 in various assays. Data compiled from multiple sources.[1][2][3][5][6]

Inhibitor Selectivity Profile
LRRK2-IN-1High selectivity; at 1 µM, only inhibited 12 kinases out of a panel of 442.[7]
MLi-2Exceptional selectivity; greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases.[1][2][5][6]

Table 2: Selectivity of LRRK2-IN-1 and MLi-2 against a broad range of kinases.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that participates in a wide array of cellular signaling events.[8] Its kinase activity is central to its pathological role in Parkinson's disease. LRRK2 has been shown to interact with members of the mitogen-activated protein kinase (MAPK) pathway and various GTPases, influencing processes such as vesicular trafficking, cytoskeletal dynamics, and autophagy.[9][10] A key downstream event of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, including Rab10.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Upstream_Signals Upstream Signals (e.g., Growth Factors, Stress) LRRK2 LRRK2 Upstream_Signals->LRRK2 Activation pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation (e.g., pS1292) Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics pRab_GTPases->Cytoskeletal_Dynamics Autophagy Autophagy Modulation pRab_GTPases->Autophagy LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->pLRRK2 Inhibition MLi_2 MLi-2 MLi_2->pLRRK2 Inhibition

Caption: LRRK2 signaling cascade and points of inhibition by LRRK2-IN-1 and MLi-2.

Experimental Workflow for Inhibitor Evaluation

A typical workflow to assess the efficacy of LRRK2 inhibitors in a cellular context involves treating cells with the compound and subsequently measuring the phosphorylation status of LRRK2 itself or its downstream substrates.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, SH-SY5Y, or primary neurons) Inhibitor_Treatment 2. Inhibitor Treatment (LRRK2-IN-1 or MLi-2 at various concentrations) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis (with phosphatase and protease inhibitors) Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis (Probing for pLRRK2, total LRRK2, pRab10, total Rab10) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry and IC50 calculation) Western_Blot->Data_Analysis

Caption: A standard experimental workflow for evaluating LRRK2 inhibitors in cellular assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assays commonly used to evaluate LRRK2 inhibitors.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay measures the phosphorylation of LRRK2 at a specific site (e.g., Ser1292) as a readout of its kinase activity in a cellular context.

1. Cell Culture and Treatment:

  • Plate human embryonic kidney (HEK293) cells or a neuronal cell line (e.g., SH-SY5Y) expressing wild-type or mutant LRRK2.

  • Grow cells to 70-80% confluency.

  • Treat cells with a range of concentrations of LRRK2-IN-1 or MLi-2 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 1-2 hours).

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pS1292-LRRK2) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for total LRRK2 as a loading control.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

  • Plot the normalized data against the inhibitor concentration to determine the IC50 value.

Rab10 Phosphorylation Assay

This assay provides a measure of LRRK2 substrate phosphorylation, offering a downstream readout of kinase activity.

The protocol is similar to the LRRK2 autophosphorylation assay, with the primary difference being the antibodies used in the Western blotting step. Instead of probing for pLRRK2 and total LRRK2, the membrane is probed with primary antibodies specific for phosphorylated Rab10 (pT73-Rab10) and total Rab10.

Proximity Ligation Assay (PLA) for LRRK2 Kinase Activity

The Proximity Ligation Assay (PLA) is a highly sensitive method to detect endogenous LRRK2 kinase activity in situ.[11][12]

1. Cell Culture and Fixation:

  • Grow cells on coverslips and treat with inhibitors as described above.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

2. Antibody Incubation:

  • Block the cells to prevent non-specific antibody binding.

  • Incubate the cells with two primary antibodies raised in different species that recognize LRRK2; one specific for a phosphorylated form (e.g., pS1292) and the other for the total protein.

3. Ligation and Amplification:

  • Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes).

  • If the two PLA probes are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

  • Amplify the circular DNA template via rolling-circle amplification.

4. Detection:

  • Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single LRRK2 autophosphorylation event.

5. Data Analysis:

  • Quantify the number of PLA signals per cell to determine the level of LRRK2 kinase activity.

  • Compare the signal in inhibitor-treated cells to control cells.

Summary and Conclusion

Both LRRK2-IN-1 and MLi-2 are potent and selective inhibitors of LRRK2 kinase activity, serving as essential tools for Parkinson's disease research. MLi-2 demonstrates superior potency in both in vitro and cellular assays and possesses the significant advantage of being CNS-penetrant, making it the inhibitor of choice for in vivo studies investigating the central effects of LRRK2 inhibition. LRRK2-IN-1, while less potent and not brain-penetrant, remains a valuable tool for in vitro studies and for validating the effects of LRRK2 inhibition in peripheral systems. The choice between these inhibitors will ultimately depend on the specific experimental context and research question being addressed. The provided protocols offer a foundation for researchers to design and execute robust cellular assays to evaluate these and other LRRK2 inhibitors.

References

Validating LRRK2-IN-16 Efficacy: A Comparative Guide Using a Kinase-Dead Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, LRRK2-IN-16, with other commonly used alternatives. We present supporting experimental data and detailed protocols for validating inhibitor efficacy, emphasizing the critical role of a kinase-dead LRRK2 mutant as a negative control.

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making its kinase activity a prime therapeutic target. The development and validation of specific LRRK2 inhibitors are therefore of paramount importance. This guide will aid researchers in designing robust experiments to assess the on-target effects of LRRK2 inhibitors.

Comparative Efficacy of LRRK2 Inhibitors

The inhibitory potency of this compound is compared with other well-characterized LRRK2 inhibitors in the table below. The data highlights the varied efficacy profiles of these compounds in both biochemical and cellular assays.

InhibitorTargetIC50 (in vitro)Cellular IC50Reference
This compound LRRK2< 5 µMNot widely reported[1]
MLi-2 LRRK2 (Wild-Type)0.76 nM1.4 nM (pSer935)[1][2]
GNE-7915 LRRK2 (Wild-Type)9 nMNot widely reported[3]
PF-06447475 LRRK2 (Wild-Type)3 nM<10 nM (Endogenous)[3]
LRRK2-IN-1 LRRK2 (Wild-Type)13 nMNot widely reported[3][4][5]
CZC-25146 LRRK2 (Wild-Type)4.76 nMNot widely reported[1][6]

The Role of a Kinase-Dead Mutant in Validating Inhibitor Specificity

To ensure that the observed effects of an inhibitor are due to the specific inhibition of LRRK2 kinase activity and not off-target effects, it is crucial to employ a kinase-dead LRRK2 mutant as a negative control. This mutant, for example, LRRK2 D2017A, lacks catalytic activity. An effective and specific LRRK2 inhibitor should reduce the phosphorylation of LRRK2 substrates in cells expressing wild-type LRRK2 but should have no effect in cells expressing the kinase-dead mutant.

cluster_0 Experimental Logic WT_LRRK2 Wild-Type LRRK2 pSubstrate Phosphorylated Substrate WT_LRRK2->pSubstrate Active Kinase KD_LRRK2 Kinase-Dead LRRK2 (e.g., D2017A) No_pSubstrate No Phosphorylated Substrate KD_LRRK2->No_pSubstrate Inactive Kinase Inhibitor LRRK2 Inhibitor (e.g., this compound) Inhibitor->WT_LRRK2 Inhibition Inhibitor->KD_LRRK2 No Effect

Logical framework for validating inhibitor specificity.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that acts as a kinase, phosphorylating various downstream substrates, including a subset of Rab GTPases such as Rab10. Pathogenic mutations, such as G2019S, often lead to hyperactivation of LRRK2's kinase activity, disrupting cellular processes like vesicular trafficking. LRRK2 inhibitors aim to block this aberrant phosphorylation.

cluster_pathway LRRK2 Signaling Pathway LRRK2 LRRK2 pLRRK2 pLRRK2 (S1292) (Autophosphorylation) LRRK2->pLRRK2 Kinase Activity pRab10 pRab10 (T73) LRRK2->pRab10 Phosphorylates Rab10 Rab10 Vesicle_Trafficking Vesicular Trafficking pRab10->Vesicle_Trafficking Disrupts Inhibitor LRRK2 Inhibitor Inhibitor->LRRK2 Inhibits

Simplified LRRK2 signaling cascade.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro IC50 value of LRRK2 inhibitors.

Materials:

  • Recombinant LRRK2 protein (Wild-Type and Kinase-Dead mutant, e.g., D2017A)

  • LRRKtide (synthetic peptide substrate)

  • ATP

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µL of recombinant LRRK2 enzyme (Wild-Type or Kinase-Dead) diluted in kinase assay buffer. A no-enzyme control should also be included.

  • Pre-incubate the enzyme and inhibitor mixture for 15-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).

  • Incubate at room temperature for 60-120 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.

  • Calculate the IC50 value by fitting the data to a dose-response curve. The kinase-dead mutant should show no significant kinase activity.

Protocol 2: Cellular Western Blot Assay for LRRK2 Inhibition

This protocol details the steps to validate the efficacy and specificity of this compound in a cellular context using a kinase-dead mutant.

Materials:

  • HEK293 cells

  • Plasmids encoding FLAG-tagged Wild-Type LRRK2 and Kinase-Dead LRRK2 (e.g., D2017A)

  • Transfection reagent (e.g., Lipofectamine® 2000)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-FLAG, anti-phospho-Rab10 (pT73), anti-total Rab10, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Western blot reagents and imaging system

Procedure:

  • Transfection:

    • Seed HEK293 cells in 6-well plates to be 70-90% confluent at the time of transfection.

    • Transfect cells with plasmids encoding FLAG-tagged Wild-Type LRRK2 or Kinase-Dead LRRK2 using a suitable transfection reagent according to the manufacturer's protocol. An empty vector control should also be included.

    • Allow cells to express the constructs for 24-48 hours.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect the lysates and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against pT73-Rab10, total Rab10, FLAG (to confirm LRRK2 expression), and GAPDH.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pT73-Rab10 and total Rab10.

    • Normalize the pT73-Rab10 signal to the total Rab10 signal.

    • This compound should show a dose-dependent decrease in the pT73-Rab10/total Rab10 ratio in cells expressing Wild-Type LRRK2, but not in cells expressing the Kinase-Dead LRRK2.

cluster_workflow Cellular Assay Workflow start Seed HEK293 Cells transfect Transfect with LRRK2 (WT or Kinase-Dead) start->transfect express Express Protein (24-48h) transfect->express treat Treat with this compound (or Vehicle) express->treat lyse Cell Lysis treat->lyse western Western Blot for pRab10/Total Rab10 lyse->western analyze Analyze Data western->analyze

Workflow for cellular validation of LRRK2 inhibitors.

Conclusion

The validation of LRRK2 inhibitors requires a multi-faceted approach. While this compound shows inhibitory activity, it is significantly less potent than other available compounds such as MLi-2 and PF-06447475. The experimental protocols outlined in this guide, particularly the use of a kinase-dead LRRK2 mutant, provide a robust framework for researchers to confirm the on-target efficacy and specificity of this compound and other novel inhibitors. This rigorous validation is essential for the confident interpretation of experimental results and the advancement of therapeutic strategies for Parkinson's disease.

References

A Comparative Analysis of LRRK2 Type I Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of prominent type I inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance based on available experimental data. While this guide focuses on well-characterized inhibitors such as LRRK2-IN-1, MLi-2, and GNE-7915, it is important to note that publicly available comparative data for an inhibitor specifically named "LRRK2-IN-16" is limited. The principles and experimental protocols outlined herein are applicable to the evaluation of any novel LRRK2 inhibitor.

Quantitative Data Comparison

The following tables summarize the in vitro potency and cellular activity of selected type I LRRK2 inhibitors. These compounds are known to be ATP-competitive and stabilize the active conformation of the LRRK2 kinase domain.

Table 1: In Vitro Potency of LRRK2 Type I Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
LRRK2-IN-1 LRRK2 (WT)13Biochemical[1][2]
LRRK2 (G2019S)6Biochemical[1][2]
MLi-2 LRRK2 (WT)0.76Biochemical[3]
LRRK2 (G2019S)0.76Biochemical[2]
GNE-7915 LRRK2 (WT)1 (Ki)Biochemical[3]
PF-06447475 LRRK2 (WT)3Biochemical[3]
LRRK2 (G2019S)11Biochemical[3]

Table 2: Cellular Activity of LRRK2 Type I Inhibitors

InhibitorCellular Assay TargetIC50 (nM)Cell LineReference
LRRK2-IN-1 pS935 LRRK2~1000-3000HEK293[1]
MLi-2 pS935 LRRK21.4-[3]
GNE-7915 pS935 LRRK218-[3]
PF-06447475 Endogenous LRRK2<10Raw264.7 macrophages[3]

LRRK2 Signaling Pathway and Inhibitor Mechanism

Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, which is a central element in the pathogenesis of Parkinson's disease.[4] Activated LRRK2 phosphorylates a subset of Rab GTPases, disrupting vesicular trafficking and lysosomal function, which can contribute to the accumulation of protein aggregates and neuronal cell death.[3] Type I LRRK2 inhibitors act by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of downstream substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) LRRK2_Mutations->LRRK2_Active LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation Type_I_Inhibitor Type I Inhibitor (e.g., this compound) Type_I_Inhibitor->LRRK2_Active Inhibition pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking_Dysfunction Vesicular Trafficking Dysfunction pRab_GTPases->Vesicular_Trafficking_Dysfunction Neuronal_Damage Neuronal Damage Vesicular_Trafficking_Dysfunction->Neuronal_Damage TR_FRET_Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Dispense_Compound Dispense Compound/ DMSO to Plate Compound_Dilution->Dispense_Compound Add_Enzyme Add LRRK2 Enzyme Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate_ATP Add Substrate and ATP Mix Pre_Incubate->Add_Substrate_ATP Kinase_Reaction Incubate (Kinase Reaction) Add_Substrate_ATP->Kinase_Reaction Add_Detection Add TR-FRET Detection Reagents Kinase_Reaction->Add_Detection Detection_Incubation Incubate (Detection) Add_Detection->Detection_Incubation Read_Plate Read Plate Detection_Incubation->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Compound_Treatment Treat Cells with Inhibitor Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (pLRRK2 & Total LRRK2) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal Secondary_Ab->Detection Analysis Quantify and Analyze Data Detection->Analysis End End Analysis->End

References

Cross-validation of LRRK2 Inhibitor Activity in Diverse Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neurodegenerative Disease and Drug Discovery

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is a key focus of ongoing research. This guide provides a comparative analysis of the activity of notable LRRK2 inhibitors across different cell lines, supported by experimental data and detailed protocols to aid researchers in their evaluation and application of these compounds.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[1][2] Its signaling network is complex, involving interactions with various downstream effectors and cellular pathways.[1][3][4] A critical function of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[5][6][7] Pathogenic mutations in LRRK2, such as the common G2019S mutation, lead to enhanced kinase activity, disrupting these cellular processes and contributing to neuronal toxicity.[8][9][10][11][12] LRRK2 has also been implicated in the regulation of mitochondrial dynamics, autophagy, and the immune response.[2][11]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects ROS Reactive Oxygen Species (ROS) LRRK2_inactive Inactive LRRK2 ROS->LRRK2_inactive activates LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active mutations (e.g., G2019S) or other stimuli Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases phosphorylates pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy Vesicular_Trafficking->Autophagy Mitochondrial_Dysfunction Mitochondrial Dysfunction Autophagy->Mitochondrial_Dysfunction Neuronal_Toxicity Neuronal Toxicity Mitochondrial_Dysfunction->Neuronal_Toxicity LRRK2_Inhibitor LRRK2 Inhibitors (e.g., LRRK2-IN-1) LRRK2_Inhibitor->LRRK2_active inhibits

Caption: LRRK2 Signaling Pathway and Point of Intervention.

Comparative Activity of LRRK2 Inhibitors in Different Cell Lines

The potency of LRRK2 inhibitors can vary depending on the specific cell line, the presence of LRRK2 mutations, and the assay format. The following table summarizes the inhibitory activity (IC50) of several well-characterized LRRK2 inhibitors across various cell lines.

InhibitorCell LineLRRK2 GenotypeAssay TypeIC50 (nM)Reference
PF-06447475 -Wild-Type LRRK2Enzymatic Assay3[13]
-G2019S LRRK2Enzymatic Assay11[13]
Raw264.7Endogenous LRRK2Whole Cell Assay<10[13]
-LRRK2Whole Cell Assay25[13]
IKK-16 SH-SY5YG2019S LRRK2 (transduced)TR-FRET Cellular Assay50[5]
IN-1 MN9DWild-Type LRRK2 (induced)Cellular Assay (pS910/S935)Dose-dependent inhibition[10][14]
MN9DG2019S LRRK2 (induced)Cellular Assay (pS910/S935)Dose-dependent inhibition[10][14]

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro kinase activity of LRRK2 and assessing the potency of inhibitors.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or mutant)

  • LRRK2 substrate (e.g., LRRKtide, Rab8A)[9]

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[15]

  • ATP

  • LRRK2 inhibitor (e.g., PF-06447475)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

  • Prepare serial dilutions of the LRRK2 inhibitor in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).[13]

  • Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer.

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.[13]

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and ATP).

  • Incubate the reaction for a specified time (e.g., 60-120 minutes) at room temperature.[15]

  • Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures ADP formation.[15]

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibition of LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at specific sites (e.g., Ser935).

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y, MN9D)

  • LRRK2 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-LRRK2 (e.g., Ser935), anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the LRRK2 inhibitor for a specified time (e.g., 90 minutes).[13]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-LRRK2 (Ser935) and total LRRK2.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an appropriate chemiluminescent substrate.

  • Quantify the band intensities and determine the ratio of phospho-LRRK2 to total LRRK2.

  • Determine the IC50 value based on the reduction in the phospho-LRRK2/total LRRK2 ratio.

Experimental Workflow for LRRK2 Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro LRRK2 kinase inhibition assay.

LRRK2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Plate_Setup Add Inhibitor and Enzyme to Plate Inhibitor_Dilution->Plate_Setup Enzyme_Prep Prepare LRRK2 Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_ATP_Mix Prepare Substrate/ATP Mix Reaction_Start Initiate Reaction with Substrate/ATP Mix Substrate_ATP_Mix->Reaction_Start Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add Detection Reagent Incubation->Reaction_Stop Signal_Read Read Signal (e.g., Luminescence) Reaction_Stop->Signal_Read Data_Analysis Data Analysis and IC50 Calculation Signal_Read->Data_Analysis

Caption: In Vitro LRRK2 Kinase Inhibition Assay Workflow.

References

LRRK2-IN-16 head-to-head comparison with PF-06447475

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of LRRK2 Inhibitors: LRRK2-IN-1 and PF-06447475

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used preclinical Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: LRRK2-IN-1 and PF-06447475. LRRK2 is a key therapeutic target in Parkinson's disease research, and a thorough understanding of the available tool compounds is crucial for the design and interpretation of experiments. This comparison includes key performance data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate inhibitor for your research needs.

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The resulting increase in LRRK2 kinase activity has made it a prime therapeutic target. LRRK2-IN-1 and PF-06447475 are both potent and selective inhibitors of LRRK2 kinase activity, but they exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the key quantitative data for LRRK2-IN-1 and PF-06447475, providing a quantitative basis for comparison.

Table 1: Comparison of In Vitro and Cellular Potency

ParameterLRRK2-IN-1PF-06447475Assay TypeReference(s)
IC50 (Wild-Type LRRK2) 13 nM3 nMBiochemical (Enzymatic)[1][2]
IC50 (G2019S LRRK2) 6 nM11 nMBiochemical (Enzymatic)[1][2]
Cellular IC50 (pS935 LRRK2) 30-80 nM<10 nM (in Raw264.7 cells)Cellular (Western Blot)[1][3]

Table 2: Kinase Selectivity Profile

InhibitorKinase Panel SizeOff-Target Hits (>50% inhibition at 1 µM)Reference(s)
LRRK2-IN-1 442 (Ambit)12 kinases with >90% inhibition[3]
PF-06447475 Not explicitly stated, but described as highly selectiveMinimal off-target activity noted, with some hits in the STE20 kinase family (LOK, SLK, MST kinases)[4]

Table 3: Comparison of Preclinical Pharmacokinetic Properties

ParameterLRRK2-IN-1PF-06447475SpeciesReference(s)
Brain Penetration PoorGoodMouse, Rat[3][4]
Oral Bioavailability 49.3% (in mouse)Moderate to Low (in rat)Mouse, Rat[3][5]
Half-life (t1/2) 4.5 hours (in mouse)Not explicitly statedMouse[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro LRRK2 Kinase Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of the compounds on LRRK2 enzymatic activity.

Principle: A Förster Resonance Energy Transfer (FRET) assay is used to measure the phosphorylation of a synthetic peptide substrate (e.g., LRRKtide) by recombinant LRRK2 protein.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute recombinant full-length, GST-tagged LRRK2 protein (wild-type or G2019S mutant) in kinase buffer.

    • Prepare a substrate solution containing LRRKtide peptide and ATP in kinase buffer.

    • Prepare serial dilutions of LRRK2-IN-1 and PF-06447475 in DMSO, followed by dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test inhibitor or DMSO (vehicle control).

    • Add the diluted LRRK2 enzyme to each well and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mix.

    • Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add a detection solution containing a terbium-labeled anti-phospho-serine antibody.

  • Data Analysis:

    • Measure the FRET signal using a plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm).

    • Calculate the ratio of the emission signals to determine the extent of phosphorylation.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay confirms the compound's ability to inhibit LRRK2 activity within a cellular context.

Principle: Western blotting is used to measure the ratio of phosphorylated LRRK2 (at Ser935) to total LRRK2 in cell lysates after treatment with the inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line with endogenous LRRK2 expression (e.g., mouse macrophage cell line Raw264.7) or cells overexpressing LRRK2.

    • Treat cells with a range of concentrations of LRRK2-IN-1 or PF-06447475, or vehicle control (DMSO), for a specified period (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Following treatment, wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation.

    • Quantify the total protein concentration in the lysates using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate a standardized amount of protein (e.g., 20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies specific for phospho-Ser935 LRRK2 and total LRRK2.

    • After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band densities for pS935-LRRK2 and total LRRK2.

    • Calculate the ratio of pS935-LRRK2 to total LRRK2 to determine the cellular IC₅₀.[6]

In Vivo Pharmacodynamic Study in Rodents

This protocol evaluates the neuroprotective efficacy of the inhibitors in a disease-relevant animal model.

Principle: Overexpression of α-synuclein in the substantia nigra of rats using an adeno-associated virus (AAV) vector leads to progressive loss of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease. The ability of the inhibitors to prevent this loss is assessed.

Methodology:

  • Animal Model and Dosing:

    • Use an appropriate rodent model (e.g., wild-type or G2019S-LRRK2 transgenic mice or rats).

    • Prepare a suspension of the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral gavage, or a solution in DMSO/saline for intraperitoneal injection).[7]

    • Administer the inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses and for a specified duration.[7]

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the animals at a specific time point after the final dose.

    • Perfuse animals with saline and rapidly dissect the brain and other tissues of interest (e.g., kidney).

    • Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Analysis:

    • Measure the levels of phospho-S935 LRRK2 and total LRRK2 in the tissue homogenates using Western blot or ELISA.

    • Perform immunohistochemistry on brain sections to assess dopaminergic neuron survival (e.g., tyrosine hydroxylase staining) and neuroinflammation (e.g., Iba1 or GFAP staining).

  • Data Analysis:

    • Quantify the extent of LRRK2 inhibition in the target tissues.

    • Quantify the number of surviving dopaminergic neurons and the extent of gliosis to determine the neuroprotective efficacy of the inhibitor.[8]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the LRRK2 signaling pathway and a typical experimental workflow for comparing LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Genetic Mutations Genetic Mutations LRRK2 LRRK2 Genetic Mutations->LRRK2 Environmental Stressors Environmental Stressors Environmental Stressors->LRRK2 pLRRK2 Activated LRRK2 (pS1292) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation Neuroinflammation Neuroinflammation pLRRK2->Neuroinflammation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function Neuronal_Death Neuronal Death Vesicular_Trafficking->Neuronal_Death Lysosomal_Function->Neuronal_Death Neuroinflammation->Neuronal_Death Inhibitors LRRK2-IN-1 PF-06447475 Inhibitors->pLRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Biochemical_Assay Biochemical Assay (FRET, KinaseGlo) Potency_Comparison Potency Comparison (IC50) Biochemical_Assay->Potency_Comparison Cellular_Assay Cellular Assay (Western Blot, pRab10) Cellular_Assay->Potency_Comparison PK_Study Pharmacokinetic Study (Brain Penetration, Half-life) PD_Study Pharmacodynamic Study (pLRRK2 Inhibition in Brain) PK_Study->PD_Study PKPD_Comparison PK/PD Correlation PK_Study->PKPD_Comparison Efficacy_Study Efficacy Study (Neuroprotection Model) PD_Study->Efficacy_Study PD_Study->PKPD_Comparison Efficacy_Comparison Efficacy Comparison Efficacy_Study->Efficacy_Comparison Selectivity_Comparison Selectivity Profiling Potency_Comparison->Selectivity_Comparison Selectivity_Comparison->PK_Study End Select Optimal Inhibitor PKPD_Comparison->End Efficacy_Comparison->End Start Inhibitor Selection (LRRK2-IN-1 vs PF-06447475) Start->Biochemical_Assay Start->Cellular_Assay

Caption: Experimental Workflow for Inhibitor Comparison.

References

On-Target Activity of LRRK2 Inhibitors: A Comparative Guide to Confirming Efficacy Using Rab Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LRRK2 inhibitors, focusing on the on-target activity of LRRK2-IN-16. We delve into the critical role of Rab protein phosphorylation as a biomarker for LRRK2 kinase activity and provide detailed experimental support to facilitate your research.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in neurodegenerative diseases, most notably Parkinson's disease. The kinase activity of LRRK2 is implicated in the disease's pathogenesis, making the development of potent and specific LRRK2 inhibitors a primary focus for therapeutic intervention. A crucial aspect of preclinical and clinical development is the confirmation of on-target engagement. Measuring the phosphorylation of Rab GTPases, direct downstream substrates of LRRK2, has emerged as a robust and reliable method for quantifying LRRK2 kinase activity in a cellular context. This guide will compare this compound with other known LRRK2 inhibitors, supported by experimental data and protocols.

LRRK2 Signaling and the Role of Rab Phosphorylation

LRRK2 is a large, complex protein with both kinase and GTPase domains. Pathogenic mutations, such as the common G2019S variant, lead to a hyperactive kinase state.[1] LRRK2 phosphorylates a specific subset of Rab GTPase proteins, including Rab8, Rab10, and Rab12, at a conserved residue within their switch II domain.[2][3][4] This phosphorylation event is a direct consequence of LRRK2 kinase activity and serves as a highly specific biomarker. Inhibition of LRRK2 by small molecules is therefore expected to decrease the levels of phosphorylated Rab proteins, providing a quantitative measure of target engagement.

Below is a diagram illustrating the LRRK2 signaling pathway and the mechanism of inhibition leading to reduced Rab phosphorylation.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and Inhibition cluster_0 Cellular Environment LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) Rab_unphos Rab (e.g., Rab10) LRRK2_active->Rab_unphos ATP Rab_phos Phosphorylated Rab (pRab10) Rab_unphos->Rab_phos Phosphorylation Downstream_effects Downstream Cellular Effects Rab_phos->Downstream_effects Signal Transduction LRRK2_IN_16 This compound LRRK2_IN_16->LRRK2_active Inhibition Other_inhibitors Other LRRK2 Inhibitors Other_inhibitors->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and mechanism of inhibition.

Comparative Analysis of LRRK2 Inhibitors

The efficacy of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in reducing LRRK2-mediated phosphorylation. The table below summarizes the reported potencies of this compound and other well-characterized LRRK2 inhibitors. It is important to note that direct, side-by-side comparative data for this compound in a Rab phosphorylation assay is limited in the public domain.

InhibitorTargetIC50 / EC50Assay TypeReference
This compound LRRK2 Kinase< 5 µMKinase Assay[5]
MLi-2 LRRK2 (WT)0.76 nMPurified Kinase Assay[6]
LRRK2 pSer9351.4 nMCellular Assay[6]
GZD-824 Rab10/Rab12 Phos.~300 nMCellular Assay[7]
Rebastinib WT LRRK2192 nMBiochemical Assay[5]
LRRK2 G2019S737 nMBiochemical Assay[5]
LRRK2-IN-1 LRRK2 (WT)13 nMKinase Assay[6]
LRRK2 (G2019S)6 nMKinase Assay[6]
GSK2578215A LRRK2 (WT)10.9 nMKinase Assay[6]
LRRK2 (G2019S)8.9 nMKinase Assay[6]

Note: The potency of inhibitors can vary depending on the assay conditions, cell type, and whether the target is wild-type or a mutant form of LRRK2.

Experimental Protocol: Measuring Rab10 Phosphorylation to Confirm LRRK2 Inhibition

This protocol outlines a method for assessing the on-target activity of LRRK2 inhibitors by measuring the phosphorylation of endogenous Rab10 in cultured cells using Phos-tag™ SDS-PAGE and Western blotting.

Materials and Reagents
  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Human cell line expressing endogenous LRRK2 and Rab10 (e.g., A549, HEK293T)

  • LRRK2 inhibitors (e.g., this compound, MLi-2 as a positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Phos-tag™ AAL-107 acrylamide (B121943) solution

  • MnCl₂ solution

  • SDS-PAGE reagents (acrylamide/bis-acrylamide, Tris-HCl, SDS, TEMED, APS)

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Rab10 antibody

    • Rabbit anti-phospho-Rab10 (pT73) antibody (optional, for confirmation)

    • Mouse anti-β-actin or other loading control antibody

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing LRRK2 inhibitor activity.

Experimental_Workflow Workflow for Assessing LRRK2 Inhibitor Activity A 1. Cell Culture and Treatment - Plate cells - Treat with LRRK2 inhibitors (e.g., this compound) and controls B 2. Cell Lysis - Wash and lyse cells - Collect protein lysates A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. Phos-tag SDS-PAGE - Prepare gels with Phos-tag™ and MnCl₂ - Run protein samples C->D E 5. Western Blotting - Transfer proteins to PVDF membrane - Block membrane D->E F 6. Antibody Incubation - Incubate with primary antibodies (anti-Rab10, loading control) - Incubate with HRP-conjugated secondary antibodies E->F G 7. Detection and Analysis - Add ECL substrate - Image the blot - Quantify band intensities to determine the ratio of phosphorylated to total Rab10 F->G

Caption: Experimental workflow for Rab phosphorylation assay.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-response range of this compound and a positive control inhibitor (e.g., MLi-2) for a specified time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Phos-tag™ SDS-PAGE:

    • Prepare polyacrylamide gels containing Phos-tag™ acrylamide and MnCl₂ according to the manufacturer's instructions. The Phos-tag™ reagent specifically captures phosphorylated proteins, causing a mobility shift.

    • Normalize protein samples to the same concentration and load equal amounts of protein per lane.

  • Western Blotting and Immunodetection:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against total Rab10. This antibody will detect both the phosphorylated (slower migrating) and non-phosphorylated (faster migrating) forms of Rab10.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and non-phosphorylated Rab10 bands.

    • Calculate the ratio of phosphorylated Rab10 to total Rab10 for each treatment condition.

    • Plot the percentage of Rab10 phosphorylation against the inhibitor concentration to determine the IC50 value for this compound and other inhibitors.

Conclusion

Confirming the on-target activity of LRRK2 inhibitors is paramount in the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders. The measurement of Rab protein phosphorylation provides a direct and quantifiable readout of LRRK2 kinase activity in a cellular setting. While specific comparative data for this compound in Rab phosphorylation assays is not extensively available, the provided protocol offers a robust framework for its evaluation against other well-characterized inhibitors. This approach will enable researchers to generate crucial data to support the advancement of promising LRRK2-targeted therapies.

References

A Comparative Guide to LRRK2 Kinase Inhibitors: Benchmarking LRRK2-IN-1 Against Next-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting increase in LRRK2 kinase activity is a key therapeutic target. Consequently, potent and selective LRRK2 inhibitors are crucial for both understanding disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of the first-generation tool compound, LRRK2-IN-1, against a panel of next-generation LRRK2 inhibitors: MLi-2, GNE-7915, and PFE-360 (PF-06685360). This comparison focuses on key performance metrics including potency, selectivity, and pharmacokinetic properties, supported by experimental data and detailed protocols.

Performance Comparison Tables

The following tables summarize the key in vitro and in vivo characteristics of LRRK2-IN-1 and selected next-generation inhibitors, providing a quantitative basis for comparison.

Table 1: In Vitro Potency of LRRK2 Inhibitors
InhibitorTargetIC50 (nM)Assay TypeReference(s)
LRRK2-IN-1 LRRK2 (WT)13Biochemical[1]
LRRK2 (G2019S)6Biochemical[1]
MLi-2 LRRK2 (G2019S)0.76Biochemical[2][3][4]
LRRK2 (cellular, pSer935)1.4Cellular[2][3][4]
GNE-7915 LRRK29 (Ki = 1)Biochemical[5][6]
PFE-360 LRRK22.3in vivo[7][8][9]
Table 2: Kinase Selectivity Profile
InhibitorKinases ProfiledSelectivity Score/Key Off-TargetsReference(s)
LRRK2-IN-1 >470Inhibited only 12 kinases >90% at 10 µM in a panel of 442. Off-targets include DCLK1, DCLK2, and MAPK7.[1]
MLi-2 >300>295-fold selectivity for LRRK2 over other kinases.[2][3][4]
GNE-7915 392>65% probe displacement for only LRRK2, TTK, and ALK at 100 nM.[5]
PFE-360 >340Highly selective with only three off-targets (ALK, IRR, TSSK1) in a KINOMEscan profile.[5]
Table 3: Preclinical Pharmacokinetic Properties
InhibitorSpeciesRouteT½ (Half-life)Oral Bioavailability (F%)Brain PenetrantReference(s)
LRRK2-IN-1 MouseOral4.5 h49.3%No[1]
MLi-2 MouseOral~11 h (MRT)45%Yes[4]
GNE-7915 RatOralLong half-lifeGoodYes[6]
PFE-360 RatOral~1.3 h~40%Yes[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are representative protocols for key experiments cited in the evaluation of LRRK2 inhibitors.

In Vitro LRRK2 Kinase Activity Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity.

Materials:

  • Recombinant human LRRK2 (Wild-Type and G2019S mutant)

  • LRRKtide or Nictide peptide substrate

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • (For radiolabeling) P81 phosphocellulose paper and scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add recombinant LRRK2 enzyme diluted in kinase buffer to each well.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mix of the peptide substrate and ATP (either radiolabeled or as per the ADP-Glo™ kit instructions).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Radiolabeling Method: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Method: Terminate the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol, which involves a luminescence-based readout.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and plot against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.

Cellular LRRK2 Target Engagement Assay (pSer935 Dephosphorylation)

Objective: To assess the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by measuring the dephosphorylation of LRRK2 at Serine 935.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)

  • Test compounds dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-pSer935-LRRK2, Mouse anti-total LRRK2

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • SDS-PAGE gels, PVDF membranes, and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response range of the test compound or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each lysate in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

    • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

In Vivo Pharmacokinetic and Pharmacodynamic Analysis

Objective: To evaluate the pharmacokinetic profile and target engagement of a LRRK2 inhibitor in an animal model.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Test compound formulated for the desired route of administration (e.g., oral gavage)

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue harvesting tools

  • LC-MS/MS system for bioanalysis

  • Western blotting reagents as described in Protocol 2

Procedure:

  • Animal Dosing: Administer the test compound to the animals at one or more dose levels. Include a vehicle control group.

  • Sample Collection (Pharmacokinetics):

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • At the final time point, euthanize the animals and collect brains and other tissues of interest.

  • Sample Analysis (Pharmacokinetics):

    • Extract the drug from plasma and tissue homogenates.

    • Quantify the concentration of the test compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and AUC.

  • Sample Collection and Analysis (Pharmacodynamics):

    • At specified time points post-dosing, euthanize a separate cohort of animals.

    • Rapidly collect tissues of interest (e.g., brain, kidney) and prepare protein lysates.

    • Perform Western blotting for pSer935-LRRK2 and total LRRK2 as described in Protocol 2 to assess target engagement.

  • Data Integration: Correlate the pharmacokinetic profile with the pharmacodynamic response to establish an exposure-response relationship.

Mandatory Visualization

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Mutations PD Mutations (e.g., G2019S) Mutations->LRRK2_Inactive Activators Upstream Activators Activators->LRRK2_Inactive pRab_GTPases Phospho-Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Alters Autophagy Autophagy pRab_GTPases->Autophagy Alters Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function Alters Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Lysosomal_Function->Neuronal_Dysfunction LRRK2_Inhibitors LRRK2 Inhibitors (e.g., LRRK2-IN-1, MLi-2) LRRK2_Inhibitors->LRRK2_Active Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies A Biochemical Kinase Assay B Determine IC50 (Potency) A->B E Cellular Target Engagement (pSer935 Assay) B->E C Kinase Selectivity Profiling D Assess Off-Target Effects C->D G Animal Dosing (e.g., Mouse) D->G F Determine Cellular IC50 E->F F->G H Pharmacokinetic (PK) Analysis (Blood/Brain Levels) G->H I Pharmacodynamic (PD) Analysis (Brain Target Engagement) G->I J Efficacy & Safety Assessment H->J I->J

References

LRRK2-IN-1: A Comparative Guide to Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor LRRK2-IN-1 with other kinase inhibitors, focusing on its specificity. The information is supported by experimental data and methodologies to assist researchers in making informed decisions for their studies.

Introduction to LRRK2-IN-1

Leucine-rich repeat kinase 2 (LRRK2) is a critical target in the study of Parkinson's disease. Mutations in the LRRK2 gene are linked to an increased risk of developing the disease, often by enhancing its kinase activity.[1] LRRK2-IN-1 was identified as a potent and selective inhibitor of LRRK2, making it a valuable tool for investigating LRRK2's role in normal biology and disease.[1][2] This guide will delve into the specifics of its selectivity compared to other LRRK2 inhibitors and broader-spectrum kinase inhibitors.

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to its hyperactivation, which is a key factor in the development of Parkinson's disease.[3] The activated LRRK2 then phosphorylates a group of Rab GTPases, such as Rab10.[3] This phosphorylation event is thought to disrupt lysosomal function and the trafficking of vesicles within the cell, which can lead to the accumulation of protein aggregates like α-synuclein and ultimately contribute to the death of neurons.[3] LRRK2 inhibitors, such as LRRK2-IN-1, work by blocking this kinase activity, thus preventing the phosphorylation of Rab proteins and the subsequent negative downstream effects.[3]

LRRK2_Signaling_Pathway cluster_0 cluster_1 LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation Rab Rab GTPase (e.g., Rab10) LRRK2_active->Rab Phosphorylation pRab Phosphorylated Rab LRRK2_active->pRab Rab->pRab ATP->ADP Lysosome Lysosomal Dysfunction pRab->Lysosome Aggregation α-synuclein Aggregation Lysosome->Aggregation Neuron Neuronal Cell Death Aggregation->Neuron LRRK2_inhibitor LRRK2-IN-1 LRRK2_inhibitor->LRRK2_active Inhibition

Caption: LRRK2 signaling cascade in Parkinson's disease.

Quantitative Comparison of Kinase Inhibitor Specificity

The specificity of LRRK2-IN-1 has been comprehensively evaluated and compared with other inhibitors. The data below summarizes its potency against LRRK2 and key off-targets, alongside data for other LRRK2-targeted and broad-spectrum kinase inhibitors.

InhibitorTarget KinaseIC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Selectivity Score S(3µM)Kinase Panel SizeReference(s)
LRRK2-IN-1 LRRK2 (WT) 13 DCLK2450.029 442[1][4]
LRRK2 (G2019S) 6 MAPK7160 (EC50)[4]
GNE-7915LRRK29----[5]
MLi-2LRRK2 (G2019S)0.76>308 kinases tested>295-fold selective-308[2]
DasatinibABL<1Multiple-High promiscuity-[6][7]
SunitinibPDGFR, VEGFR2Multiple-High promiscuity-[6][8]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates higher potency. The selectivity score S(3µM) for LRRK2-IN-1 was calculated by dividing the number of kinases with a dissociation constant (Kd) less than 3 µM by the total number of kinases tested (442); a lower score indicates higher selectivity.[1]

Experimental Methodologies for Kinase Specificity Profiling

The specificity of LRRK2-IN-1 was determined using three complementary methods: KINOMEscan™, KiNativ™, and Dundee radioactive-based enzymatic assays.

KINOMEscan™ Assay

This method quantitatively measures the binding of an inhibitor to a large panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow cluster_workflow start Immobilized Ligand (on beads) binding Competition Binding start->binding kinase DNA-tagged Kinase kinase->binding inhibitor Test Inhibitor (LRRK2-IN-1) inhibitor->binding separation Separation of Bound vs. Unbound binding->separation quantification qPCR Quantification of DNA tag separation->quantification end Determine Binding Affinity (Kd) quantification->end

Caption: KINOMEscan® experimental workflow.

Protocol:

  • Assay Components : The assay consists of a DNA-tagged kinase, a ligand immobilized on a solid support (like beads), and the test inhibitor.[9]

  • Competition Binding : The test inhibitor competes with the immobilized ligand for binding to the active site of the kinase.[9]

  • Separation : Kinases that are not bound to the immobilized ligand (due to inhibitor binding) are washed away.

  • Quantification : The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.[9] A lower amount of captured kinase indicates a stronger interaction between the inhibitor and the kinase.

  • Data Analysis : The dissociation constant (Kd) is calculated by measuring the amount of captured kinase as a function of the test inhibitor concentration.[9]

KiNativ™ Assay

This activity-based proteomic approach profiles inhibitor specificity directly in a more physiological context, such as cell or tissue lysates.

Protocol:

  • Lysate Preparation : Prepare lysates from cells or tissues of interest.

  • Inhibitor Treatment : The lysate is treated with the kinase inhibitor.

  • Probe Labeling : A biotinylated acyl phosphate (B84403) of ATP or ADP is added to the lysate. This probe covalently attaches a biotin (B1667282) tag to the conserved lysine (B10760008) residue in the ATP-binding pocket of active kinases.[10] Kinases that are bound by the inhibitor will not be labeled by the probe.

  • Digestion : The proteins in the lysate are digested into smaller peptides using trypsin.

  • Enrichment : Biotinylated peptides are isolated using streptavidin beads.

  • Mass Spectrometry : The enriched peptides are analyzed by mass spectrometry to identify and quantify the kinases that were labeled by the probe.[10] The extent of labeling of peptides from each kinase is determined to assess the inhibitor's effect.

Dundee Radioactive-Based Enzymatic Assay

This is a traditional and direct method for measuring kinase activity.

Protocol:

  • Reaction Mixture : A reaction is set up containing the kinase, a specific substrate (peptide or protein), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[11][12]

  • Inhibitor Addition : The test inhibitor is added to the reaction mixture at various concentrations.

  • Kinase Reaction : The reaction is incubated to allow the kinase to transfer the radiolabeled phosphate from ATP to the substrate.

  • Separation : The reaction is stopped, and the substrate is separated from the unreacted ATP, typically by spotting the mixture onto a filter paper and washing away the free ATP.

  • Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[11][12]

  • Data Analysis : The kinase activity is quantified, and the IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

LRRK2-IN-1 demonstrates high potency and selectivity for LRRK2, as evidenced by extensive testing across multiple kinase profiling platforms. Its well-characterized specificity profile, with limited off-target effects at effective concentrations, makes it a superior tool for studying LRRK2 biology compared to more promiscuous, broad-spectrum kinase inhibitors. The detailed experimental protocols provided in this guide offer researchers the necessary information to understand and potentially replicate the methods used to characterize this and other kinase inhibitors.

References

Independent Validation of LRRK2 Inhibitor Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the published potency of the LRRK2 inhibitor, LRRK2-IN-1, and other key LRRK2 inhibitors. The data presented is sourced from various independent studies to offer researchers, scientists, and drug development professionals a comprehensive overview for evaluating these compounds. This document focuses on the half-maximal inhibitory concentration (IC50) as a primary metric of potency.

Data Presentation: Comparative Potency of LRRK2 Inhibitors

The following table summarizes the IC50 values for several prominent LRRK2 inhibitors against both wild-type (WT) and the common pathogenic G2019S mutant form of the LRRK2 protein.

InhibitorTargetIC50 (nM)
LRRK2-IN-1 LRRK2 (WT)13[1][2]
LRRK2 (G2019S)6[1][2]
GSK2578215A LRRK2 (WT)10.9[1]
LRRK2 (G2019S)8.9[1]
PF-06447475 LRRK2 (WT)3[1][3][4]
LRRK2 (G2019S)11[1][3][4]
GNE-7915 LRRK29[1]
MLi-2 LRRK2 (G2019S)0.76[1][3]
CZC-25146 LRRK2 (WT)4.76[1][3]
LRRK2 (G2019S)6.87[1][3]
HG-10-102-01 LRRK2 (WT)23.3[1]
LRRK2 (G2019S)3.2[1]

Experimental Protocols

The determination of IC50 values for LRRK2 inhibitors typically involves in vitro kinase assays. These assays measure the enzymatic activity of LRRK2 in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for common approaches.

1. In Vitro Radiometric Kinase Assay ([γ-³²P]ATP)

This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a substrate.

  • Materials:

    • Recombinant LRRK2 enzyme (WT or G2019S)

    • LRRK2 substrate (e.g., LRRKtide peptide or Myelin Basic Protein (MBP))

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[5]

    • Test inhibitor (e.g., LRRK2-IN-1) serially diluted in DMSO

    • 96- or 384-well plates

    • Phosphocellulose paper or SDS-PAGE materials

    • Scintillation counter or phosphoimager

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a reaction well, combine the recombinant LRRK2 enzyme with the kinase assay buffer.

    • Add the test inhibitor at various concentrations (a vehicle control with DMSO only is also included).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-20 minutes) at room temperature.[6]

    • Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and [γ-³²P]ATP.[7]

    • Incubate the reaction for a specified time (e.g., 60-120 minutes) at 30°C.[6]

    • Stop the reaction (e.g., by adding a high concentration of EDTA or spotting onto phosphocellulose paper).

    • Separate the phosphorylated substrate from the free [γ-³²P]ATP.

    • Quantify the amount of incorporated radioactivity using a scintillation counter or phosphoimager.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. ADP-Glo™ Luminescent Kinase Assay

This commercially available assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

  • Materials:

    • Recombinant LRRK2 enzyme (WT or G2019S)

    • LRRK2 substrate (e.g., LRRKtide)

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)[5][6]

    • Kinase assay buffer

    • Test inhibitor serially diluted in DMSO

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a well of a 384-well plate, add the test inhibitor or DMSO vehicle control.[6]

    • Add the recombinant LRRK2 enzyme diluted in kinase assay buffer.[6]

    • Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature.[6]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[6]

    • Incubate for 60-120 minutes at room temperature.[6]

    • Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and incubating for 40 minutes.[6]

    • Add the Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence.[6]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the IC50 value by plotting the inhibition of kinase activity against the inhibitor concentration.

3. Cellular LRRK2 Phosphorylation Assay

This assay measures the ability of an inhibitor to block LRRK2 autophosphorylation or the phosphorylation of its substrates within a cellular context.

  • Materials:

    • Cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293)

    • Test inhibitor

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-LRRK2 (Ser935 or Ser1292), anti-total LRRK2)

    • Secondary antibodies (HRP-conjugated)

    • Western blot or ELISA reagents

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 90 minutes).[6]

    • Lyse the cells and collect the protein lysates.

    • Measure the levels of phosphorylated LRRK2 and total LRRK2 using Western blot or ELISA.

    • The ratio of phosphorylated LRRK2 to total LRRK2 is used to determine the extent of inhibition.

    • Calculate the IC50 value based on the dose-dependent reduction in LRRK2 phosphorylation.

Mandatory Visualization

Below are diagrams illustrating the LRRK2 signaling pathway and a generalized experimental workflow for determining IC50 values.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Signal Upstream Signals (e.g., Oxidative Stress) LRRK2 LRRK2 Upstream_Signal->LRRK2 Activates pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases Phosphorylated Rab GTPases pLRRK2->pRab_GTPases LRRK2_IN_16 LRRK2-IN-1 LRRK2_IN_16->pLRRK2 Inhibits Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction & Parkinson's Disease Vesicular_Trafficking->Neuronal_Dysfunction

Caption: Simplified LRRK2 signaling pathway and the point of inhibition.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inhibitor Prepare Serial Dilutions of LRRK2 Inhibitor Add_Inhibitor Add Inhibitor to Reaction Wells Prepare_Inhibitor->Add_Inhibitor Prepare_Reagents Prepare Kinase Reaction (Enzyme, Substrate, ATP) Prepare_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Kinase Reaction with Substrate/ATP Mix Pre_Incubate->Initiate_Reaction Incubate Incubate for a Defined Period Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Measure Activity (e.g., Luminescence, Radioactivity) Incubate->Stop_Reaction Plot_Data Plot % Inhibition vs. Inhibitor Concentration Stop_Reaction->Plot_Data Calculate_IC50 Calculate IC50 Value (Dose-Response Curve) Plot_Data->Calculate_IC50

Caption: General experimental workflow for IC50 determination of LRRK2 inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery, particularly those working with potent compounds like LRRK2 inhibitors, ensuring laboratory safety and environmental compliance through proper chemical disposal is paramount. This guide provides a comprehensive, step-by-step operational plan for the disposal of LRRK2 inhibitors, using "LRRK2-IN-16" as a representative example. Adherence to these procedures is essential for the protection of laboratory personnel and the environment.

Important Disclaimer: No specific Safety Data Sheet (SDS) for a compound named "this compound" is publicly available. The following procedures are based on general best practices for the disposal of small molecule kinase inhibitors in a laboratory setting.[1][2][3] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical you are using.

Immediate Safety and Handling Precautions

Before handling any LRRK2 inhibitor, it is crucial to review the manufacturer-provided Safety Data Sheet (SDS). As a general rule for this class of compounds, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE): Wear a standard lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

Experimental Protocols: Decontamination of Labware

Proper decontamination of all labware that has come into contact with the LRRK2 inhibitor is a critical step in the disposal process.

  • Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent that will solubilize the inhibitor (e.g., DMSO, ethanol). This initial rinsate must be collected as hazardous liquid waste.

  • Secondary Wash: Following the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse the labware with deionized water.

  • Disposal of Empty Containers: Empty containers that originally held the LRRK2 inhibitor should be triple-rinsed with a suitable solvent.[4] The rinsate from the first rinse must be collected as hazardous waste.[5] After triple-rinsing, deface the original label and dispose of the container in accordance with your institution's policies for non-hazardous lab glass or plastic.[5]

Step-by-Step Disposal Plan

The disposal of LRRK2 inhibitors and all contaminated materials must be managed as hazardous chemical waste. Never dispose of these materials down the drain or in the regular trash.[2]

Step 1: Waste Segregation

Proper segregation at the point of generation is the foundation of safe and compliant chemical waste disposal.[6] Separate waste into the following categories:

  • Solid Waste:

    • Unused or expired solid LRRK2 inhibitor.

    • Contaminated consumables such as gloves, weighing papers, pipette tips, and tubes.[1]

  • Liquid Waste:

    • Solutions containing the LRRK2 inhibitor (e.g., stock solutions, experimental media).

    • Solvent rinsate from decontaminating labware.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with the LRRK2 inhibitor.[1]

Step 2: Waste Collection and Containment
  • Solid Waste: Collect in a dedicated, leak-proof plastic bag or container. This container should be clearly labeled as hazardous waste.[1]

  • Liquid Waste: Collect in a compatible, leak-proof, and sealable container. Ensure the container material is compatible with the solvents used (e.g., a designated plastic container for organic solvents).[7][8] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

  • Sharps Waste: Immediately place all contaminated sharps into a puncture-proof, compliant sharps container.[2]

Step 3: Labeling

Clear and accurate labeling is non-negotiable for safety and regulatory compliance.[3] All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste ".[8]

  • The full chemical name(s) of the contents, including solvents and their approximate concentrations.

  • Any associated hazards (e.g., "Potent Kinase Inhibitor," "Toxic").[8]

  • The date when waste was first added to the container (accumulation start date).[3]

Step 4: Storage

Store sealed and labeled hazardous waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[7][8] This area should be away from general lab traffic and have secondary containment to manage potential spills.[6] Ensure that incompatible waste streams are stored separately.[8]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Provide them with a complete and accurate inventory of the waste.

Data Presentation

While specific quantitative data for "this compound" is unavailable, the table below illustrates the typical information found in a Safety Data Sheet for a small molecule kinase inhibitor that would inform disposal procedures.

PropertyIllustrative Value/InformationRelevance to Disposal
Physical State SolidDetermines collection method (solid vs. liquid waste container).
Solubility Soluble in DMSOInforms the choice of solvent for decontamination and waste collection.
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.Mandates disposal as hazardous waste to prevent environmental contamination.
CAS Number Not AvailableA unique identifier crucial for waste manifests and regulatory reporting.
Molecular Formula Not AvailableBasic chemical information for identification.
Molecular Weight Not AvailableBasic chemical information for identification.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of LRRK2 inhibitors.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal A Solid Waste (e.g., unused powder, contaminated gloves) D Collect in Labeled Hazardous Solid Waste Container A->D B Liquid Waste (e.g., solutions, rinsate) E Collect in Labeled Hazardous Liquid Waste Container B->E C Sharps Waste (e.g., contaminated needles) F Collect in Labeled Puncture-Proof Sharps Container C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Arrange Pickup with Environmental Health & Safety (EHS) G->H

Caption: Workflow for the safe disposal of LRRK2 inhibitors.

References

Safeguarding Your Research: A Comprehensive Guide to Handling LRRK2-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the compound LRRK2-IN-16, a potent and selective LRRK2 inhibitor. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Chemical Safety and Handling

While this compound is not classified as a hazardous substance, it is prudent to handle it with care, following standard laboratory safety protocols.[1] Concentrations of the related compound LRRK2-IN-1 greater than 1 μM have been shown to be toxic to cells in culture, underscoring the need for careful handling to avoid accidental exposure.[2][3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in a chemical fume hood.

  • Weighing and Reconstitution: When weighing the solid compound, do so in a fume hood to prevent inhalation of dust particles. When reconstituting in a solvent, add the solvent slowly to the compound to avoid splashing.

  • Use: During experimental use, avoid direct contact with the skin and eyes.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[1]
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention.[1]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.[1]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[1]
Spill 1. Evacuate personnel from the immediate area. 2. Ensure adequate ventilation. 3. Wear full personal protective equipment. 4. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1]
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Chemical Waste: Dispose of unused this compound and solutions containing the compound as chemical waste.

  • Contaminated Materials: All disposable labware, gloves, and absorbent materials that have come into contact with this compound should be placed in a designated, sealed waste container.

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1]

Visual Workflow Guides

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and emergency response for a spill.

SafeHandlingWorkflow Prep Preparation DonPPE Don Personal Protective Equipment Prep->DonPPE WorkArea Prepare Work Area (Fume Hood) DonPPE->WorkArea Handling Handling WorkArea->Handling Weigh Weigh Compound Handling->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment PostHandling Post-Handling Experiment->PostHandling Decontaminate Decontaminate Work Area PostHandling->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose DoffPPE Doff PPE Dispose->DoffPPE

Safe handling workflow for this compound.

SpillResponseWorkflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate DonPPE Don Full PPE Ventilate->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Place in Sealed Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Emergency spill response procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.